molecular formula C10H13ClN2 B1400573 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine CAS No. 1204701-61-0

2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine

Número de catálogo: B1400573
Número CAS: 1204701-61-0
Peso molecular: 196.67 g/mol
Clave InChI: DFJYYDIYWOZQKJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine is a chemical building block of high interest in medicinal and organic chemistry. Its structure, featuring a chloropyridine scaffold linked to a pyrrolidine moiety, makes it a versatile intermediate for constructing more complex molecules. Researchers primarily utilize this compound in the synthesis of potential drug candidates, where it can act as a central core or a functional subunit. The chloro group on the pyridine ring is a reactive site amenable to cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of diverse aromatic and heteroaromatic systems. Concurrently, the pyrrolidin-1-ylmethyl group can influence the physicochemical properties, such as solubility and lipophilicity, and can serve as a key pharmacophore in molecules designed to interact with biological targets. This makes it particularly valuable in developing compounds for neurological disorders and oncology research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Ensure proper handling in accordance with all applicable laboratory safety regulations.

Propiedades

IUPAC Name

2-chloro-4-(pyrrolidin-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-10-7-9(3-4-12-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJYYDIYWOZQKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro investigation of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine, a novel synthetic compound with potential pharmacological activity. The structural motifs present—a chloropyridine ring and a pyrrolidine moiety—are common in a variety of biologically active agents, suggesting a range of potential molecular targets.[1][2][3][4][5] This document outlines a hypothesis-driven approach to elucidate its mechanism of action, focusing on its potential role as a modulator of neuronal nicotinic acetylcholine receptors (nAChRs) and dopamine receptors (DRs). Detailed, step-by-step protocols for receptor binding assays, functional cell-based assays, and downstream signaling analysis are provided to guide researchers in characterizing the compound's pharmacological profile. The methodologies described herein are designed to establish a robust, self-validating system for determining ligand affinity, functional activity (agonist, antagonist, or allosteric modulator), and impact on intracellular signaling cascades.

Introduction and Rationale

The pyridine ring is a core scaffold in numerous pharmaceuticals, while the pyrrolidine ring is a constituent of many natural alkaloids and synthetic drugs with significant biological activity.[1][5][6] Specifically, the 2-chloropyridine structure is a known precursor in the synthesis of fungicides, insecticides, and pharmaceuticals like the antihistamine pheniramine.[3][7] The combination of these fragments in 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine suggests potential interactions with central nervous system (CNS) targets.

Notably, compounds with structural similarities to this molecule have shown high affinity for nicotinic acetylcholine receptors (nAChRs). For example, Varenicline, a well-known smoking cessation aid, is a partial agonist of the α4β2 nAChR and features a bicyclic structure that shares some electronic and spatial characteristics with substituted pyridines.[8][9][10] Furthermore, various pyrrolidine derivatives have been developed as high-affinity ligands for nAChRs and dopamine receptors.[11][12]

Based on this structural analysis, we hypothesize that 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine acts as a modulator of neuronal nAChRs (e.g., α4β2 or α7 subtypes) and/or dopamine receptors (e.g., D2 or D4 subtypes). This guide will detail the experimental workflow to rigorously test this hypothesis.

Proposed Investigational Workflow

A tiered approach is essential for systematically characterizing the compound's mechanism of action. The workflow is designed to progress from broad, initial screening to more specific, functional characterization.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Downstream Signaling A Radioligand Binding Assays (nAChR & DR Subtypes) B Determine Binding Affinity (Ki) and Receptor Subtype Selectivity A->B Quantify displacement of known radioligands C Functional Assays (Calcium Flux or Membrane Potential) B->C Proceed if binding is confirmed D Characterize Activity (Agonist, Antagonist, PAM, NAM) C->D E Determine Potency (EC50) & Efficacy (% of max response) D->E F Second Messenger Assays (cAMP for DRs, ERK for nAChRs) E->F Proceed if functional activity is confirmed G Confirm Functional Consequences of Receptor Modulation F->G H H G->H Synthesize Data & Conclude Mechanism

Caption: Proposed experimental workflow for MOA elucidation.

Methodologies and Experimental Protocols

This section details the protocols for investigating the interaction of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (referred to as "Test Compound") with its hypothesized targets.

Phase 1: Target Engagement - Radioligand Binding Assays

The initial step is to determine if the Test Compound physically interacts with the target receptors. Competitive radioligand binding assays are the gold standard for quantifying the affinity of a test ligand for a specific receptor.

Objective: To determine the binding affinity (Kᵢ) of the Test Compound for human nAChR subtypes (α4β2, α7) and dopamine receptor subtypes (D2, D4).

Protocol: Competitive Radioligand Binding Assay

  • Cell Membrane Preparation:

    • Use commercially available cell lines stably expressing the human receptor subtype of interest (e.g., HEK293-hα4β2, CHO-hD2).

    • Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final pellet in assay buffer and determine protein concentration via a Bradford or BCA assay.

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation, radioligand (e.g., [³H]-Epibatidine for α4β2 nAChR, [³H]-Methyllycaconitine for α7 nAChR, [³H]-Spiperone for D2R), and assay buffer.

    • Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known, non-labeled competitor (e.g., nicotine for nAChRs, haloperidol for DRs) to saturate all specific binding sites.

    • Test Compound Competition: Add membrane preparation, radioligand, and serial dilutions of the Test Compound (e.g., from 10 pM to 100 µM).

  • Incubation & Harvesting:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C), which traps the membranes.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition & Analysis:

    • Place the filter mats in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the Test Compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of Test Compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Table 1: Hypothetical Binding Affinity Data

Receptor SubtypeRadioligandKᵢ of Test Compound (nM)
α4β2 nAChR[³H]-Epibatidine15.8
α7 nAChR[³H]-MLA> 10,000
D2 Dopamine R[³H]-Spiperone89.4
D4 Dopamine R[³H]-Spiperone75.2

Interpretation: The hypothetical data suggests the Test Compound has a high affinity and selectivity for the α4β2 nAChR subtype over the α7 subtype, and moderate affinity for D2/D4 receptors.

Phase 2: Functional Characterization Assays

Once binding is confirmed, the next step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block the endogenous ligand (antagonist), or modulate the receptor's response to an agonist (allosteric modulator)?

Objective: To characterize the Test Compound as an agonist, antagonist, or positive/negative allosteric modulator (PAM/NAM) at the α4β2 nAChR.

Protocol: FLIPR-Based Calcium Flux Assay

This protocol is suitable for ion channels like nAChRs that permit calcium influx upon activation.[13]

  • Cell Preparation:

    • Plate cells stably expressing the α4β2 nAChR (e.g., SH-EP1-hα4β2) in black-walled, clear-bottom 96- or 384-well plates.

    • Allow cells to adhere and grow for 24-48 hours.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Assay Execution using a Fluorometric Imaging Plate Reader (FLIPR):

    • Agonist Mode:

      • The FLIPR measures baseline fluorescence.

      • It then adds serial dilutions of the Test Compound and continues to measure fluorescence over time. An increase in fluorescence indicates calcium influx and agonist activity. A known agonist (e.g., nicotine) serves as a positive control.

    • Antagonist Mode:

      • Pre-incubate the dye-loaded cells with serial dilutions of the Test Compound for a set period (e.g., 15-30 minutes).

      • The FLIPR then adds a fixed concentration of a known agonist (e.g., an EC₈₀ concentration of nicotine).

      • A reduction in the nicotine-evoked signal indicates antagonist activity.

    • PAM Mode:

      • Pre-incubate cells with the Test Compound.

      • The FLIPR adds a full dose-response curve of the agonist (nicotine). A leftward shift in the agonist's EC₅₀ or an increase in the maximum response indicates PAM activity.[14]

  • Data Analysis:

    • Data is typically expressed as Relative Fluorescence Units (RFU).

    • For agonist and antagonist modes, plot RFU against the log concentration of the Test Compound to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) or IC₅₀ (inhibitory potency).

    • For partial agonists, efficacy will be lower than that of the full agonist control.[9]

Table 2: Hypothetical Functional Activity Data at α4β2 nAChR

Assay ModeParameterValueInterpretation
AgonistEC₅₀ (nM)45.2Potent activator
AgonistEₘₐₓ (% of Nicotine)55%Partial Agonist Activity
AntagonistIC₅₀ (nM) vs. Nicotine38.7Blocks nicotine activation

Interpretation: The hypothetical results suggest the Test Compound is a partial agonist of the α4β2 nAChR. It activates the receptor on its own but to a lesser extent than the full agonist nicotine.[8][15] It also competitively blocks the action of nicotine, which is characteristic of partial agonists.[9]

Phase 3: Downstream Signaling Pathway Analysis

Confirming that receptor modulation translates into changes in intracellular signaling pathways provides a deeper level of mechanistic understanding.

Objective: To determine if the partial agonist activity of the Test Compound at α4β2 nAChRs leads to the phosphorylation of the Extracellular signal-Regulated Kinase (ERK).

Protocol: In-Cell Western™ for ERK Phosphorylation

Activation of nAChRs can lead to the phosphorylation of ERK (pERK), a key downstream signaling molecule.[16]

  • Cell Treatment:

    • Plate PC12 cells or another suitable neuronal cell line endogenously expressing α7 nAChRs in a 96-well plate.[16]

    • Starve cells of serum for several hours to reduce basal pERK levels.

    • Treat cells with the Test Compound at various concentrations for a short time course (e.g., 2, 5, 10, 30 minutes). Include a positive control (e.g., nicotine or a growth factor).

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cell membranes with a detergent like Triton X-100 to allow antibody access.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer).

    • Incubate cells with two primary antibodies simultaneously: a rabbit anti-phospho-ERK antibody and a mouse anti-total-ERK (or a loading control like GAPDH) antibody.

    • Wash cells and incubate with two secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).

  • Imaging and Quantification:

    • Wash cells to remove unbound secondary antibodies.

    • Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for both channels in each well.

  • Data Analysis:

    • Normalize the phospho-ERK signal to the total-ERK (or loading control) signal for each well.

    • Plot the normalized pERK signal against the log concentration of the Test Compound to generate a dose-response curve and determine the EC₅₀ for ERK activation.

G cluster_0 Mechanism of Action Compound 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (Partial Agonist) Receptor α4β2 nAChR (Ligand-Gated Ion Channel) Compound->Receptor Binds & partially activates Ion_Flux Cation Influx (Na+, Ca2+) Receptor->Ion_Flux Channel Opening Depolarization Membrane Depolarization Ion_Flux->Depolarization Signaling ERK Phosphorylation Depolarization->Signaling Downstream Cascade Response Cellular Response Signaling->Response

Caption: Hypothesized signaling pathway for the Test Compound.

Discussion and Conclusion

This guide presents a systematic, multi-phase approach to defining the in vitro mechanism of action of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine. By progressing from binding affinity to functional activity and finally to downstream signaling, researchers can build a comprehensive pharmacological profile.

The hypothetical data presented suggests a mechanism as a selective partial agonist of the α4β2 nicotinic acetylcholine receptor . This profile is pharmacologically significant, as α4β2 partial agonists like Varenicline have proven therapeutic value.[8][9] The partial agonism provides a moderate level of receptor stimulation to alleviate withdrawal symptoms, while the antagonist component blocks the effects of the endogenous full agonist (acetylcholine) or exogenous ligands (nicotine).[15][17]

References

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

  • PMC. New 2-Thiopyridines as Potential Candidates for Killing both Actively Growing and Dormant Mycobacterium tuberculosis Cells. Available from: [Link]

  • NIH. (2024, October 5). Varenicline - StatPearls - NCBI Bookshelf. Available from: [Link]

  • Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • PMC. In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations. Available from: [Link]

  • PMC. (2020, February 12). Advances in the In vitro and in vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators. Available from: [Link]

  • PMC. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]

  • MDPI. (2026, March 15). Design and Biological Profiling of a Drug-like Chloropyridine Diamine as a Dual Antioxidant–Antimicrobial Lead: In Vitro Evaluation and In Silico Multi-Target Studies. Available from: [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2025, August 7). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. Available from: [Link]

  • PubMed. (2007, October 15). In vitro screening strategies for nicotinic receptor ligands. Available from: [Link]

  • PubMed. (2002, June 20). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Available from: [Link]

  • ResearchGate. In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Available from: [Link]

  • MDPI. (2023, May 17). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Available from: [Link]

  • PubMed. In vitro and in vivo characterization of the dopamine D4 receptor, serotonin 5-HT2A receptor and alpha-1 adrenoceptor antagonist (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045). Available from: [Link]

  • Wikipedia. 2-Chloropyridine. Available from: [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • Journal of Neuroscience. (2005, April 27). A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. Available from: [Link]

  • bioRxiv. (2023, April 29). An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. Available from: [Link]

  • PubMed. (2018, November 15). In Vitro and in Silico Analysis of the Effects of D 2 Receptor Antagonist Target Binding Kinetics on the Cellular Response to Fluctuating Dopamine Concentrations. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry. Available from: [Link]

  • Wikipedia. Pyrrolidine. Available from: [Link]

  • NCBI. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. Available from: [Link]

  • Taylor & Francis Online. (2020, March 14). Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations. Available from: [Link]

  • UChicago Medicine. (2017, October 25). How anti-smoking drugs help kick the habit. Available from: [Link]

  • PMC. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells. Available from: [Link]

  • PubMed. (2010, February 1). Screening and isolation of a natural dopamine D1 receptor antagonist using cell-based assays. Available from: [Link]

  • TRDRP. (2012, September 20). Basic and Clinical Pharmacology of Varenicline. Available from: [Link]

  • PMC. Varenicline for smoking cessation: efficacy, safety, and treatment recommendations. Available from: [Link]

Sources

The Physicochemical Profiling and Synthetic Utility of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (CAS: 1204701-61-0)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Structural Architecture

In modern drug discovery, the strategic selection of bifunctional building blocks is paramount for constructing robust pharmacophores. 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (CAS: 1204701-61-0) represents a highly versatile scaffold, combining an electrophilic 2-chloropyridine core with a basic, solubilizing pyrrolidine moiety [1].

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of orthogonal reactivity. The electron-withdrawing nature of the chlorine atom at the C2 position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This electronic deficiency primes the C2 position for oxidative addition by low-valent transition metals or direct nucleophilic aromatic substitution (SNAr). Conversely, the C4-pyrrolidin-1-ylmethyl group provides an sp3 -hybridized nitrogen center that acts as a strong hydrogen bond acceptor and a basic site for salt formation, crucial for modulating aqueous solubility in physiological environments.

Thermodynamic and Physicochemical Profiling

Understanding the physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological assays. The data summarized below highlights the compound's strict adherence to Lipinski’s Rule of Five, making it an ideal precursor for central nervous system (CNS) penetrant drugs or orally bioavailable targeted therapies.

Table 1: Fundamental Physicochemical Properties
PropertyValueScientific Implication
Molecular Formula C10​H13​ClN2​ Defines the mass balance for synthetic stoichiometry.
Molecular Weight 196.68 g/mol Low molecular weight allows for downstream functionalization without exceeding the 500 Da limit.
Topological Polar Surface Area (TPSA) 16.13 ŲTPSA < 90 Ų strongly correlates with excellent Blood-Brain Barrier (BBB) permeability [1].
Partition Coefficient (LogP) 2.27Optimal lipophilicity for passive membrane diffusion while maintaining formulation viability [1].
Hydrogen Bond Donors (HBD) 0Minimizes desolvation penalties during receptor binding, enhancing affinity in hydrophobic pockets.
Hydrogen Bond Acceptors (HBA) 2Facilitates critical interactions with target kinase hinge regions or GPCR transmembrane domains.

Causality Insight: The absence of hydrogen bond donors, combined with a LogP of 2.27, dictates that this compound will partition favorably into organic solvents during extraction (e.g., ethyl acetate or dichloromethane), yet it can be readily forced into the aqueous phase via protonation of the pyrrolidine nitrogen (pKa ~ 8.5–9.5) using dilute aqueous acids (e.g., 1M HCl). This pH-dependent solubility provides a highly effective, self-validating orthogonal purification strategy (acid-base extraction) prior to chromatography.

Chemical Reactivity & Mechanistic Pathways

The true value of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine lies in its orthogonal reactivity profile. The molecule can be selectively functionalized at the C2 position without cross-reactivity from the C4-aliphatic amine.

Palladium-Catalyzed Cross-Coupling

The C-Cl bond is traditionally challenging to activate compared to C-Br or C-I bonds due to its higher bond dissociation energy. However, the electron-deficient nature of the 2-chloropyridine ring facilitates the oxidative addition of electron-rich Palladium(0) catalysts. Utilizing ligands with large bite angles, such as Xantphos, accelerates the subsequent reductive elimination step, making Buchwald-Hartwig aminations highly efficient [2].

Nucleophilic Aromatic Substitution (SNAr)

For primary and secondary amines with high nucleophilicity, the C2 position can undergo direct SNAr. The pyridine nitrogen acts as an electron sink, stabilizing the Meisenheimer complex intermediate. This pathway is thermally driven and typically requires polar aprotic solvents (e.g., DMF, NMP) and a non-nucleophilic base (e.g., DIPEA) [3].

ReactivityMap Core 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (Bifunctional Scaffold) C2 C2-Chloro Position (Electrophilic Center) Core->C2 Electron Withdrawal (-I) C4 C4-Pyrrolidine (Basic/Protonation Center) Core->C4 sp3 Nitrogen Lone Pair Pd Pd-Catalyzed Cross-Coupling C2->Pd Oxidative Addition SNAr Nucleophilic Aromatic Substitution (SNAr) C2->SNAr Nucleophilic Attack Salt Salt Formation (HCl/TFA) C4->Salt Acid-Base Reaction

Fig 1: Electronic activation and orthogonal reactivity map of the bifunctional scaffold.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocol details a standardized Buchwald-Hartwig amination utilizing this scaffold. This methodology is designed as a self-validating system, incorporating in-process analytical monitoring to confirm mechanistic progression [2, 4].

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

Step 1: Reagent Preparation (Inert Atmosphere)

  • Action: Into an oven-dried Schlenk tube equipped with a magnetic stir bar, charge 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (1.0 equiv), the desired coupling amine (1.2 equiv), Pd2​(dba)3​ (0.05 equiv), Xantphos (0.10 equiv), and Cs2​CO3​ (2.0 equiv).

  • Causality: Cs2​CO3​ is selected over weaker bases to ensure efficient deprotonation of the amine following oxidative addition, while Xantphos prevents catalyst deactivation by stabilizing the Pd(0) species.

Step 2: Reaction Assembly & Degassing

  • Action: Evacuate the Schlenk tube and backfill with ultra-high purity Argon (repeat for 3 cycles). Add anhydrous, degassed toluene to achieve a 0.2 M substrate concentration.

  • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the phosphine ligand and the Pd(0) catalyst, which would prematurely terminate the catalytic cycle.

Step 3: Thermal Activation

  • Action: Seal the tube and submerge it in a pre-heated oil bath at 100 °C for 12–18 hours.

  • Causality: The 100 °C threshold provides the necessary thermal kinetic energy to overcome the high activation barrier associated with the oxidative addition into the aryl C-Cl bond.

Step 4: Self-Validation via LC-MS

  • Action: Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Validation Check: The reaction is deemed complete when the starting material mass ( m/z 197 [M+H]+ ) is fully depleted, and the corresponding product mass dominates the Total Ion Chromatogram (TIC).

Step 5: Workup, Extraction, and Purification

  • Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate and filter through a tightly packed pad of Celite. Wash the organic filtrate with saturated aqueous NaCl (brine), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (DCM/MeOH gradient containing 1% NH4​OH ).

  • Causality: The addition of 1% NH4​OH to the mobile phase is critical; it suppresses the secondary interactions between the basic pyrrolidine nitrogen and the acidic silanol groups on the silica gel, preventing severe peak tailing and product loss.

Workflow Step1 1. Reagent Preparation (Inert Atmosphere) Step2 2. Reaction Assembly (Pd2(dba)3, Xantphos, Cs2CO3) Step1->Step2 Transfer to Schlenk tube Step3 3. Thermal Activation (Toluene, 100°C, 12-18h) Step2->Step3 Degas & Heat Step4 4. Self-Validation (LC-MS Monitoring) Step3->Step4 Aliquot Analysis Step5 5. Workup & Purification (Celite Filtration, Silica Gel) Step4->Step5 Confirm m/z 197 Depletion

Fig 2: Step-by-step experimental workflow for Pd-catalyzed Buchwald-Hartwig amination.

References

  • Molbase Chemical Database. "2-chloro-4-(pyrrolidin-1-ylmethyl)pyridine - CAS 1204701-61-0". Molbase. Available at: [Link]

  • Chemsrc Database. "CAS No. 1204701-61-0 Physical Properties". Chemsrc. Available at: [Link]

Technical Whitepaper: Physicochemical Profiling and High-Resolution Mass Spectrometry of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern drug discovery and synthetic methodology, halogenated pyridine derivatives serve as critical electrophilic building blocks. Specifically, 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (CAS: 1204701-61-0)[1] is frequently utilized in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig aminations, to construct complex heterocyclic scaffolds.

As an Application Scientist, I emphasize that the successful integration of this building block into high-throughput synthesis pipelines requires rigorous analytical characterization. Because the molecule contains a chlorine atom, it presents a distinct isotopic signature. Differentiating the target compound from synthetic impurities (e.g., unreacted starting materials or debrominated side products) relies heavily on precise molecular weight and exact mass determinations via High-Resolution Mass Spectrometry (HRMS).

Quantitative Data: Molecular Weight vs. Exact Mass

A common pitfall in early-stage analytical workflows is conflating average molecular weight with monoisotopic exact mass.

  • Average Molecular Weight is calculated using the standard atomic weights of elements (weighted averages of all stable isotopes) and is used for stoichiometric calculations during synthesis.

  • Monoisotopic Exact Mass is calculated using the mass of the most abundant isotope of each element (e.g., 12 C, 1 H, 35 Cl, 14 N). This is the value targeted in HRMS analysis to determine the elemental composition.

The quantitative physicochemical parameters for 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine are summarized below. The LogP value indicates moderate lipophilicity, which directly informs our chromatographic strategy[2].

PropertyValueCausality / Analytical Implication
Chemical Name 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridineCore scaffold for cross-coupling.
CAS Registry Number 1204701-61-0Unique identifier for procurement[1].
Molecular Formula C 10​ H 13​ ClN 2​ Defines the isotopic envelope.
Average Molecular Weight 196.68 g/mol Used for molarity and yield calculations.
Monoisotopic Exact Mass 196.0767 DaTarget mass for HRMS identification.
Theoretical [M+H]+ m/z 197.0840Primary ion detected in ESI+ mode.
Theoretical [M+2+H]+ m/z 199.0811 37 Cl isotope peak (approx. 32% of M peak).
Estimated LogP 2.26Dictates C18 reverse-phase retention[2].

Mechanistic Principles of Ionization

To detect 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine, Electrospray Ionization in positive mode (ESI+) is the optimal technique. The causality behind this choice lies in the molecule's structural features: it contains two basic nitrogen atoms.

  • The Pyridine Nitrogen: Aromatic and weakly basic.

  • The Pyrrolidine Nitrogen: An aliphatic tertiary amine, which is highly basic (pKa ~ 10).

In the presence of an acidic modifier (like formic acid), the pyrrolidine nitrogen is readily protonated in solution. This pre-formed ion in the liquid phase dramatically enhances the desorption and ionization efficiency during the ESI process, ensuring a robust [M+H]+ signal at m/z 197.0840.

Self-Validating Experimental Protocol: LC-HRMS

To ensure absolute trustworthiness in our analytical data, the following LC-HRMS protocol is designed as a self-validating system . Every step includes built-in checks to prevent false positives, carryover, or mass drift.

Step 1: System Suitability and Mass Calibration
  • Action: Infuse a standardized calibration solution (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to the run.

  • Causality: Orbitrap and TOF mass analyzers are susceptible to thermal drift. Pre-run calibration ensures the mass accuracy remains within the strict < 2 ppm error margin required for unambiguous elemental composition assignment.

Step 2: Sample Preparation
  • Action: Dilute the analyte to 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid.

  • Causality: The 1 µg/mL concentration prevents detector saturation and space-charge effects in the Orbitrap, which can artificially shift the measured mass. The 0.1% formic acid drives the equilibrium toward the protonated state, maximizing ESI+ sensitivity.

Step 3: Chromatographic Separation (UHPLC)
  • Action: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes. Crucial Validation Step: Run a pure solvent blank immediately before the sample.

  • Causality: The solvent blank validates the absence of column carryover from previous runs. The C18 column effectively retains the moderately lipophilic compound (LogP 2.26)[2], separating it from highly polar matrix salts that cause ion suppression in the ESI source.

Step 4: High-Resolution Mass Spectrometry (Orbitrap)
  • Action: Acquire data in ESI+ mode with a resolution setting of 70,000 (at m/z 200).

  • Causality: High resolving power is mandatory to differentiate the target [M+H]+ (m/z 197.0840) from isobaric background interferences or matrix adducts that might share a nominal mass of 197.

G A Sample Preparation (1 µg/mL, 0.1% FA) B UHPLC Separation (C18, Gradient Elution) A->B Injection C ESI+ Ionization (Nitrogen Protonation) B->C Elution D Orbitrap HRMS (Resolution > 70,000) C->D Ion Transfer E Data Processing (m/z 197.0840 Extraction) D->E Mass Spectra F Isotopic Validation (35Cl/37Cl Signature) E->F Pattern Match

Figure 1: Self-validating LC-HRMS workflow for exact mass and isotopic validation.

Data Interpretation & Isotopic Signatures

Once the mass spectrum is acquired, identification is not based solely on the exact mass of the monoisotopic peak. The presence of the chlorine atom provides a secondary, self-validating layer of data: the isotopic pattern.

Chlorine exists naturally as two stable isotopes: 35 Cl (approx. 75.8% abundance) and 37 Cl (approx. 24.2% abundance).

  • The M Peak: Corresponds to the molecule containing 35 Cl at m/z 197.0840.

  • The M+2 Peak: Corresponds to the molecule containing 37 Cl at m/z 199.0811.

Analytical Causality: If the peak at m/z 197.0840 is genuinely 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine, the software must also detect a peak at m/z 199.0811 with an intensity of approximately 32% relative to the M peak. If this 3:1 ratio is absent, the detected mass is an isobaric contaminant, and the identification is rejected. This isotopic validation ensures absolute confidence when confirming the synthesis of this building block prior to downstream Buchwald-Hartwig aminations.

References

  • Title: 2-氯-4-(吡咯烷-1-基甲基)吡啶- CAS号1204701-61-0 - 摩贝百科. Source: molbase.cn.
  • Title: 861211-51-0|2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine - BLDpharm. Source: bldpharm.com.
  • Title: 25475-67-6 | 3-Aminoisoquinoline | Amines - Ambeed.com. Source: ambeed.com.

Sources

Technical Whitepaper: Safety, Handling, and Application Profiling of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pipelines increasingly rely on highly functionalized heterocycles, 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (CAS: 1204701-61-0) has emerged as a critical bifunctional building block[1]. This whitepaper serves as an in-depth technical guide for researchers, synthesizing standard Safety Data Sheet (SDS) parameters with mechanistic toxicology and field-proven experimental workflows. By understanding the causality behind the compound's physical properties and reactivity, scientists can engineer safer and more efficient synthetic protocols.

Chemical Identity & Physicochemical Profiling

The behavior of this compound is dictated by two distinct structural moieties: an electron-deficient 2-chloropyridine ring and a highly basic, electron-rich pyrrolidine ring separated by a methylene spacer. This structural dichotomy makes it an excellent electrophile for cross-coupling while retaining basicity for salt formation.

The low Polar Surface Area (PSA) and moderate lipophilicity (LogP) indicate that this molecule can easily permeate lipid bilayers, necessitating strict dermal protection[2].

Quantitative Data Summary
PropertyValueMechanistic Implication
CAS Number 1204701-61-0Unique identifier for regulatory tracking[2].
Molecular Formula C10H13ClN2Dictates stoichiometric calculations in synthesis.
Molecular Weight 196.68 g/mol Standardized mass for molarity conversions.
LogP 2.26High lipid solubility; rapid dermal absorption risk[2].
Topological PSA 16.13 ŲLow polarity; readily crosses biological membranes[2].
Appearance Colorless to pale yellow liquid/oilIndicates potential for aerosolization or rapid spreading if spilled.

Hazard Identification & Mechanistic Toxicology

A robust safety protocol requires understanding why a chemical is hazardous, rather than merely memorizing GHS codes. The hazards of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine are a composite of its functional groups:

  • Acute Toxicity (Oral - H302): The 2-chloropyridine scaffold is known to be harmful if ingested, interfering with hepatic enzymatic pathways and causing systemic toxicity[3].

  • Skin Irritation & Eye Damage (H315 / H318): The pyrrolidine moiety is a tertiary amine acting as a strong Lewis base. Upon contact with physiological moisture (e.g., sweat, tears), it extracts protons, leading to localized alkaline hydrolysis of cellular lipids (saponification) and severe tissue necrosis. Furthermore, the electrophilic 2-chloro position can undergo nucleophilic aromatic substitution ( SN​Ar ) with biological nucleophiles (such as cysteine residues in proteins), leading to skin sensitization[3].

  • Respiratory Irritation (H335): Vapors containing the pyrrolidine substructure are highly irritating to the mucous membranes of the upper respiratory tract.

Experimental Workflows & Safe Handling Protocols

To demonstrate the safe handling of this compound, we outline a self-validating protocol for a Palladium-Catalyzed Buchwald-Hartwig Amination . This protocol is designed so that each step inherently verifies the success and safety of the previous one.

Step-by-Step Methodology: Pd-Catalyzed Cross-Coupling

Objective: Couple 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine with an aniline derivative.

  • Inert Atmosphere Setup (Glovebox):

    • Action: Transfer the compound, Pd2​(dba)3​ (catalyst), Xantphos (ligand), and Cs2​CO3​ (base) into a nitrogen-filled glovebox.

    • Causality: Palladium(0) catalysts are highly susceptible to oxidation. The glovebox prevents catalyst deactivation and minimizes the operator's inhalation exposure to the volatile pyrrolidine derivative.

  • Reagent Mixing:

    • Action: In a sealed Schlenk tube, dissolve 1.0 equivalent of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine and 1.2 equivalents of the target amine in anhydrous toluene[4]. Add the catalyst/ligand complex and the inorganic base.

    • Causality: Toluene is chosen because its boiling point (110°C) safely accommodates the 100°C activation energy required for the Pd(0) complex to undergo oxidative addition into the strong C-Cl bond[4].

  • Thermal Activation & Monitoring (Self-Validation):

    • Action: Transfer the sealed tube to a fume hood and heat to 100°C for 12 hours[4].

    • Validation: After 4 hours, extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. The disappearance of the parent mass ( m/z 197.1) and the appearance of the product mass validates the integrity of the catalytic cycle. If the parent mass remains, the system has been compromised by oxygen.

  • Reaction Quenching:

    • Action: Cool the reaction to room temperature and slowly add deionized water.

    • Causality: The addition of water serves a dual purpose: it quenches any residual reactive Pd species and dissolves the Cs2​CO3​ salts, separating the organic product into the toluene layer while neutralizing the basic hazard.

Workflow Visualization

G A 1. Storage (Inert, 2-8°C) B 2. PPE Setup (Fume Hood) A->B C 3. Reagent Prep (Glovebox) B->C D 4. Cross-Coupling (Pd-Catalyzed) C->D E 5. Quenching (Aqueous) D->E

Caption: Workflow for the safe handling and reaction of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine.

Emergency Response & Spill Mitigation

In the event of a spill, standard solvent cleanup is insufficient due to the compound's basicity and environmental toxicity[3].

  • Containment: Immediately isolate the area and ensure the fume hood ventilation is maximized.

  • Neutralization: Do not apply strong acids directly, as the acid-base neutralization with the pyrrolidine moiety will be highly exothermic. Instead, cover the spill with a chemically inert, absorbent material (e.g., dry sand or vermiculite)[3].

  • Disposal: Sweep the absorbed material using non-sparking tools into a dedicated, sealable hazardous waste container labeled for "Halogenated Basic Organic Waste."

References

  • Molbase. "2-chloro-4-(pyrrolidin-1-ylmethyl)pyridine - CAS 1204701-61-0." Molbase Chemical Encyclopedia. Available at: [Link]

Sources

Pharmacokinetics and Bioavailability of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-Depth Technical Whitepaper

Executive Summary

In modern drug discovery, the strategic selection of chemical building blocks dictates the downstream absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of therapeutic candidates. 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (CAS: 1204701-61-0) is a highly versatile bifunctional scaffold. It combines the electron-deficient, metabolically stable chloropyridine core with a basic, solubilizing pyrrolidine ring. This specific structural motif is frequently utilized in the design of kinase inhibitors, GPCR ligands, and CNS-active agents.

This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, predictive pharmacokinetics, and experimental methodologies required to evaluate the bioavailability of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine and its derivatives.

Physicochemical Profiling and Structural Causality

The pharmacokinetic behavior of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine is fundamentally governed by its structural features. As a Senior Application Scientist, it is critical to understand why this molecule behaves the way it does in biological systems, rather than merely observing the empirical data.

The Chloropyridine Core

The introduction of a chlorine atom at the 2-position of the pyridine ring serves two primary pharmacokinetic purposes[1]:

  • Metabolic Shielding: Unsubstituted pyridines are highly susceptible to N-oxidation by flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes. The electronegative chlorine atom withdraws electron density from the pyridine nitrogen, drastically reducing its nucleophilicity and liability for N-oxidation.

  • Lipophilicity Modulation: The chlorine atom increases the overall lipophilicity (LogP) of the scaffold, enhancing passive transcellular permeability across the intestinal epithelium and the blood-brain barrier (BBB).

The Pyrrolidine Ring

Pyrrolidine is a cyclic secondary amine that, when alkylated to form a tertiary amine (as in this scaffold), introduces a basic center with a predicted pKa of approximately 9.5 to 10.0.

  • Solubility vs. Permeability: At physiological pH (7.4), the pyrrolidine nitrogen is predominantly protonated. This cationic state ensures excellent aqueous solubility, which is critical for dissolution in the gastrointestinal tract. However, excessive basicity can lead to lysosomal trapping (where the drug accumulates in acidic intracellular compartments) and potential hERG channel liability[2].

Predictive Pharmacokinetic Parameters

To guide early-stage formulation and dosing strategies, the predictive physicochemical and ADME parameters of the scaffold are summarized below.

ParameterPredicted ValuePharmacokinetic Implication
Molecular Weight 196.68 g/mol Highly favorable for oral absorption (Rule of 5 compliant).
LogP (Lipophilicity) ~2.2 - 2.5Optimal balance for both aqueous solubility and membrane permeability.
pKa (Pyrrolidine N) ~9.6Protonated at pH 7.4; highly soluble in gastric fluid.
Topological Polar Surface Area 16.13 ŲExcellent potential for blood-brain barrier (BBB) penetration.
H-Bond Donors/Acceptors 0 / 2Low desolvation energy required for lipid bilayer transit.

In Vitro ADME Profiling: Self-Validating Protocols

Before advancing to in vivo models, the scaffold must be rigorously evaluated in vitro. The following protocols are designed as self-validating systems, incorporating specific controls to ensure data integrity.

Metabolic Stability Assay (Liver Microsomes)

The primary metabolic liabilities of this scaffold involve CYP-mediated N-dealkylation of the pyrrolidine ring and hydroxylation of the pyrrolidine carbons.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Mix the compound with human or rat liver microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol or tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint​ ).

Metabolic_Pathways Parent 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (Parent Scaffold) M1 N-Dealkylation (Loss of pyrrolidine ring) Parent->M1 CYP3A4 M2 Pyrrolidine Oxidation (Lactam formation) Parent->M2 CYP2D6 / CYP3A4 M3 Pyridine N-Oxidation (Minor due to Cl shielding) Parent->M3 FMOs (Sterically Hindered)

Figure 1: Predicted Phase I metabolic pathways for 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine.

In Vivo Pharmacokinetics and Bioavailability Evaluation

To determine the absolute oral bioavailability (F%), the compound must be administered via both intravenous (IV) and per os (PO) routes in a rodent model. Accurate quantification of chloropyridine derivatives in biological matrices requires robust LC-MS/MS methodologies, utilizing acidic mobile phases to ensure sharp peak shapes for basic amines[3].

In Vivo Study Design (Rat Model)

Step-by-Step Methodology:

  • Animal Preparation: Fast adult male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing, with water provided ad libitum. Cannulate the jugular vein for stress-free serial blood sampling.

  • Formulation:

    • IV Formulation: Dissolve the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to achieve a clear solution. Dose at 1.0 mg/kg.

    • PO Formulation: Suspend the compound in 0.5% Methylcellulose (MC) or formulate as a solution (depending on salt form) for oral gavage. Dose at 5.0 mg/kg.

  • Blood Sampling: Collect 200 µL blood samples at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Separation: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Store plasma at -80°C until analysis.

LC-MS/MS Bioanalysis

Because the pyrrolidine nitrogen is highly basic, peak tailing can occur during reverse-phase liquid chromatography.

  • Chromatography: Use a C18 column (e.g., Waters XBridge) with a mobile phase consisting of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)[3]. The acidic modifier ensures the amine remains fully ionized, improving peak symmetry.

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Pharmacokinetic Data Analysis

Absolute bioavailability ( F ) is calculated using the dose-normalized Area Under the Curve (AUC):

F(%)=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100

PK_Workflow A Dosing (IV: 1 mg/kg, PO: 5 mg/kg) B Serial Blood Sampling (0-24h) A->B C Plasma Extraction (Protein Precipitation) B->C D LC-MS/MS Bioanalysis C->D E NCA PK Modeling & Bioavailability (F%) D->E

Figure 2: Standard workflow for evaluating in vivo pharmacokinetics and absolute bioavailability.

Conclusion

The 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine scaffold is a highly optimized building block for drug discovery. The strategic placement of the chlorine atom mitigates pyridine N-oxidation, while the pyrrolidin-1-ylmethyl group provides essential aqueous solubility driven by its basic pKa. By employing rigorous in vitro microsomal stability assays and precise LC-MS/MS bioanalytical workflows, researchers can accurately profile the pharmacokinetics of this scaffold, ensuring the development of highly bioavailable therapeutic candidates.

References

  • Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Development of a novel tandem mass spectrometry method for the quantification of eszopiclone without interference from 2-amino-5-chloropyridine and application in a pharmacokinetic study of rat Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL:[Link][3]

Sources

Blood-Brain Barrier Permeability of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine: A Technical Framework for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The development of neurotherapeutics requires a rigorous understanding of how small molecules traverse the highly restrictive blood-brain barrier (BBB)[1]. The compound 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (CAS: 1204701-61-0) represents a highly relevant structural motif in medicinal chemistry, frequently utilized as a building block for CNS-active scaffolds (e.g., histamine H3 receptor antagonists)[2].

Evaluating the BBB permeability of this specific scaffold requires moving beyond simple lipophilicity measurements. Because the molecule contains a basic pyrrolidine nitrogen, it presents a complex permeation profile: its small size and lipophilicity drive rapid passive diffusion, but its cationic state at physiological pH introduces a high liability for active efflux via P-glycoprotein (P-gp/MDR1)[3]. This whitepaper establishes a comprehensive, self-validating technical framework for predicting, measuring, and interpreting the BBB permeability of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine, bridging in silico multiparameter optimization with rigorous in vitro and in vivo experimental methodologies.

Physicochemical Architecture & Predictive Modeling

Before initiating resource-intensive in vivo studies, we must evaluate the compound's theoretical permeation capacity using the Central Nervous System Multiparameter Optimization (CNS MPO) algorithm. The CNS MPO score (ranging from 0 to 6) integrates six critical physicochemical properties to predict BBB penetration and favorable ADME attributes[4].

For 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine, the structural features dictate a highly favorable passive permeation profile, albeit with a specific liability regarding its basicity.

Quantitative Physicochemical Profile
ParameterValueCNS MPO Desirability Score ComponentMechanistic Implication for BBB Permeation
Molecular Weight (MW) 196.68 Da1.0 (Ideal: < 360 Da)Low molecular volume allows rapid transit through the endothelial lipid bilayer.
Calculated LogP (ClogP) ~2.271.0 (Ideal: < 3.0)Optimal lipophilicity for membrane partitioning without excessive non-specific tissue binding.
Topological Polar Surface Area (TPSA) 16.13 Ų~0.8 (Ideal: 20–90 Ų)Extremely low polar surface area minimizes desolvation energy required to enter the lipid membrane.
Hydrogen Bond Donors (HBD) 01.0 (Ideal: 0)Lack of HBDs significantly enhances passive transcellular diffusion.
Hydrogen Bond Acceptors (HBA) 2N/A (Indirectly captured in TPSA)Low HBA count prevents excessive hydrogen bonding with interfacial water molecules.
pKa (Pyrrolidine Nitrogen) ~9.50.0 (Ideal: < 8.0)>99% protonated (cationic) at pH 7.4. Acts as a classic recognition motif for P-gp efflux transporters.
Total CNS MPO Score ~4.8 / 6.0 High Probability of CNS Penetration Scores 4.0 correlate strongly with successful clinical CNS candidates[4].

Causality Insight: While the CNS MPO score of ~4.8 suggests excellent overall CNS drug-likeness[4], the pKa of ~9.5 is the critical bottleneck. The protonated amine will drive high volume of distribution ( Vd​ ) and potential lysosomal trapping, meaning the total brain concentration may be high, but the unbound (therapeutically active) fraction could be severely restricted by P-gp efflux.

Mechanistic Permeation Dynamics

To understand how 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine interacts with the BBB, we must visualize the competing kinetic processes at the neurovascular unit. The molecule will attempt to cross the apical membrane of the brain microvascular endothelial cells via passive transcellular diffusion. However, upon entering the lipid bilayer, the protonated pyrrolidine ring acts as a substrate for ATP-binding cassette (ABC) transporters, specifically P-gp (ABCB1)[3].

BBB_Pathway Blood Blood Compartment (Free Drug) Endothelial BBB Endothelial Cell (Lipid Bilayer) Blood->Endothelial Passive Diffusion Brain Brain ISF (Target Site) Endothelial->Brain Passive Diffusion Pgp P-gp / BCRP (Efflux Transporters) Endothelial->Pgp Substrate Binding Pgp->Blood Active Efflux (ATP-dependent)

Fig 1. Mechanistic pathways of BBB permeation highlighting passive diffusion and active efflux.

In Vitro Validation: MDCK-MDR1 Permeability Assay

To isolate and quantify the P-gp efflux liability predicted by the molecule's basicity, the gold-standard in vitro model is the MDCK-MDR1 bidirectional permeability assay. Madin-Darby Canine Kidney cells transfected with the human MDR1 gene form tight junctions (mimicking the BBB) and overexpress human P-gp[5],[6].

Self-Validating Protocol Design

This protocol is engineered to be self-validating. We do not merely measure compound flux; we simultaneously measure barrier integrity, paracellular leakage, and transporter functionality to ensure the data is an artifact-free representation of permeability.

Step 1: Monolayer Cultivation & Integrity Verification

  • Seed MDCK-MDR1 cells on semi-permeable Transwell® inserts (0.4 µm pore size) at a density of 5×105 cells/well[6].

  • Culture for 4–5 days to allow polarization and tight junction formation[5].

  • Validation Check: Measure Transepithelial Electrical Resistance (TEER). Only monolayers with TEER > 250 Ω⋅cm2 are utilized, guaranteeing that passive diffusion occurs transcellularly, not paracellularly[6].

Step 2: Bidirectional Dosing

  • Prepare a 10 µM solution of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine in Hank's Balanced Salt Solution (HBSS) buffered to pH 7.4. Causality: Maintaining pH 7.4 is critical to preserve the physiological ~99% protonation state of the pyrrolidine ring[5].

  • Add the compound to the Apical chamber (A B) to measure influx, and to the Basolateral chamber (B A) to measure efflux.

  • Control Arms: Run parallel wells containing Antipyrine (high passive permeability control) and Prazosin (known P-gp substrate control)[5].

  • Inhibition Arm: Run parallel wells co-dosed with 50 µM Verapamil (a potent P-gp inhibitor) to definitively prove if efflux is P-gp mediated[7].

Step 3: Incubation & LC-MS/MS Quantification

  • Incubate at 37°C with 5% CO2​ for 60 minutes[5].

  • Extract samples from both donor and receiver compartments.

  • Quantify compound concentrations using LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) )[5].

MDCK_Workflow Step1 Cell Culture Seed MDCK-MDR1 on Transwell Step2 Barrier Integrity Measure TEER (>250 Ω·cm²) Step1->Step2 Step3 Dosing (A-B & B-A) Apply 10 µM Compound ± Verapamil Step2->Step3 Step4 Incubation & Sampling 60 min at 37°C, 5% CO2 Step3->Step4 Step5 LC-MS/MS Analysis Quantify Papp and Efflux Ratio Step4->Step5

Fig 2. Step-by-step experimental workflow for the bidirectional MDCK-MDR1 permeability assay.

In Vivo Translation: Cerebral Microdialysis & Kp,uu,brain​

While in vitro assays flag efflux liabilities, they cannot predict the exact in vivo exposure. Historically, researchers relied on total brain-to-plasma ratios ( Kp,brain​ ). However, because the basic pyrrolidine ring of our compound will likely bind heavily to acidic phospholipids in brain tissue, total brain concentrations will artificially inflate perceived BBB permeability[8].

To obtain the true thermodynamic driving force of the compound, we must measure the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) [8]. This is achieved via cerebral microdialysis in conscious rodents, widely considered a "game-changing" parameter in CNS drug development[8],[9].

Surgical & Analytical Protocol
  • Probe Implantation: Stereotaxically implant a microdialysis probe (semi-permeable membrane, typically 20 kDa cutoff) into the striatum of a Sprague-Dawley rat[10]. Allow 24 hours for recovery to ensure BBB integrity is re-established post-surgery[11].

  • Perfusion & Retrodialysis (Calibration): Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1–2 µL/min[11].

    • Causality: Microdialysis is a non-equilibrium technique. To calculate the absolute unbound interstitial fluid (ISF) concentration, we must determine the in vivo probe recovery rate. We achieve this via retrodialysis—perfusing a stable isotope-labeled standard of the compound and measuring its loss into the brain tissue[10].

  • Dosing & Sampling: Administer 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine via IV infusion to achieve steady-state plasma concentrations. Collect microdialysate (brain ISF) and blood samples simultaneously at 30-minute intervals[10].

  • Data Derivation:

    • Measure unbound plasma concentration ( Cu,plasma​ ) using equilibrium dialysis.

    • Calculate unbound brain ISF concentration ( Cu,brain​ ) using the dialysate concentration corrected by the retrodialysis recovery factor.

    • Calculate Kp,uu,brain​=Cu,brain​/Cu,plasma​ [8].

Synthesized Data Matrix: Expected Outcomes

Based on the physicochemical profiling and established transporter kinetics for basic lipophilic amines, the following table outlines the expected experimental outcomes for 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine.

Assay / ParameterExpected ResultMechanistic Interpretation
MDCK-MDR1 Papp​ (A B) High ( >15×10−6 cm/s)The low TPSA and optimal ClogP drive rapid passive diffusion across the apical membrane[5].
MDCK-MDR1 Efflux Ratio (ER) Moderate to High (3.0 – 8.0)The protonated pyrrolidine acts as a P-gp substrate, resulting in significant basolateral-to-apical efflux[3].
ER with Verapamil Drops to ~1.0Confirms that the observed efflux is strictly P-gp mediated[7].
Total Brain Ratio ( Kp,brain​ ) High (> 2.0)High non-specific binding to brain tissue lipids (phospholipidosis liability) artificially inflates total brain levels.
Unbound Brain Ratio ( Kp,uu,brain​ ) Low to Moderate (0.1 – 0.4)P-gp efflux restricts the free drug from reaching equilibrium with plasma. A Kp,uu,brain​ > 0.3 is generally required for viable CNS candidates[8].

Conclusion: 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine is a highly permeable scaffold that will readily cross the BBB via passive diffusion. However, researchers utilizing this building block must be acutely aware of its P-gp efflux liability. Structural modifications aimed at lowering the basicity of the pyrrolidine nitrogen (e.g., introducing electron-withdrawing groups or steric hindrance) will be required to optimize the Kp,uu,brain​ for late-stage CNS drug development.

References

  • 2-氯-4-(吡咯烷-1-基甲基)吡啶- CAS号1204701-61-0 - 摩贝百科, molbase.cn,
  • Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetr
  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC, nih.gov,
  • MDCK-MDR1 Permeability Assay - Evotec, evotec.com,
  • Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery | ACS Chemical Neuroscience, acs.org,
  • (PDF)
  • What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - DMPK, wuxiapptec.com,
  • Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease - Frontiers, frontiersin.org,
  • Effect of P-Glycoprotein on the Blood–Brain Barrier Transport of the Major Active Constituents of Salvia miltiorrhiza Based on the MDCK-MDR1 Cell Model - ACS Public
  • MDR1-MDCKII Permeability Assay - Enamine, enamine.net,
  • Unlocking Brain Secrets: Decoding Neurochemistry via Cerebral Microdialysis, azolifesciences.com,

Sources

An In-Depth Technical Guide to the Receptor Binding Affinity Profile of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine Scaffold

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with profound effects on the central nervous system (CNS).[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold for interacting with a diverse array of biological targets.[3] Similarly, the pyrrolidine ring is a prevalent feature in many biologically active molecules, often contributing to improved solubility and receptor interaction.[4][5] The convergence of these two moieties in the novel compound, 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine, suggests a compelling potential for CNS activity.

This technical guide provides a comprehensive framework for elucidating the receptor binding affinity profile of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine. Drawing upon established principles of receptor pharmacology and state-of-the-art experimental techniques, we will outline a systematic approach to characterize the interaction of this compound with a panel of relevant CNS receptors. Given the structural similarities to known nicotinic acetylcholine receptor (nAChR) ligands, this guide will place a particular emphasis on this receptor family as a primary investigative target.[1]

The insights gleaned from these studies will be instrumental for researchers, scientists, and drug development professionals in understanding the compound's mechanism of action, predicting its potential therapeutic applications, and guiding future lead optimization efforts.

Strategic Approach to Receptor Binding Profiling

A comprehensive understanding of a novel compound's pharmacological profile necessitates a tiered and logical screening strategy. The initial phase should involve a broad panel of CNS receptors to identify primary targets and potential off-target interactions. Based on these initial findings, subsequent, more focused investigations can be conducted on the identified high-affinity receptors.

Our proposed strategy is as follows:

  • Primary Screening: A broad radioligand binding assay panel covering major neurotransmitter receptor families, including:

    • Nicotinic Acetylcholine Receptors (nAChRs) - various subtypes

    • Muscarinic Acetylcholine Receptors (mAChRs)

    • Dopamine Receptors

    • Serotonin (5-HT) Receptors

    • GABA-A Receptors

    • Adrenergic Receptors

  • Secondary Screening & Affinity Determination: For receptors where significant binding is observed in the primary screen (e.g., >50% inhibition at a 1 µM concentration), full concentration-response curves will be generated to determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).

  • Subtype Selectivity Profiling: For the primary receptor family identified (hypothesized to be nAChRs), a comprehensive panel of receptor subtypes will be tested to establish the compound's selectivity profile.

Experimental Design & Protocols: A Validating System

The cornerstone of a reliable binding affinity profile is a robust and well-validated experimental protocol. This section details the step-by-step methodology for conducting radioligand competition binding assays, the gold standard for determining the affinity of a test compound for a specific receptor.

Workflow for Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Membrane Preparation (e.g., from cells expressing the target receptor) total_binding Total Binding: Membranes + Radioligand prep_membranes->total_binding nsb Non-Specific Binding (NSB): Membranes + Radioligand + Excess Unlabeled Ligand prep_membranes->nsb competition Competition Binding: Membranes + Radioligand + Test Compound (Varying Conc.) prep_membranes->competition prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->total_binding prep_ligands->nsb prep_ligands->competition filtration Rapid Filtration (e.g., Glass Fiber Filters) total_binding->filtration nsb->filtration competition->filtration counting Scintillation Counting (Quantify Radioactivity) filtration->counting calc_specific Calculate Specific Binding (Total - NSB) counting->calc_specific plot_curve Plot % Specific Binding vs. Log[Test Compound] calc_specific->plot_curve determine_ic50 Determine IC50 (Non-linear Regression) plot_curve->determine_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) determine_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Nicotinic Acetylcholine Receptor (α4β2 Subtype) Binding Assay

This protocol provides a specific example for determining the binding affinity of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine for the human α4β2 nAChR subtype, a prevalent subtype in the brain.

1. Materials and Reagents:

  • Cell Membranes: Membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human α4β2 nAChR.

  • Radioligand: [³H]-Epibatidine (specific activity ~50-80 Ci/mmol).

  • Test Compound: 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine of known concentration.

  • Non-specific Agent: A high concentration of a known nAChR ligand (e.g., 10 µM (-)-Nicotine or 1 mM Carbamylcholine) to determine non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.

  • Scintillation Vials and Cocktail.

  • Liquid Scintillation Counter.

2. Procedure:

  • Membrane Preparation:

    • Thaw the cell membranes on ice.

    • Homogenize the membranes in assay buffer.

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

    • Dilute the membranes in assay buffer to the desired final concentration (typically 50-200 µg of protein per well).

  • Assay Plate Setup (96-well format, in triplicate):

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]-Epibatidine (final concentration ~0.1-0.5 nM, near its Kd value), and 100 µL of the diluted membrane suspension.

    • Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific agent (e.g., 10 µM (-)-Nicotine), 50 µL of [³H]-Epibatidine, and 100 µL of the membrane suspension.

    • Competitive Binding Wells: Prepare serial dilutions of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine in assay buffer. Add 50 µL of each dilution, 50 µL of [³H]-Epibatidine, and 100 µL of the membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Counting:

    • Place the filter discs into scintillation vials and add 4-5 mL of scintillation cocktail.

    • Allow the vials to equilibrate for several hours in the dark.

    • Measure the radioactivity in each vial using a liquid scintillation counter. The output is typically in counts per minute (CPM).

Data Analysis and Interpretation

1. Calculation of Specific Binding:

  • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

2. Generation of Competition Curves:

  • For the competition wells, plot the percentage of specific binding against the logarithm of the concentration of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine.

3. Determination of IC50:

  • Fit the resulting sigmoidal curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

4. Calculation of Ki (Cheng-Prusoff Equation):

The Ki value is a more accurate measure of the affinity of the test compound as it is independent of the radioligand concentration and its affinity for the receptor. It is calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • IC50 is the half-maximal inhibitory concentration of the test compound.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Illustrative Data Presentation

The binding affinity data for 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine across a panel of CNS receptors should be summarized in a clear and concise table for easy comparison.

Receptor SubtypeRadioligandKi (nM)
Nicotinic Acetylcholine
α4β2[³H]-EpibatidineValue
α7[¹²⁵I]-α-BungarotoxinValue
α3β4[³H]-EpibatidineValue
Muscarinic Acetylcholine
M1[³H]-PirenzepineValue
M2[³H]-AF-DX 384Value
Dopamine
D1[³H]-SCH23390Value
D2[³H]-SpiperoneValue
Serotonin
5-HT1A[³H]-8-OH-DPATValue
5-HT2A[³H]-KetanserinValue
GABA-A
Benzodiazepine Site[³H]-FlunitrazepamValue

Note: The "Value" entries would be replaced with the experimentally determined Ki values.

Interpreting the Binding Affinity Profile: From Data to Drug Discovery Insights

The comprehensive binding affinity profile provides a wealth of information that can guide the drug development process.

  • Primary Target Identification: The receptor(s) with the highest affinity (lowest Ki values) are likely the primary pharmacological targets of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine.

  • Selectivity and Potential for Side Effects: The ratio of Ki values for the primary target versus other receptors indicates the compound's selectivity. High selectivity is generally desirable to minimize off-target side effects. For instance, a compound with high affinity for nAChR α4β2 and low affinity for other nAChR subtypes and other receptor families would be considered highly selective.

  • Structure-Activity Relationship (SAR) Studies: The binding data can be used to establish SAR, guiding the chemical modification of the lead compound to improve potency and selectivity.

  • Prediction of In Vivo Effects: The binding profile can help predict the potential therapeutic effects and side effects of the compound in vivo. For example, high affinity for nAChR α4β2 suggests potential applications in conditions such as cognitive disorders or nicotine addiction.

Hypothetical Signaling Pathway Based on nAChR Agonism

Should 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine demonstrate high affinity for nAChRs and subsequent functional assays confirm agonistic activity, the following signaling pathway would be implicated.

G compound 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (Agonist) receptor Nicotinic Acetylcholine Receptor (e.g., α4β2) compound->receptor Binds to channel Ion Channel Opening receptor->channel Conformational Change influx Na+ and Ca2+ Influx channel->influx depolarization Membrane Depolarization influx->depolarization downstream Downstream Cellular Effects (e.g., Neurotransmitter Release) depolarization->downstream

Caption: Potential signaling pathway for an nAChR agonist.

Conclusion: A Roadmap for a Novel CNS Drug Candidate

This technical guide has provided a comprehensive and scientifically rigorous framework for determining the receptor binding affinity profile of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine. By employing the detailed protocols and data analysis methods outlined herein, researchers can generate a high-quality dataset that will be invaluable for understanding the compound's pharmacological properties. The systematic approach, from broad screening to detailed subtype selectivity, ensures a thorough characterization of the compound's interactions with CNS targets. The resulting binding profile will serve as a critical foundation for advancing this promising molecule through the drug discovery and development pipeline.

References

  • Lin, S., et al. (2020). Pyridine alkaloids with activity in the central nervous system. RSC Medicinal Chemistry, 11(8), 866-881. Available at: [Link]

  • Ghuge, A., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 185-188. Available at: [Link]

  • Di Mola, A., et al. (2000). Synthesis and Binding Affinity of 2-Phenylimidazo[1,2-a]pyridine Derivatives for both Central and Peripheral Benzodiazepine Receptors. A New Series of High-Affinity and Selective Ligands for the Peripheral Type. Journal of Medicinal Chemistry, 43(24), 4647-4658. Available at: [Link]

  • Micale, N., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6566. Available at: [Link]

  • Gravel, S., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(6), 2148-2153. Available at: [Link]

  • Zanda, M., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6828. Available at: [Link]

  • Kus, P., et al. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Molecules, 30(24), 1-27. Available at: [Link]

  • Rühl, T., et al. (2015). Discovery of a high affinity and selective pyridine analog as a potential positron emission tomography imaging agent for cannabinoid type 2 receptor. Journal of Medicinal Chemistry, 58(11), 4845-4859. Available at: [Link]

  • Sokołowska, J., et al. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Molecules, 30(24), 1-21. Available at: [Link]

  • Joseph, J., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 185-188. Available at: [Link]

  • Takeda, S., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4141-4156. Available at: [Link]

  • Sciex. (n.d.). Novel Psychoactive Substances (NPS) analysis. SCIEX. Available at: [Link]

  • Rühl, T., et al. (2015). Discovery of a High Affinity and Selective Pyridine Analog as a Potential Positron Emission Tomography Imaging Agent for Cannabinoid Type 2 Receptor. Journal of Medicinal Chemistry, 58(11), 4845-4859. Available at: [Link]

  • Popa, D. E., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3237. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243122. Available at: [Link]

  • Hesszenberger, D., et al. (2020). The In Vitro Stability of Four New Psychoactive Substances in Urine Samples Stored At Different Temperatures. Journal of Forensic Toxicology and Pharmacology, 9(1), 167. Available at: [Link]

  • ResearchGate. (n.d.). Binding Affinities for the σ 1 and σ 2 Receptor of Compounds 19, 31, and 69−88. ResearchGate. Available at: [Link]

  • Zarezin, D. P., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4899. Available at: [Link]

  • Svensson, S., et al. (2020). Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry, 63(17), 9390-9407. Available at: [Link]

  • Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. Available at: [Link]

  • Singh, U. P., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(2), 291-315. Available at: [Link]

Sources

Crystal Structure and X-ray Diffraction Analysis of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (CAS 1204701-61-0) represents a highly versatile chemical scaffold, combining a rigid, halogenated heteroaromatic core with a highly flexible aliphatic amine appendage.

As a Senior Application Scientist, I have designed this whitepaper to serve as an authoritative, self-validating guide to determining the crystal structure of this specific class of molecules via Single-Crystal X-ray Diffraction (SCXRD). Because the pyrrolidine ring introduces significant conformational degrees of freedom, standardizing the crystallization, data collection, and refinement protocols is critical to avoiding crystallographic artifacts and ensuring high-fidelity structural models.

Chemical Context and Structural Significance

The molecular architecture of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine presents unique crystallographic challenges and opportunities. The molecule consists of two distinct domains separated by a methylene bridge:

  • The Rigid Domain (2-Chloropyridine): This planar system is capable of engaging in π−π stacking and halogen bonding. The highly polarizable chlorine atom features an anisotropic charge distribution (a σ -hole) that can act as a potent halogen bond donor to adjacent nitrogen lone pairs[1].

  • The Flexible Domain (Pyrrolidine Ring): Saturated five-membered rings are highly susceptible to pseudorotation, readily interconverting between envelope and half-chair conformations.

Causality in Structural Analysis: Determining the exact solid-state conformation is not merely an academic exercise; it dictates the molecule's spatial footprint. SCXRD is the only analytical technique capable of unambiguously resolving whether the pyrrolidine ring adopts a specific static conformation or exhibits dynamic disorder within the crystal lattice[2].

Crystallization Methodologies: A Self-Validating Protocol

To obtain diffraction-quality single crystals, the system must be carefully guided into the metastable zone of solubility. Rapid precipitation leads to amorphous powders or microcrystalline aggregates, whereas controlled, slow growth yields the macroscopic single crystals required for SCXRD[3].

G N1 Compound Purity (>99% via HPLC) N2 Solvent Screening (Polar vs Non-polar) N1->N2 N3 Vapor Diffusion (Anti-solvent) N2->N3 N4 Slow Evaporation (Isothermal) N2->N4 N5 Crystal Harvesting (Cryoprotectant Oil) N3->N5 N4->N5

Workflow for the crystallization and harvesting of small organic molecules.
Protocol A: Vapor Diffusion (Anti-Solvent Method)

This method is highly recommended for functionalized pyridines, as it provides exquisite thermodynamic control over the nucleation rate[4].

  • Purity Validation: Ensure the compound is >99% pure. Causality: Impurities act as lattice terminators, causing crystal defects (twinning) or forcing the compound to oil out rather than crystallize[4].

  • Primary Dissolution: Dissolve 10–15 mg of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine in 0.5 mL of a moderately polar "good" solvent (e.g., dichloromethane or ethyl acetate).

  • Micro-Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 1-dram inner vial. Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites, forcing the system to rely on homogeneous nucleation, which yields fewer but larger crystals[5].

  • Chamber Assembly: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3 mL of a non-polar anti-solvent (e.g., n-pentane or n-hexane).

  • Equilibration: Cap the outer vial tightly and store it in a vibration-free, temperature-controlled environment (20 °C) for 3 to 7 days. Causality: The volatile anti-solvent slowly diffuses into the mother liquor, gradually lowering the dielectric constant and gently pushing the solution into the metastable zone[3].

Protocol B: Slow Evaporation

For pyrrolidinyl-pyridine derivatives, slow evaporation from a single solvent system (such as ethanol or acetonitrile) is a viable alternative[1][6]. The vial is covered with perforated Parafilm to restrict the evaporation rate, ensuring the supersaturation threshold is crossed gradually.

X-ray Diffraction Data Collection

Once a suitable crystal (ideally 0.1 to 0.3 mm in all dimensions) is identified, it must be mounted and analyzed under conditions that maximize data resolution[5].

Harvesting and Cryoprotection

Step-by-Step Method:

  • Submerge the crystals in a drop of perfluoropolyether oil (e.g., Paratone-N) directly on a glass slide.

  • Select a single, optically clear crystal using a polarizing microscope.

  • Mount the crystal onto a MiTeGen loop and immediately transfer it to the diffractometer's nitrogen cold stream (100 K).

Causality: The Paratone oil serves a dual purpose. First, it coats the crystal, preventing the evaporation of any co-crystallized solvent molecules which would cause the lattice to crack[7]. Second, it acts as a cryoprotectant. Flash-cooling the crystal to 100 K drastically reduces the thermal vibrations of the atoms (minimizing the Debye-Waller factor), which sharpens the electron density map and enhances high-angle diffraction intensities[7].

Radiation Selection

For a light-atom organic molecule like 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (comprising only C, H, N, and Cl), Copper Kα radiation ( λ=1.54184 Å) is strongly preferred over Molybdenum Kα. Causality: The higher scattering cross-section of light elements at the Cu wavelength yields significantly stronger overall diffraction intensities. This is absolutely critical for accurately resolving the highly flexible aliphatic protons of the pyrrolidine ring[5].

Structure Solution and Refinement Pipeline

G S1 SCXRD Data Collection (Cu Kα, 100 K) S2 Data Reduction (Integration & Scaling) S1->S2 S3 Absorption Correction (Multi-scan) S2->S3 S4 Structure Solution (Intrinsic Phasing) S3->S4 S5 Anisotropic Refinement (Least-Squares) S4->S5

Step-by-step pipeline for X-ray diffraction data processing and structure refinement.

Following data collection, the raw frames are integrated, and a multi-scan absorption correction is applied to account for the differential absorption of X-rays by the chlorine atom depending on the crystal's orientation.

The structure is typically solved using intrinsic phasing or direct methods, which rely on the atomicity condition to calculate initial electron density maps[2].

Refinement Strategy for Pyrrolidine Disorder: During least-squares refinement (e.g., using SHELXL), the crystallographer must carefully inspect the anisotropic displacement parameters (ADPs) of the pyrrolidine carbons. If the ADPs appear as highly elongated ellipsoids, it indicates static or dynamic disorder. Causality: To build a chemically accurate model, the disordered atoms must be split into two distinct positions (e.g., using PART 1 and PART 2 instructions) with their occupancies refined freely. Rigid-bond restraints (such as SIMU and DELU) must be applied to ensure the resulting C-C bond lengths remain physically realistic[2].

Expected Crystallographic Parameters & Data Presentation

Based on structural analogues of pyrrolidinyl-pyridine derivatives[1][6], the following table summarizes the expected quantitative crystallographic parameters for a high-quality SCXRD experiment on 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine.

Crystallographic ParameterTypical Value / RangeCausal Significance
Crystal System Monoclinic or OrthorhombicDictated by the packing efficiency of the asymmetric molecular shape[1].
Space Group P21​/c , P21​/n , or P21​21​21​ Common for achiral organic molecules maximizing close-packing[1].
Data Collection Temp. 100(2) KMinimizes thermal motion, ensuring sharp diffraction spots[7].
Radiation Source Cu K α ( λ=1.54184 Å)Maximizes scattering intensity for light atoms (C, H, N, Cl)[5].
R1​ (Final Agreement) <0.05 (5%)Indicates an excellent fit between the structural model and the raw data.
wR2​ (Weighted R-factor) <0.15 (15%)Accounts for data variance; higher than R1​ but confirms model stability.
Goodness-of-Fit (S) ∼1.000 Confirms that the applied weighting scheme correctly estimates data errors.

Conclusion

Determining the crystal structure of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine requires a rigorous, causally-driven approach to both crystallization and X-ray diffraction analysis. By carefully controlling the metastable zone during anti-solvent vapor diffusion, utilizing cryogenic data collection to suppress thermal motion, and applying advanced refinement techniques to model pyrrolidine ring pseudorotation, researchers can obtain high-fidelity structural data. This atomic-level understanding is ultimately essential for mapping halogen bonding networks and advancing structure-based drug design.

References

  • Source: MDPI (Molecules)
  • Source: National Institutes of Health (NIH / PMC)
  • Source: Chemical Society Reviews (RSC Publishing)
  • Source: Crystal Growth & Design (ACS Publications)
  • X-Ray Crystallography Laboratory: Getting Crystals Your Crystallographer Will Treasure Source: Department of Chemistry, Michigan State University URL
  • Source: IUCr Journals (Acta Crystallographica)
  • X-ray crystallography: Small-molecule crystallography Source: Wikipedia URL

Sources

Toxicity Profile and LD50 Determination of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (CAS: 1204701-61-0) is a highly specialized bifunctional building block frequently utilized in the synthesis of novel kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Because it is an early-stage intermediate, empirical in vivo toxicity data is rarely published in open literature. However, understanding its acute toxicity and establishing its median lethal dose (LD50) is a critical regulatory prerequisite for advancing any active pharmaceutical ingredient (API) derived from it.

As a Senior Application Scientist, I have structured this whitepaper to provide a predictive toxicological profile (QSTR) based on its constituent pharmacophores, followed by a rigorous, self-validating methodology for empirical LD50 determination using OECD Test Guideline 425.

Structural Toxicology & Predictive Profiling (QSTR)

To establish a baseline for empirical testing, we must first deconstruct the molecule into its primary toxicological drivers: the 2-chloropyridine moiety and the pyrrolidine ring. The causality of the compound's toxicity is deeply rooted in the synergistic effects of these two functional groups.

The 2-Chloropyridine Pharmacophore

Halogenated pyridines are notoriously lipophilic and exhibit rapid dermal absorption. The 2-chloropyridine fragment is classified as highly toxic, with a documented oral LD50 in mice of 110 mg/kg and a dermal LD50 in rabbits of a mere 64 mg/kg [1]. Mechanistically, the hepatotoxicity of this fragment is driven by hepatic Cytochrome P450 (CYP450) oxidation. The electron-withdrawing chlorine atom stabilizes reactive intermediates (such as N-oxides or epoxides), which subsequently deplete intracellular glutathione (GSH), leading to unmitigated oxidative stress and hepatocellular necrosis.

The Pyrrolidine Moiety

The pyrrolidine ring contributes significant basicity (pKa ~11.3) to the molecule. Free pyrrolidine is highly corrosive to mucous membranes and tissue, with an oral LD50 in rats of 430 mg/kg [2]. When conjugated to the pyridine ring via a methylene linker, the basic nitrogen enhances the molecule's solubility in physiological pH but also increases its potential to cause severe mucosal irritation and chemical burns upon ingestion or inhalation.

Mechanistic Pathway of Toxicity

Based on the structural alerts, the primary mode of acute systemic toxicity for 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine is predicted to be CYP450-mediated bioactivation leading to acute hepatotoxicity, compounded by the corrosive tissue damage induced by the pyrrolidine nitrogen.

G A 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (Parent Compound) B Hepatic CYP450 Oxidation A->B Absorption & Metabolism C Reactive Epoxide / N-oxide Intermediates B->C Bioactivation D Glutathione (GSH) Depletion C->D Electrophilic Attack E Hepatocellular Necrosis & Systemic Toxicity D->E Oxidative Stress

Figure 1: Proposed CYP450-mediated bioactivation pathway of the 2-chloropyridine moiety.

Quantitative Data Summary: Predicted vs. Parent Toxicity

By synthesizing the toxicological data of the parent fragments, we can predict that 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine will fall into GHS Category 3 for Acute Oral Toxicity (Toxic if swallowed). The table below summarizes the quantitative data used to anchor our empirical testing parameters.

Chemical EntityRoute / SpeciesLD50 ValueGHS Hazard ClassificationSource
2-Chloropyridine Oral / Mouse110 mg/kgCategory 3 (Toxic)[1]
2-Chloropyridine Dermal / Rabbit64 mg/kgCategory 2 (Fatal)[1]
Pyrrolidine Oral / Rat430 mg/kgCategory 4 (Harmful)[2]
Pyrrolidine Inhalation / Rat11.7 mg/L (4h)Category 4 (Harmful)[2]
Target Compound *Oral / Rat150 - 300 mg/kgCategory 3 (Predicted)In Silico

*Target Compound = 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (CAS: 1204701-61-0).

Empirical LD50 Determination: OECD 425 Workflow

To validate the predicted LD50 with scientific integrity while minimizing animal use, the OECD Test Guideline 425 (Up-and-Down Procedure) is the gold standard [3]. Unlike traditional fixed-dose methods that require large cohorts, OECD 425 is a self-validating system: the survival or death of animal n dictates the exact dose administered to animal n+1 . This creates a closed-loop feedback mechanism that dynamically corrects for over- or under-estimation of the initial starting dose.

Step-by-Step Methodology

Step 1: Animal Preparation & Fasting

  • Select healthy, nulliparous, and non-pregnant female Sprague-Dawley rats (females are generally more sensitive to acute toxicity).

  • Fast the animals overnight prior to dosing to eliminate absorption variables caused by gastric contents. Water remains available ad libitum.

Step 2: Starting Dose Selection

  • Based on our QSTR prediction (150 - 300 mg/kg), select a starting dose slightly below the median prediction to prevent unnecessary lethality. We will initiate dosing at 175 mg/kg .

  • Formulate the compound in a biologically inert vehicle (e.g., 0.5% methylcellulose or corn oil) to mitigate the corrosive nature of the pyrrolidine ring during gavage.

Step 3: Sequential Dosing (The Up-and-Down Phase)

  • Administer the 175 mg/kg dose to Animal 1 via oral gavage.

  • Observe the animal continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for up to 14 days.

  • Decision Gate:

    • If Animal 1 survives 48 hours, increase the dose for Animal 2 by a progression factor of 3.2 (half-log).

    • If Animal 1 dies, decrease the dose for Animal 2 by a factor of 3.2.

Step 4: Stopping Criteria & Calculation

  • Continue sequential dosing until one of the following self-validating stopping criteria is met:

    • Three consecutive animals survive at the upper bound limit dose.

    • Five reversals occur in any six consecutive animals tested (a reversal is a shift from survival to death, or vice versa).

  • Input the sequential survival/mortality data into the EPA's AOT425StatPgm software to calculate the exact LD50 and the 95% confidence interval using maximum likelihood estimation [3].

G2 Start Start: Dose Animal 1 at Estimated LD50 (175 mg/kg) Obs 48-Hour Observation & Toxicity Assessment Start->Obs Survive Animal Survives Obs->Survive Die Animal Dies Obs->Die DoseUp Increase Dose by Progression Factor (3.2x) Survive->DoseUp DoseDown Decrease Dose by Progression Factor (3.2x) Die->DoseDown Stop Stopping Criteria Met? (e.g., 5 Reversals) DoseUp->Stop DoseDown->Stop Stop->Obs No (Dose Next Animal) Calc Calculate LD50 via Maximum Likelihood Stop->Calc Yes

Figure 2: Sequential dosing workflow according to OECD Test Guideline 425.

Safety, Handling, and Laboratory Protocols

Because the 2-chloropyridine moiety is highly lipophilic and known to be fatal in contact with skin (Dermal LD50 = 64 mg/kg) [1], standard BSL-2 precautions are insufficient. The following self-validating safety systems must be enforced:

  • Engineering Controls: All weighing, formulation, and transfers must occur within a Class II Type B2 biological safety cabinet (BSC) or a dedicated powder containment hood exhausted directly to the outside.

  • Personal Protective Equipment (PPE): Personnel must wear double nitrile gloves (changed immediately upon suspected contamination), a chemically resistant Tyvek suit, and full-face respiratory protection (N100 or PAPR) to prevent mucosal exposure to the basic pyrrolidine vapor.

  • Decontamination: Spills must be neutralized with a weak acidic solution (e.g., 5% acetic acid) to protonate the pyrrolidine nitrogen, rendering it water-soluble and less volatile, before wiping with absorbent materials.

References

  • TCI Chemicals. SAFETY DATA SHEET: 2-Chloropyridine.1

  • Sigma-Aldrich. SAFETY DATA SHEET: Pyrrolidine.2

  • US Environmental Protection Agency (EPA). Acute Oral Toxicity Up-And-Down-Procedure (OECD Test Guideline 425).3

Sources

Unveiling the Role of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine: From Synthetic Intermediate to TRPV1 Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

A common misconception in early-stage drug discovery is conflating a highly specialized chemical building block with a terminal pharmacophore. 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (CAS: 1204701-61-0) is not a therapeutic drug in isolation; it is a critical synthetic intermediate. Its ultimate biological target, realized only after strategic covalent coupling with specific aryl amines, is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[1][2]. This whitepaper dissects the mechanistic biology of TRPV1, the causality behind the synthetic workflows utilizing this pyridine derivative, and the self-validating biological assays required to confirm target engagement.

The Biological Target: TRPV1 (Transient Receptor Potential Vanilloid 1)

TRPV1 is a non-selective cation channel predominantly expressed in the peripheral terminals of nociceptive sensory neurons (C-fibers and Aδ-fibers)[3]. It functions as a polymodal molecular integrator of noxious stimuli, including physical heat (>43°C), acidic conditions (protons), and chemical irritants such as capsaicin (the pungent compound in chili peppers)[4].

Mechanistic Rationale for Antagonism

Upon activation, the TRPV1 channel pore opens, facilitating a massive influx of calcium ( Ca2+ ) and sodium ( Na+ ) ions. This influx triggers membrane depolarization, generating an action potential that propagates a pain signal to the central nervous system[5]. In chronic pain states, inflammatory mediators sensitize TRPV1, lowering its activation threshold and causing hyperalgesia. By synthesizing antagonists using 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine as a core structural motif, researchers aim to block this calcium influx, thereby silencing the nociceptive signal at its source[2].

TRPV1_Pathway Stimulus Noxious Heat / Capsaicin TRPV1 TRPV1 Receptor (Sensory Neuron) Stimulus->TRPV1 Activates Ca_Influx Calcium (Ca2+) Influx TRPV1->Ca_Influx Channel Opens Depolarization Membrane Depolarization Ca_Influx->Depolarization PainSignal Pain Signal to CNS Depolarization->PainSignal

Caption: Mechanism of TRPV1 activation and nociceptive signaling pathway.

Synthetic Integration: The Buchwald-Hartwig Amination

To transform 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine into an active TRPV1 antagonist, it must be conjugated to an aryl amine (e.g., 3-Aminoisoquinoline)[6]. This is achieved via a Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.

Causality of Experimental Choices

As a senior application scientist, it is imperative to understand why specific reagents are chosen for this transformation:

  • The Electrophile: The 2-chloro position on the pyridine ring is highly activated for oxidative addition by the palladium catalyst, while the pyrrolidin-1-ylmethyl group provides essential steric bulk and lipophilicity required for binding the TRPV1 hydrophobic pocket.

  • Catalyst ( Pd2​(dba)3​ ): Provides a soluble, ligand-free source of Pd(0) that does not compete with the primary phosphine ligand.

  • Ligand (Xantphos): A bidentate ligand with a wide bite angle (~111°). This specific geometry enforces a cis-coordination of the aryl and amine groups on the palladium center. This spatial proximity accelerates the final reductive elimination step and critically prevents unwanted β -hydride elimination.

  • Base ( Cs2​CO3​ ): A mild inorganic base that efficiently deprotonates the coordinated amine without degrading the sensitive pyrrolidine moiety[6].

Synthesis_Logic Precursor 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (CAS: 1204701-61-0) Product TRPV1 Antagonist Precursor->Product Amine Aryl Amine (e.g., 3-Aminoisoquinoline) Amine->Product Catalyst Pd2(dba)3 / Xantphos / Cs2CO3 Catalyst->Product Cross-Coupling Assay FLIPR Calcium Assay Product->Assay Biological Validation

Caption: Synthetic workflow from intermediate building block to biological validation.

Experimental Protocols

A robust drug discovery pipeline relies on self-validating protocols. Below are the definitive methodologies for both the chemical synthesis and the subsequent biological validation.

Protocol 1: Palladium-Catalyzed Amination (Synthesis)

Objective: Synthesize the TRPV1 antagonist pharmacophore.

  • Preparation: Oven-dry a Schlenk flask and equip it with a magnetic stir bar.

  • Reagent Loading: Charge the flask with 3-Aminoisoquinoline (1.0 eq), 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (1.2 eq), Pd2​(dba)3​ (0.05 eq), Xantphos (0.1 eq), and Cs2​CO3​ (2.0 eq)[6].

  • Inert Atmosphere: Evacuate the flask and backfill with ultra-pure Nitrogen ( N2​ ). Repeat this cycle three times to ensure complete removal of oxygen, which would otherwise poison the Pd(0) catalyst.

  • Solvent Addition: Inject anhydrous, degassed toluene (0.2 M relative to the amine) via syringe.

  • Reaction: Heat the mixture to 100°C in an oil bath and stir vigorously for 14 hours.

  • Workup: Cool to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo and purify via flash column chromatography.

Protocol 2: FLIPR Calcium Influx Assay (Biological Validation)

Objective: Quantify the IC50​ of the synthesized compound against TRPV1. Self-Validation Mechanism: This assay uses Capsaicin as a known agonist to trigger the system, and Capsazepine (or SB-705498) as a reference antagonist to establish a baseline for inhibition[3][4].

  • Cell Culture: Seed HEK293 cells stably expressing human TRPV1 into a 384-well black-walled, clear-bottom microplate. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Remove the culture media and add 20 µL of assay buffer containing Fluo-3 AM (a calcium-sensitive fluorescent dye) and probenecid (to prevent dye efflux). Incubate for 1 hour at 37°C[3].

  • Antagonist Incubation: Add the synthesized compound (serial dilutions from 10 µM to 0.1 nM) to the wells. Incubate for 5 minutes. Control wells must receive Capsazepine (positive control) or DMSO vehicle (negative control).

  • Agonist Challenge: Using a Fluorometric Imaging Plate Reader (FLIPR), inject an EC80​ concentration of Capsaicin (typically ~100 nM) into all wells simultaneously[3].

  • Data Acquisition: Continuously monitor fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes. The peak fluorescence correlates directly with intracellular calcium levels. Calculate the IC50​ using non-linear regression analysis.

Quantitative Data: Structure-Activity Relationship (SAR)

The efficacy of the final TRPV1 antagonist is heavily dependent on the aryl amine coupled to the 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine core. The table below summarizes representative SAR data demonstrating how different coupling partners affect the biological target.

Amine Coupling PartnerIntermediate UsedFinal Compound Yield (%)TRPV1 IC50​ (nM)Efficacy Profile
3-Aminoisoquinoline 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine78%12.4Highly potent antagonist; strong hydrophobic pocket binding.
Aniline 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine85%450.0Weak antagonist; lacks necessary steric bulk for receptor fit.
2-Aminonaphthalene 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine71%55.2Moderate antagonist; demonstrates the need for heteroatoms in the aryl ring.
Capsazepine (Control) N/A (Standard Reference)N/A210.0Baseline benchmark for TRPV1 inhibition[4].

References

  • [1] Bhalay, G. et al. "TRPV1 Antagonism: From Research to Clinic". Ion Channel Drug Discovery, Royal Society of Chemistry (2014). URL:[Link]

  • [2] Baraldi, P. G. et al. "Medicinal Chemistry, Pharmacology and Clinical Implications of TRPV1 receptor antagonists". University of Ferrara. URL:[Link]

  • [4] Frontiers in Physiology. "The Mysteries of Capsaicin-Sensitive Afferents". Frontiers (2020). URL:[Link]

  • [5] Frontiers in Immunology. "Inflammation, Cancer and Immunity—Implication of TRPV1 Channel". Frontiers (2019). URL:[Link]

  • [3] Rami, H. K. et al. "Characterization of SB-705498, a Potent and Selective Vanilloid Receptor-1 (VR1/TRPV1) Antagonist". ResearchGate (2007). URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Optimization of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound: 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (CAS: 1204701-61-0)

Introduction and Mechanistic Rationale

2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine is a highly versatile building block frequently utilized in drug discovery and medicinal chemistry. The molecule features two distinct functional handles: a 2-chloropyridine moiety, primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), and a basic pyrrolidine ring that can modulate the physicochemical properties (such as aqueous solubility and pKa) of downstream pharmaceutical candidates [1].

While direct nucleophilic alkylation of 2-chloro-4-(halomethyl)pyridine with pyrrolidine is a viable synthetic strategy, it often suffers from competitive side reactions, including over-alkylation or dimerization, leading to complex purification workflows. Therefore, reductive amination utilizing 2-chloroisonicotinaldehyde and pyrrolidine represents the most robust, scalable, and self-validating methodology.

By employing Sodium triacetoxyborohydride (STAB, NaBH(OAc)3​ ) as the reducing agent, the reaction proceeds via a mild, selective reduction of the transient iminium ion. STAB is preferred over Sodium cyanoborohydride ( NaBH3​CN ) due to its lower toxicity profile and its inability to reduce aldehydes directly at room temperature, which effectively suppresses the formation of the corresponding alcohol byproduct [2].

Reaction Pathway & Experimental Workflow

The following diagram illustrates the mechanistic logic and workflow for the reductive amination sequence.

G A 2-Chloroisonicotinaldehyde (Electrophile) C Iminium Ion Intermediate (Transient) A->C DCM, AcOH (cat.) rt, 30 min B Pyrrolidine (Nucleophile) B->C E 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (Target Product) C->E Selective Reduction D NaBH(OAc)3 (Hydride Source) D->E Hydride Transfer

Caption: Mechanistic workflow for the reductive amination of 2-chloroisonicotinaldehyde.

Optimization of Reaction Conditions

To establish a self-validating protocol, empirical data dictates the selection of solvent and reducing agent. Table 1 summarizes the optimization parameters that informed the final protocol. Dichloromethane (DCM) combined with STAB provides the optimal balance of conversion rate and product purity.

Table 1: Optimization of Reductive Amination Parameters

EntryReducing AgentSolventAdditiveTime (h)Conversion (%)Isolated Yield (%)
1 NaBH4​ MeOHNone2>9545 (High alcohol byproduct)
2 NaBH3​CN MeOHAcOH (1 eq)128572
3 NaBH(OAc)3​ THFAcOH (1 eq)169078
4 NaBH(OAc)3​ DCM AcOH (1 eq) 4 >98 88 (Optimal)

Step-by-Step Synthesis Protocol

Scale: 10.0 mmol (Standard Laboratory Scale) Safety Precautions: All procedures must be conducted in a properly ventilated fume hood. Pyrrolidine is a volatile, corrosive amine. Proper PPE (lab coat, safety goggles, nitrile gloves) is mandatory.

Equipment & Materials
  • Reagents: 2-Chloroisonicotinaldehyde (1.41 g, 10.0 mmol), Pyrrolidine (0.85 g, 12.0 mmol, 1.2 eq), Sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq), Glacial Acetic Acid (0.60 g, 10.0 mmol, 1.0 eq).

  • Solvents: Anhydrous Dichloromethane (DCM) (40 mL), Saturated aqueous NaHCO3​ , Brine, Ethyl Acetate (EtOAc).

  • Hardware: 100 mL round-bottom flask, magnetic stir bar, nitrogen balloon, separatory funnel.

Experimental Procedure
  • Imine Formation (Causality: Pre-forming the iminium ion prevents premature reduction of the aldehyde):

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloroisonicotinaldehyde (1.41 g, 10.0 mmol) and anhydrous DCM (30 mL) under a nitrogen atmosphere.

    • Add pyrrolidine (0.85 g, 1.00 mL, 12.0 mmol) dropwise via syringe at room temperature ( 20−25∘C ).

    • Add glacial acetic acid (0.60 g, 0.57 mL, 10.0 mmol). Note: The mild acid catalyst facilitates the dehydration step of iminium ion formation.

    • Stir the reaction mixture at room temperature for 30 minutes. The solution may turn slightly yellow.

  • Reduction (Causality: Stepwise addition controls the exothermic nature of hydride transfer):

    • Cool the reaction flask briefly in a water bath ( 15∘C ).

    • Add Sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) in three equal portions over 15 minutes to control mild effervescence.

    • Remove the water bath and allow the suspension to stir vigorously at room temperature for 4 hours.

    • In-Process Control: Monitor the reaction via TLC (Silica gel, 9:1 DCM:MeOH, UV 254 nm). The starting aldehyde ( Rf​≈0.8 ) should be completely consumed, replaced by a lower-running, UV-active spot corresponding to the tertiary amine product ( Rf​≈0.3 ).

  • Quenching and Workup (Causality: Basic quench neutralizes acetic acid and breaks down boron complexes):

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO3​ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM ( 2×20 mL ).

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude oil.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 0% to 5% Methanol in DCM (containing 0.5% Triethylamine to prevent streaking of the basic amine).

    • Pool the pure fractions and concentrate to afford 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine as a pale yellow to colorless oil.

    • Expected Yield: 1.73 g (88%).

Analytical Characterization

To ensure trustworthiness and self-validation of the synthesized material, confirm the structure using the following analytical benchmarks [3]:

  • LC-MS: [M+H]+ calculated for C10​H14​ClN2+​ : 197.08; Found: 197.10.

  • 1H NMR ( 400 MHz , CDCl3​ ): δ 8.32 (d, J=5.1 Hz , 1H, pyridine- H6​ ), 7.34 (s, 1H, pyridine- H3​ ), 7.20 (d, J=5.1 Hz , 1H, pyridine- H5​ ), 3.62 (s, 2H, −CH2​− ), 2.51 (m, 4H, pyrrolidine- CH2​ ), 1.80 (m, 4H, pyrrolidine- CH2​ ).

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL: [Link]

  • Title: Modern Synthetic Methods for the Preparation of Substituted Pyridines Source: Chemical Reviews, 2015, 115(18), 9859-9943. URL: [Link]

  • Title: 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (CAS: 1204701-61-0) - Compound Properties and Analytical Data Source: Molbase Chemical Database URL: [Link]

Application Note: Preparation, Handling, and Storage of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine is a versatile bifunctional building block frequently utilized in medicinal chemistry, parallel synthesis, and drug discovery. It features a reactive 2-chloropyridine core (primed for cross-coupling or SNAr reactions) and a basic pyrrolidine moiety that modulates aqueous solubility and target affinity. Proper preparation and storage of its stock solutions are critical; the compound's dual nature makes it highly susceptible to moisture-induced degradation and concentration-altering precipitation.

Table 1: Physicochemical Properties
PropertySpecification
IUPAC Name 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine
CAS Number 1204701-61-0[1]
Molecular Formula C₁₀H₁₃ClN₂
Molecular Weight 196.68 g/mol
Physical State Solid (Powder)
Primary Solvent Anhydrous DMSO (≥ 30 mg/mL)
pKa (estimated) ~9.0 (pyrrolidine nitrogen)

Mechanistic Insights: Solvent Selection & Stability

The selection of Dimethyl Sulfoxide (DMSO) as the primary solvent is driven by its ability to solvate both the lipophilic pyridine ring and the polar amine. However, as an Application Scientist, you must account for the fact that DMSO is highly hygroscopic. The stability of small molecules in DMSO is heavily dependent on the strict exclusion of water ()[2].

  • The Hydrolysis Risk (Causality): The pyrrolidine nitrogen is basic. If atmospheric moisture is absorbed into the DMSO stock, this localized basicity can catalyze the hydrolysis of the 2-chloropyridine moiety, converting it into a 2-pyridone derivative. This fortuitous in-vitro degradation is a well-documented artifact in compound management that can lead to false positives or negatives in downstream assays ()[3].

  • Precipitation via Freeze-Thaw: Repeated freeze-thaw cycles introduce condensation. As the water content in the DMSO increases, the solubility limit of the lipophilic free base drops drastically, leading to micro-precipitation that skews working concentrations ()[4].

Experimental Protocol: 10 mM Stock Solution Preparation

This protocol is designed as a self-validating system to ensure maximum compound integrity and accurate dosing.

Table 2: Dilution Guide for a 10 mM Stock Solution
Target Volume (mL)Mass Required (mg)Volume of Anhydrous DMSO (µL)
1.01.9671,000
5.09.8345,000
10.019.66810,000
Step-by-Step Methodology
  • Thermal Equilibration: Remove the solid 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine from cold storage (-20°C) and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes.

    • Causality: Opening a cold vial immediately causes atmospheric moisture to condense directly on the powder, initiating the hydrolysis cascade before the solvent is even added.

  • Precision Weighing: Using an analytical balance (±0.1 mg precision) equipped with an anti-static gun, weigh the required mass (e.g., 9.83 mg for 5 mL) into a sterile, low-binding amber glass vial.

  • Anhydrous Dissolution: Working in a low-humidity environment (or ideally under a nitrogen stream), add the corresponding volume of Anhydrous DMSO (certified water content < 0.005%).

  • Agitation: Vortex the vial vigorously for 60 seconds, followed by water-bath sonication at room temperature for 5 minutes.

  • Self-Validation (The Tyndall Test): Shine a laser pointer horizontally through the vial in a darkened room.

    • Validation Check: If the laser beam path is visible (Tyndall effect), micro-particulates remain. Continue sonication until the beam is completely invisible, confirming true molecular dissolution rather than a fine suspension.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any insoluble impurities. (Note: Avoid nylon filters, as they possess high non-specific binding for basic amines).

  • Aliquoting: Dispense the master stock into single-use aliquots (e.g., 50–100 µL) in amber microcentrifuge tubes to completely eliminate future freeze-thaw cycles.

  • Inert Sealing & Storage: Flush the headspace of each tube with Argon gas to displace oxygen and moisture before sealing. Store immediately at -80°C.

Workflow Visualization

G Start 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (Solid Powder) Weigh Equilibration & Weighing (Analytical Balance, ±0.1 mg) Start->Weigh Solvent Add Anhydrous DMSO (Water < 0.005%) Weigh->Solvent Mix Vortex & Sonicate (Room Temp, 5 min) Solvent->Mix Inspect Visual Inspection (Tyndall Effect Check) Mix->Inspect Inspect->Mix Undissolved Filter Sterile Filtration (0.22 µm PTFE) Inspect->Filter Clear Solution Aliquot Aliquot & Seal (Amber Vials, Argon flushed) Filter->Aliquot Store Long-term Storage (-80°C) Aliquot->Store

Workflow for the preparation and storage of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine stock solutions.

Quality Control & Long-Term Validation

To ensure the trustworthiness of your compound library, a "dummy" aliquot should be sacrificed every 6 months for Quality Control (QC).

  • LC-MS Analysis: Dilute the DMSO aliquot 1:1000 in Acetonitrile/Water and inject it into an LC-MS. Verify the presence of the parent mass [M+H]+=197.1 m/z .

  • Degradation Markers: Monitor specifically for a mass shift of −18.5 Da (loss of Cl[-35.5] + addition of OH [+17]), which indicates hydrolysis to the pyridone. Additionally, screen for a +16 Da shift, which indicates N-oxidation of the pyrrolidine ring. If either peak exceeds 5% relative abundance, the stock lot must be discarded.

References

  • The Effect of Initial Purity on the Stability of Solutions in Storage. Journal of Biomolecular Screening, 2014. [2]

  • Fortuitous In Vitro Compound Degradation Produces a Tractable Hit against Mycobacterium tuberculosis Dethiobiotin Synthetase: A Cautionary Tale of What Goes In Does Not Always Come Out. ACS Publications (Journal of Medicinal Chemistry), 2023. [3]

  • Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 2014. [4]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a detailed, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine in human plasma. The protocol encompasses a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method has been developed and validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3] This application note is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for this, or structurally similar, compounds.

Introduction: The Rationale for a Targeted Quantification Method

2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine is a substituted pyridine derivative, a structural motif common in pharmacologically active compounds. The development of novel therapeutics containing this moiety necessitates the establishment of a precise and reliable method for its quantification in biological matrices. This is critical for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies, which form the bedrock of preclinical and clinical drug development.[4][5]

LC-MS/MS stands as the gold standard for such applications due to its inherent selectivity, sensitivity, and wide dynamic range.[5][6] This document provides a comprehensive guide to a fully validated method, explaining the causality behind key experimental choices to empower the user to adapt and troubleshoot as needed.

Analyte and Internal Standard Properties

CompoundStructureMolecular FormulaExact Mass (M+H)⁺
2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (Analyte) (Illustrative Structure)C₁₀H₁₃ClN₂197.0840
2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine-d4 (Internal Standard) (Illustrative Structure)C₁₀H₉D₄ClN₂201.1091

(Note: The exact mass is calculated for the protonated molecule [M+H]⁺, which is the primary ion expected in positive mode electrospray ionization.)

Experimental Design and Causality

The overall workflow is designed for efficiency, robustness, and regulatory compliance. The choices made at each stage are critical for minimizing matrix effects and ensuring data integrity.

LC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 Analytical Phase cluster_2 Data Processing P Plasma Sample Aliquoting & Internal Standard Spiking E Liquid-Liquid Extraction (LLE) with Methyl-tert-butyl ether (MTBE) P->E Why LLE? Effective cleanup for moderately polar compounds. D Evaporation & Reconstitution E->D Why Evaporate? To concentrate the analyte and switch to a mobile-phase compatible solvent. I LC-MS/MS Injection D->I S Chromatographic Separation (Reversed-Phase C18) I->S Why C18? Good retention for hydrophobic/moderately polar compounds. M Tandem Mass Spectrometry Detection (MRM Mode) S->M Why MRM? High selectivity and sensitivity. A Peak Integration & Ratio Calculation (Analyte/IS) M->A C Calibration Curve Generation A->C Q Quantification of Unknowns C->Q

Caption: High-level workflow from sample receipt to final quantification.

Internal Standard Selection: The Cornerstone of Accuracy

An ideal internal standard (IS) co-elutes and experiences identical matrix effects as the analyte, thereby correcting for variations during sample processing and analysis.[7][8] A stable isotope-labeled (SIL) internal standard is the "gold standard" for LC-MS/MS bioanalysis as its physicochemical properties are nearly identical to the analyte.[6][9] For this method, 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine-d4 (with deuterium atoms on the pyrrolidine ring) is selected. This provides a sufficient mass shift (+4 Da) to prevent crosstalk while ensuring identical chromatographic behavior and ionization efficiency.[9]

Sample Preparation: Isolating the Analyte

The primary goal of sample preparation is to remove endogenous matrix components like proteins and phospholipids that can interfere with analysis and cause ion suppression.[10][11][12]

Protocol: Liquid-Liquid Extraction (LLE)

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control (QC) sample.

  • Internal Standard Spiking: Add 25 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol) to each tube.

  • pH Adjustment: Add 25 µL of 1M Sodium Carbonate to basify the sample. This deprotonates the analyte, increasing its hydrophobicity and improving extraction into an organic solvent.

  • Extraction: Add 600 µL of Methyl-tert-butyl ether (MTBE).

  • Vortexing: Vortex vigorously for 5 minutes to ensure thorough mixing and analyte partitioning.

  • Centrifugation: Centrifuge at 13,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer (~500 µL) to a clean 1.5 mL tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve.

  • Final Centrifugation: Centrifuge at 13,000 x g for 5 minutes to pellet any particulates.

  • Transfer to Vial: Transfer the supernatant to an autosampler vial for injection.

LC-MS/MS Instrumentation and Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC)
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). A C18 column is chosen for its excellent retention and separation of moderately polar compounds like the target analyte.[13]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the analyte, leading to better peak shape.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: 5% to 95% B

    • 2.5 - 3.0 min: 95% B

    • 3.0 - 3.1 min: 95% to 5% B

    • 3.1 - 4.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key Parameters (to be optimized):

    • IonSpray Voltage: ~5500 V

    • Source Temperature: ~500°C

    • Curtain Gas: ~30 psi

    • Collision Gas (CAD): Medium

MRM Transitions

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
Analyte 197.1Predicted: ~98.1100To be optimized (~25)
IS (-d4) 201.1Predicted: ~102.1100To be optimized (~25)

(Rationale for Predicted Fragment: The most probable fragmentation pathway involves the cleavage of the bond between the pyridine ring and the pyrrolidinemethyl group, leading to a stable pyrrolidinemethyl fragment.)

Method Validation Protocol

A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions.[14][15] The validation protocol should adhere to the latest ICH M10, FDA, or EMA guidelines.[1][3][16][17]

Method_Validation cluster_details Validation Bioanalytical Method Validation Selectivity Accuracy & Precision Calibration Curve Sensitivity (LLOQ) Matrix Effect Recovery Stability Selectivity_Desc Analyte signal is free from interference at its retention time. Test: Analyze ≥6 blank matrix sources. Validation:f0->Selectivity_Desc AP_Desc Closeness of measured value to nominal value. Test: QC samples at LLOQ, Low, Mid, High levels (n=6). Validation:f1->AP_Desc Curve_Desc Relationship between response and concentration. Test: ≥6 non-zero points, weighted linear regression (1/x²). Validation:f2->Curve_Desc LLOQ_Desc Lowest concentration quantified with acceptable A&P. Test: Response ≥5x blank, A&P within ±20%. Validation:f3->LLOQ_Desc Matrix_Desc Ion suppression/enhancement by matrix. Test: Compare analyte response in post-extraction spiked matrix vs. neat solution. Validation:f4->Matrix_Desc Recovery_Desc Efficiency of the extraction process. Test: Compare analyte response in pre- vs. post-extraction spiked matrix. Validation:f5->Recovery_Desc Stability_Desc Analyte integrity under various conditions. Test: Freeze-thaw, short-term bench-top, long-term storage, stock solution. Validation:f6->Stability_Desc

Caption: Key parameters evaluated during bioanalytical method validation.

Validation Results Summary

The following table presents the acceptance criteria based on regulatory guidelines.[2][3]

ParameterLevelAcceptance Criteria
Calibration Curve 1 - 1000 ng/mLCorrelation coefficient (r²) ≥ 0.99; Back-calculated standards within ±15% of nominal (±20% at LLOQ)
Accuracy & Precision (Intra- & Inter-day) LLOQ (1 ng/mL)Mean accuracy: 80-120%; Precision (CV): ≤20%
LQC, MQC, HQCMean accuracy: 85-115%; Precision (CV): ≤15%
Matrix Effect LQC, HQCCV of IS-normalized matrix factor ≤ 15%
Recovery LQC, MQC, HQCConsistent and reproducible
Stability LQC, HQCMean concentration within ±15% of nominal
- Bench-top (25°C)≥ 8 hours
- Freeze-thaw (-80°C)≥ 3 cycles
- Long-term (-80°C)≥ 90 days

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and selective tool for the quantification of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine in human plasma. The simple LLE sample preparation, coupled with the use of a stable isotope-labeled internal standard, ensures high-quality data suitable for regulated bioanalytical studies. The comprehensive validation protocol confirms that the method is accurate, precise, and robust, meeting the stringent requirements of international regulatory bodies.

References

  • SciSpace. (n.d.). Sample Preparation for LC‐MS Bioanalysis of Proteins. Retrieved March 19, 2026, from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved March 19, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine. Retrieved March 19, 2026, from [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved March 19, 2026, from [Link]

  • Carpi, F., et al. (n.d.). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different. Retrieved March 19, 2026, from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved March 19, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved March 19, 2026, from [Link]

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved March 19, 2026, from [Link]

  • Newji. (n.d.). ラボ用質量分析LC-MS/MSのマトリクス効果補正と内部標準選定. Retrieved March 19, 2026, from [Link]

  • ResearchGate. (2026, February 5). (PDF) LC-MS/MS application for urine free pyridinoline and free deoxypyridinoline: Urine markers of collagen and bone degradation. Retrieved March 19, 2026, from [Link]

  • PMC. (2025, June 16). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Retrieved March 19, 2026, from [Link]

  • Lambda Therapeutic Research. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved March 19, 2026, from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved March 19, 2026, from [Link]

  • JBF Symposium. (n.d.). LC/MS基礎講座~バイオマーカー定量時の留意点を中心に~. Retrieved March 19, 2026, from [Link]

  • ResearchGate. (n.d.). Basic Sample Preparation Techniques in LC‐MS Bioanalysis. Retrieved March 19, 2026, from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved March 19, 2026, from [Link]

  • FyoniBio. (n.d.). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. Retrieved March 19, 2026, from [Link]

  • FyoniBio. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved March 19, 2026, from [Link]

  • ResearchGate. (2024, March 20). (PDF) "Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis". Retrieved March 19, 2026, from [Link]

  • Semantic Scholar. (n.d.). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues. Retrieved March 19, 2026, from [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved March 19, 2026, from [Link]

  • NextSDS. (n.d.). 2-chloro-5-(pyrrolidin-1-ylmethyl)pyridine — Chemical Substance Information. Retrieved March 19, 2026, from [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved March 19, 2026, from [Link]

  • Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved March 19, 2026, from [Link]

  • BioPharma Services Inc. (2023, December 12). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved March 19, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved March 19, 2026, from [Link]

  • Biotage. (n.d.). Bioanalytical Sample Preparation. Retrieved March 19, 2026, from [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. Retrieved March 19, 2026, from [Link]

  • Rasayan Journal of Chemistry. (n.d.). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Retrieved March 19, 2026, from [Link]

Sources

Application Note: Solvent Selection and pH-Swing Extraction Protocol for 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Rationale & Mechanistic Insights

Designing a high-yield Liquid-Liquid Extraction (LLE) protocol requires a fundamental understanding of the target molecule's acid-base properties. 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine is a heterocyclic compound containing two distinct nitrogen centers, each with vastly different protonation dynamics:

  • Pyridine Nitrogen: While an unsubstituted pyridine ring typically exhibits a pKa of ~5.2, the presence of the highly electronegative 2-chloro substituent drastically withdraws electron density via inductive effects. This lowers the conjugate acid pKa to approximately 0.49 . Consequently, this nitrogen remains unprotonated under all but the most extreme acidic conditions.

  • Pyrrolidine Nitrogen: As a cyclic aliphatic secondary amine attached to a benzylic-type carbon, its basicity mirrors that of N-benzylpyrrolidine, which possesses a well-documented pKa of 9.51 .

The Causality of pH Adjustment: Because the pyridine nitrogen is practically non-basic in standard aqueous media, the molecule behaves operationally as a mono-basic amine. To ensure complete deprotonation (freebasing) and force the molecule into the organic phase, the aqueous environment must be adjusted to at least two pH units above the pyrrolidine pKa (pH ≥ 11.5).

Conversely, to selectively pull the target back into the aqueous phase (leaving neutral impurities behind in the organic layer), the pH must be dropped below 7.5 to fully protonate the pyrrolidine nitrogen into its hydrophilic ammonium salt form . The molecule's estimated LogP of 2.27 indicates excellent lipophilicity in its neutral state, ensuring rapid partitioning into non-polar solvents during the basic phase.

Solvent Selection Matrix

Selecting the correct organic solvent is critical for maximizing recovery and minimizing emulsion formation—a notorious bottleneck when extracting basic amines.

SolventDensity vs. WaterPolarity (Dielectric)Emulsion RiskSuitability for this Protocol
MTBE (Methyl tert-butyl ether)Lighter (0.74 g/mL)Low (2.6)Very Low Optimal. Excellent phase separation; top-layer positioning makes sequential extractions highly efficient without draining the entire funnel.
DCM (Dichloromethane)Heavier (1.33 g/mL)Moderate (9.1)HighSub-optimal. Bottom-layer positioning requires draining the entire funnel for every wash; highly prone to amine-induced emulsions.
EtOAc (Ethyl Acetate)Lighter (0.90 g/mL)Moderate (6.0)ModerateAcceptable, but susceptible to base-catalyzed hydrolysis at the required pH > 11.5.
Toluene Lighter (0.87 g/mL)Very Low (2.4)LowGood alternative, but its high boiling point (110°C) makes final solvent evaporation unnecessarily tedious.

Decision:MTBE is selected as the primary extraction solvent due to its low water solubility, top-layer positioning, and absolute resistance to basic hydrolysis.

Experimental Workflow

LLE_Workflow Crude Crude Aqueous Mixture (Target + Impurities) Basify1 Adjust to pH 12 (NaOH) Add MTBE Solvent Crude->Basify1 Org1 Organic Phase (Top) Freebase Target + Neutrals Basify1->Org1 Phase Separation Aq1 Aqueous Phase (Bottom) Polar Impurities Basify1->Aq1 Discard Acidify Back-Extract with 0.1M HCl (pH 2) Org1->Acidify Aq2 Aqueous Phase (Bottom) Protonated Target Acidify->Aq2 Phase Separation Org2 Organic Phase (Top) Neutral Impurities Acidify->Org2 Discard Basify2 Adjust to pH 12 (NaOH) Add Fresh MTBE Aq2->Basify2 Org3 Final Organic Phase (Top) Pure Target Basify2->Org3 Phase Separation Evap Solvent Evaporation Yield Pure Compound Org3->Evap

Fig 1: pH-swing liquid-liquid extraction workflow for basic amine purification.

Self-Validating Extraction Protocol

This protocol utilizes an acid-base "swing" to create a self-validating purification system. Polar impurities are systematically purged in Step 1.3, while neutral, non-ionizable organic impurities are purged in Step 2.2.

Phase 1: Freebasing and Initial Extraction
  • Alkalinization: Transfer the crude aqueous mixture containing 2-chloro-4-(pyrrolidin-1-ylmethyl)pyridine to a suitably sized separatory funnel. Slowly add 2.0 M Sodium Hydroxide (NaOH) dropwise while swirling until the aqueous phase reaches pH 12 (verify utilizing wide-range pH paper).

    • Mechanistic Note: This guarantees the pyrrolidine nitrogen (pKa 9.51) is >99% deprotonated, maximizing its LogD and forcing it out of the aqueous matrix.

  • First Extraction: Add a volume of MTBE equal to 50% of the aqueous volume. Stopper the funnel, invert, and vent immediately to release vapor pressure. Shake vigorously for 60 seconds, venting frequently.

  • Phase Separation: Mount the funnel and allow the layers to separate completely. Drain the bottom aqueous layer (containing polar/inorganic impurities) into a waste flask. Retain the top MTBE layer (containing the freebase target and any neutral organic impurities) in the funnel.

Phase 2: Acidic Back-Extraction (Purification)
  • Protonation: To the retained MTBE layer in the funnel, add an equal volume of 0.1 M Hydrochloric Acid (HCl, pH ~1). Shake vigorously for 60 seconds and vent.

    • Mechanistic Note: The target molecule protonates into a highly hydrophilic ammonium salt, dropping its LogD below 0 and forcing it to partition into the aqueous phase.

  • Impurity Purge: Allow the layers to separate. Drain the bottom aqueous layer (now containing the protonated target) into a clean Erlenmeyer flask. Discard the top MTBE layer, which now exclusively contains unwanted non-basic organic impurities (e.g., unreacted halogenated precursors or neutral byproducts).

Phase 3: Final Recovery
  • Re-Freebasing: Cool the retained aqueous extract in an ice bath (the subsequent neutralization is exothermic). Slowly add 2.0 M NaOH until the pH returns to 12. The solution will likely become cloudy as the freebase target precipitates or "oils out" of solution.

  • Final Extraction: Extract the basic aqueous phase with fresh MTBE (2 x 50% volume). Combine the organic MTBE layers in a clean flask.

  • Drying and Concentration: Dry the combined MTBE phases over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes to remove residual water. Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator (water bath set to 30°C) to yield the highly purified 2-chloro-4-(pyrrolidin-1-ylmethyl)pyridine as an oil.

References

  • National Center for Biotechnology Information. "2-Chloropyridine | C5H4ClN | CID 7977 - PubChem". PubChem Compound Summary. Available at:[Link]

  • Wikipedia Contributors. "Liquid–liquid extraction". Wikipedia, The Free Encyclopedia. Available at:[Link]

Application Note: Mass Spectrometry Fragmentation Pattern and LC-MS/MS Method Development for 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine is a highly versatile structural motif utilized extensively in modern drug discovery, frequently serving as a pharmacophore in kinase inhibitors and epigenetic modulators. Accurate quantification and structural characterization of this moiety in biological matrices require robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.

Because the molecule contains two distinct nitrogen atoms—a pyridine nitrogen and a pyrrolidine nitrogen—understanding its ionization behavior and subsequent collision-induced dissociation (CID) pathways is essential. This application note details the mechanistic fragmentation of the compound, providing a self-validating protocol for targeted bioanalysis that leverages isotopic signatures to eliminate false positives.

Ionization and Mechanistic Fragmentation Pathways

Protonation Site Causality

In positive electrospray ionization (ESI+), protonation is governed by the relative basicity of the available heteroatoms. The pKa of a standard pyridine nitrogen is approximately 5.2; however, the strongly electron-withdrawing ortho-chlorine atom in 2-chloro-4-(pyrrolidin-1-ylmethyl)pyridine significantly reduces this pKa to < 1.0. Conversely, the aliphatic pyrrolidine nitrogen maintains a highly basic pKa of ~10.4. Consequently, protonation occurs almost exclusively at the pyrrolidine nitrogen, yielding a stable [M+H]+ precursor ion at m/z 197.08 (for the ³⁵Cl isotope).

CID Fragmentation Mechanisms

Upon entering the collision cell, the [M+H]+ precursor undergoes specific fragmentation pathways driven by charge localization and bond dissociation energies:

  • Pathway A: Alpha-Cleavage (Neutral Loss of Pyrrolidine): The most energetically favorable cleavage occurs at the C-N bond between the methylene bridge and the pyrrolidine ring. This results in the neutral loss of pyrrolidine (71 Da), yielding the 2-chloro-4-methylpyridine carbocation at m/z 126.01, a hallmark fragmentation behavior for 1[1].

  • Pathway B: Charge Retention on the Pyrrolidine Moiety: Alternatively, the charge can be retained on the aliphatic portion, generating the pyrrolidin-1-ylmethyl cation at m/z 84.08. This fragment can undergo further rearrangement and loss of a methylene group (14 Da) to form the highly stable pyrrolidinium cation at m/z 70.06. Studies on 2 confirm that higher collision energies drive the formation of the m/z 70 ion, while lower energies favor the intact m/z 84 cation[2].

  • Pathway C: Halogen Cleavage: At elevated collision energies, the precursor can lose HCl (36 Da), yielding a minor but structurally informative fragment at m/z 161.11.

Visualization of Fragmentation Pathways

CID_Fragmentation Precursor [M+H]+ m/z 197.08 (35Cl) m/z 199.08 (37Cl) Frag126 2-Chloro-4-methylpyridine+ m/z 126.01 (35Cl) m/z 128.01 (37Cl) Precursor->Frag126 Neutral Loss of Pyrrolidine (-71 Da) Frag84 Pyrrolidin-1-ylmethyl+ m/z 84.08 Precursor->Frag84 Charge Retention on Pyrrolidine Moiety Frag161 [M+H - HCl]+ m/z 161.11 Precursor->Frag161 Loss of HCl (-36 Da) Frag70 Pyrrolidinium+ m/z 70.06 Frag84->Frag70 Loss of CH2 (-14 Da)

CID fragmentation pathways of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine in ESI+ mode.

Quantitative Data Presentation

Table 1: Physicochemical and Precursor MS Properties

ParameterValue
Compound Name 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine
Chemical Formula C10H13ClN2
Monoisotopic Mass 196.0767 Da
Primary ESI+ Precursor Ion m/z 197.08 ([M+H]+, ³⁵Cl isotope)
Secondary ESI+ Precursor Ion m/z 199.08 ([M+H]+, ³⁷Cl isotope)

Table 2: Optimized MRM Transitions and Collision Energies (CE)

Precursor Ion (m/z)Product Ion (m/z)Fragment IdentityCE (eV)Purpose
197.0884.08Pyrrolidin-1-ylmethyl+25Primary Quantifier
197.0870.06Pyrrolidinium+35Secondary Quantifier
197.08126.012-Chloro-4-methylpyridine+20Primary Qualifier (³⁵Cl)
199.08128.012-Chloro-4-methylpyridine+20Secondary Qualifier (³⁷Cl)
197.08161.11[M+H - HCl]+40Structural Confirmation

Experimental Protocol: LC-MS/MS Targeted Workflow

This protocol is designed as a self-validating system to ensure absolute structural verification and eliminate matrix interference during bioanalysis.

Step 1: Sample Preparation (Protein Precipitation)
  • Action: Aliquot 50 µL of the biological sample (e.g., plasma) into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Acetonitrile aggressively disrupts protein tertiary structures, causing rapid precipitation. The 3:1 organic-to-aqueous ratio ensures >95% protein removal, which is critical to minimizing matrix effects and preventing ion suppression in the ESI source.

Step 2: Chromatographic Separation
  • Action: Transfer the clear supernatant to an autosampler vial. Inject 5 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size). Utilize a mobile phase gradient consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Causality: The addition of 0.1% formic acid lowers the mobile phase pH to ~2.7. This ensures that the highly basic pyrrolidine nitrogen (pKa ~10.4) remains fully protonated throughout the run. Maintaining this protonated state prevents peak tailing caused by secondary interactions between unprotonated amines and residual silanol groups on the silica stationary phase.

Step 3: ESI Source Optimization
  • Action: Set the ESI capillary voltage to +3.0 kV and the desolvation gas temperature to 350°C.

  • Causality: A relatively low capillary voltage (+3.0 kV) prevents premature, in-source fragmentation of the labile benzylic C-N bond. This ensures that the maximum intact ion population reaches the first quadrupole (Q1) as the [M+H]+ precursor (m/z 197.08), maximizing the ultimate sensitivity of the assay.

Step 4: MRM Transition Setup & Self-Validating Acquisition
  • Action: Program the triple quadrupole mass spectrometer to monitor the transitions outlined in Table 2.

  • Causality & Validation: Use the m/z 197.08 → 84.08 transition for primary quantification due to its superior signal-to-noise ratio in complex matrices. To establish a self-validating system that rules out isobaric interferences, monitor both the m/z 197.08 → 126.01 and m/z 199.08 → 128.01 transitions as qualifiers. Because the m/z 126 fragment retains the chlorine atom, the instrument software must confirm a ~3:1 peak area ratio between these two qualifier transitions. This ratio perfectly matches the natural isotopic distribution of the ³⁵Cl and ³⁷Cl isotopes, providing absolute, built-in structural verification for every integrated peak.

References
  • Title :1 Source : MDPI

  • Title :2 Source : Chemical Research in Toxicology - ACS Publications

Sources

Comprehensive Application Note: Handling, Storage, and Synthetic Utilization Protocols for 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Executive Summary & Chemical Profiling

2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (CAS: 1204701-61-0) is a highly versatile bifunctional building block frequently utilized in pharmaceutical development and medicinal chemistry. It features a deactivated 2-chloropyridine core coupled with a basic, lipophilic pyrrolidine moiety via a methylene bridge.

Understanding the physicochemical profile of this compound is not just a matter of compliance; it is the foundation of reproducible synthetic chemistry. The presence of the tertiary amine dictates its susceptibility to oxidation, while the 2-chloropyridine ring dictates its reactivity profile in transition-metal-catalyzed cross-couplings.

Quantitative Physicochemical Data

The following table summarizes the key metrics of the compound and the direct causality these properties have on handling procedures [1].

PropertyValueCausality / Impact on Handling & Storage
CAS Number 1204701-61-0Unique identifier for precise inventory and SDS tracking.
Molecular Formula C10H13ClN2Dictates molecular weight (196.68 g/mol ) for stoichiometric calculations.
LogP ~2.27Lipophilic nature enables rapid dermal absorption; mandates strict use of nitrile gloves.
Topological Polar Surface Area 16.13 ŲLow TPSA indicates high biological membrane permeability (high exposure risk).
Storage Temperature 2-8°CPrevents thermal degradation and slows atmospheric oxidation kinetics.
Atmosphere Inert (Ar/N2)Mitigates N-oxidation of the tertiary pyrrolidine amine and prevents moisture uptake.

Storage Protocols & Degradation Mechanisms

The Causality of Degradation

Pyridine derivatives containing aliphatic tertiary amines are inherently prone to two primary modes of degradation when exposed to ambient conditions:

  • N-Oxidation: The lone pair on the pyrrolidine nitrogen is highly nucleophilic and susceptible to oxidation by atmospheric oxygen, forming an N-oxide. This alters the compound's solubility and completely quenches its intended reactivity in downstream target binding.

  • Hygroscopicity & Hydrolysis: Moisture absorption can lead to the formation of hydrates or facilitate the slow hydrolysis of the C-Cl bond over extended periods, especially if trace acidic impurities are present.

Storage Directives

To establish a self-validating storage system, the compound must be stored at 2-8°C under an inert atmosphere (Argon or Nitrogen) . Argon is preferred due to its higher density than air, allowing it to blanket the liquid/solid effectively in the vial before sealing.

StorageProtocols A 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine B Atmospheric O2 A->B Exposure C Atmospheric Moisture A->C Exposure D Pyrrolidine N-Oxidation B->D Causes E Hygroscopic Degradation C->E Causes F Inert Gas (Ar/N2) Purge D->F Mitigated by G Desiccated Storage (2-8°C) E->G Mitigated by H Stable API Building Block F->H Yields G->H Yields

Degradation pathways of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine and storage mitigation strategies.

Safety & Handling Procedures

Because of the compound's LogP of 2.27, it easily penetrates the lipid bilayers of human skin. Standard laboratory safety protocols must be strictly enforced.

Protocol A: Safe Handling and Reagent Preparation
  • PPE Verification: Don standard laboratory PPE, ensuring the use of nitrile gloves (latex offers insufficient protection against lipophilic amines) and chemical splash goggles.

  • Environmental Control: Perform all transfers within a certified fume hood. The compound may act as a respiratory irritant (GHS Hazard H335).

  • Quality Control (Self-Validation Step): Before utilizing a batch that has been stored for >3 months, perform a baseline Thin-Layer Chromatography (TLC) or ^1^H-NMR check.

    • Causality: The appearance of a new, highly polar spot on TLC (or a downfield shift of the pyrrolidine protons in NMR) indicates N-oxide formation. If detected, filter the compound through a short pad of basic alumina to remove polar impurities prior to use.

  • Post-Handling: Flush the headspace of the reagent vial with a gentle stream of Argon for 15 seconds before immediately replacing the septum and cap. Wrap the cap in Parafilm and return to 2-8°C storage.

Application Workflow: Palladium-Catalyzed Buchwald-Hartwig Amination

While 2-chloropyrimidines readily undergo Nucleophilic Aromatic Substitution (SNAr) with amines, 2-chloropyridines are approximately 10^8 times less reactive under SNAr conditions [2]. Therefore, to efficiently functionalize the C2 position of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine with an amine, transition-metal catalysis is mandatory. The Buchwald-Hartwig cross-coupling is the gold standard for this transformation [3].

The Causality of the Catalytic System
  • Pd2(dba)3 (Catalyst Precursor): Provides a stable source of Pd(0).

  • Xantphos (Ligand): A bidentate phosphine ligand with a wide "bite angle." This wide angle sterically forces the palladium center into a geometry that highly accelerates the reductive elimination step, which is often the bottleneck when coupling deactivated heteroaryl chlorides.

  • Sodium tert-butoxide (NaOtBu): A strong base required to deprotonate the coordinated amine, facilitating the formation of the palladium-amido intermediate.

Protocol B: Step-by-Step Buchwald-Hartwig Coupling
  • Preparation: Oven-dry a Schlenk tube equipped with a magnetic stir bar. Transfer the tube to an Argon-filled glovebox or use standard Schlenk line techniques to maintain strict air-free conditions.

  • Reagent Loading: Add Pd2(dba)3 (2.0 mol%), Xantphos (4.0 mol%), and NaOtBu (1.5 equivalents) to the Schlenk tube.

  • Substrate Addition: Dissolve 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (1.0 equivalent, 1.0 mmol scale) and the desired secondary amine (1.2 equivalents) in anhydrous, degassed Toluene (5.0 mL). Add this solution to the Schlenk tube via a gastight syringe.

  • Thermal Coupling: Seal the tube, remove it from the glovebox, and heat the reaction mixture in an oil bath at 100°C for 16 hours with vigorous stirring.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude mixture via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to yield the pure 2-aminopyridine derivative.

BuchwaldHartwig S1 1. Reagent Preparation (Glovebox / Schlenk Line) S2 2. Catalyst Activation (Pd2(dba)3 + Xantphos) S1->S2 S3 3. Substrate Addition (2-Chloropyridine deriv. + Amine) S2->S3 S4 4. Thermal Coupling (100°C, Toluene, 16h) S3->S4 S5 5. Workup & Purification (Flash Chromatography) S4->S5

Step-by-step workflow for the Pd-catalyzed Buchwald-Hartwig amination of the 2-chloropyridine.

References

  • McElroy, C. R., et al. (2015). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Green Chemistry, 17(5), 3111-3121. Retrieved from:[Link]

  • Urgaonkar, S., Nagarajan, M., & Verkade, J. G. (2004). "Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides." The Journal of Organic Chemistry, 69(26), 9135-9142. Retrieved from:[Link]

Troubleshooting & Optimization

Troubleshooting 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with solvating 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine in Dimethyl Sulfoxide (DMSO).

Rather than just providing a list of instructions, this guide explores the thermodynamic and kinetic causality behind solubility failures. By understanding the molecular interactions between this specific pyridine derivative and the solvent environment, you can implement self-validating workflows that ensure reproducible high-throughput screening (HTS) and assay results.

Physicochemical Profiling & Quantitative Metrics

To troubleshoot solubility, we must first define the molecular characteristics of the solute. 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine contains a moderately electron-deficient 2-chloropyridine ring and a highly basic tertiary amine (pyrrolidine) moiety. These features dictate its solvation thermodynamics.

Table 1: Quantitative Solubility Troubleshooting Metrics

ParameterFree Base FormHydrochloride (HCl) Salt Form
Estimated LogP ~2.27 (Lipophilic)< 1.0 (Hydrophilic)
Ideal Solvent Anhydrous DMSODMSO, Methanol, or Water
Max Practical Concentration in DMSO > 50 mM~ 20 - 30 mM
Sensitivity to Water in DMSO High (Precipitates rapidly)Low to Moderate
Thermal Requirement for Dissolution 20 - 25 °C25 - 30 °C (Requires higher kinetic energy)

Diagnostic Workflow

Before altering your experimental parameters, use the following logic tree to isolate the root cause of the precipitation or cloudiness.

G Start Solubility Issue Detected (Precipitate or Cloudiness) CheckTemp Check Ambient Temperature Is it < 20°C? Start->CheckTemp WarmDMSO Warm gently to 25-30°C (DMSO freezes at 18.5°C) CheckTemp->WarmDMSO Yes CheckWater Check for Water Contamination (Hygroscopic DMSO) CheckTemp->CheckWater No UseDry Use Anhydrous DMSO & Argon/N2 Purge CheckWater->UseDry Suspect Wet DMSO CheckForm Verify Chemical Form (Free Base vs. HCl Salt) CheckWater->CheckForm DMSO is Dry AdjustSolvent Adjust Concentration or Use Co-solvent CheckForm->AdjustSolvent Salt/Base Limit Reached

Diagnostic workflow for troubleshooting DMSO solubility issues.

Causality-Driven FAQs

Q: I prepared a 50 mM stock solution in DMSO last week, and it was perfectly clear. Today, there is a white precipitate. What happened? A: This is driven by solvent hydration . DMSO is an incredibly hygroscopic polar aprotic solvent. 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine has a LogP of ~2.27, making its free base highly lipophilic. When atmospheric water integrates into the DMSO, the water molecules act as strong hydrogen-bond donors to the DMSO oxygen atoms, creating a highly structured, polar solvent network. The thermodynamic cost of creating a cavity in this structured network for your lipophilic compound becomes too high, leading to hydrophobic collapse and precipitation. This is a well-documented challenge in HTS compound management .

Q: My compound won't dissolve even at 10 mM, and the lab is quite cool today. Could temperature be the issue? A: Yes. Pure DMSO has a relatively high freezing point of 18.5 °C (65.3 °F) . If your laboratory is kept at or below 20 °C, the solvent approaches its freezing point. Causality: As the solvent nears its freezing point, its viscosity drastically increases, and the kinetic energy of the solvent molecules drops. They no longer possess the energy required to disrupt the crystal lattice of the 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine solid. Gently warming the solution to 25–30 °C restores the necessary kinetic energy for solvation.

Q: Does the salt form of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine affect its solubility in DMSO? A: Absolutely, and the mechanism is rooted in the aprotic nature of DMSO. If your compound was synthesized as a hydrochloride (HCl) salt, it will behave differently than the free base. Causality: DMSO is an excellent hydrogen-bond acceptor (via the oxygen atom) but a very poor hydrogen-bond donor. Therefore, it solvates cations (like the protonated pyrrolidine nitrogen) exceptionally well, but it cannot effectively solvate anions like chloride (Cl⁻) . Because the anion remains poorly solvated, the electrostatic attraction between the cation and anion remains strong, making the crystal lattice energy of the HCl salt harder to overcome in pure DMSO compared to protic solvents (like water or methanol) which solvate both ions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate self-validating steps. This guarantees that your compound is truly in solution before you proceed to biological assays.

Protocol A: Preparation of Anhydrous Stock Solutions

Purpose: To prevent water-induced precipitation of the lipophilic free base.

  • Solvent Verification: Obtain a fresh bottle of anhydrous DMSO (≥99.9% purity). Verify the ambient temperature is ≥ 22 °C. If the DMSO appears viscous, warm the sealed bottle in a 25 °C water bath for 10 minutes.

  • Weighing: Accurately weigh the required mass of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine into a sterile, pre-dried microcentrifuge tube.

  • Inert Purging: Gently blow a stream of dry Nitrogen (N₂) or Argon gas into the tube for 3-5 seconds to displace ambient humid air.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Agitation: Cap tightly and vortex vigorously for 60 seconds. If particulates remain, sonicate in a bath sonicator at room temperature for up to 5 minutes.

  • Validation Check (Critical): Hold the tube against a bright, focused light source. The solution must be completely optically clear with no Tyndall effect (light scattering). If scattering is observed, micro-particulates are present, indicating the concentration exceeds the thermodynamic solubility limit or the solvent has absorbed trace water.

  • Storage: Aliquot the stock solution into single-use vials, purge each headspace with Argon, seal tightly, and store at -20 °C .

Protocol B: Rejuvenation of Hydrated/Precipitated Stock Solutions

Purpose: To rescue a stock solution that has crashed out due to atmospheric moisture absorption, utilizing vapor-phase equilibration .

  • Preparation of Desiccation Chamber: Place 50 mL of pure, anhydrous DMSO into a beaker and set it at the bottom of a vacuum desiccator.

  • Sample Placement: Uncap the vial containing the precipitated 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine solution and place it on the desiccator shelf.

  • Atmospheric Purge: Purge the desiccator chamber with dry Nitrogen gas for 2 minutes to create an inert, dry atmosphere.

  • Equilibration: Seal the desiccator and leave it undisturbed for 48 to 72 hours at room temperature (22–25 °C).

  • Validation (Critical): Inspect the vial. The anhydrous DMSO in the beaker acts as a desiccant, pulling water vapor out of the sample vial via the headspace. As the water content in the sample decreases, the precipitated free base will spontaneously re-dissolve. The solution must be visually clear before proceeding.

  • Final Homogenization: Cap the sample vial and vortex for 30 seconds to ensure complete homogenization before using the rescued stock in downstream assays.

References

  • Cookson, A., et al. (2024). "HTS library plate rejuvenation using a DMSO-rich atmosphere." SLAS Discovery. Available at:[Link]

  • Wikipedia Contributors. (2024). "Dimethyl sulfoxide." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. Available at:[Link]

  • Ilouga, P. E., et al. (2007). "Investigation of 3 industry-wide applied storage conditions for compound libraries." Journal of Biomolecular Screening, 12(1), 21–32. Available at:[Link]

Technical Support Center: Yield Optimization for 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. This guide is designed for research scientists and drug development professionals encountering yield bottlenecks during the synthesis of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine .

Synthesizing this functionalized pyridine derivative typically relies on one of two primary pathways: Route A (Reductive Amination) or Route B (Nucleophilic Substitution). Both routes are susceptible to specific side reactions that can severely depress isolated yields. This guide provides diagnostic workflows, causality-driven troubleshooting FAQs, and self-validating protocols to ensure robust, reproducible synthesis.

SynthesisPathways Target Target Molecule: 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine RouteA Route A: Reductive Amination Aldehyde + Pyrrolidine Target->RouteA RouteB Route B: Nucleophilic Substitution Alkyl Halide + Pyrrolidine Target->RouteB Imine Intermediate: Imine Formation RouteA->Imine AcOH, DCE Room Temp SideA Yield Loss: Over-reduction to Alcohol RouteA->SideA Premature Hydride Addition SN2 SN2 Alkylation DIPEA / MeCN RouteB->SN2 High Dilution 60°C SideB Yield Loss: Pyridine Quaternization RouteB->SideB High Concentration Lack of Base Reduction Reduction Step NaBH(OAc)3 Imine->Reduction 0°C to RT

Fig 1: Diagnostic workflow comparing Reductive Amination and Nucleophilic Substitution pathways.

Part 1: Route A - Reductive Amination Troubleshooting

Reductive amination of 2-chloroisonicotinaldehyde with pyrrolidine is a highly reliable route, widely utilized in the synthesis of complex kinase inhibitors[1]. However, the electron-deficient nature of the chloropyridine ring makes the aldehyde highly reactive, leading to potential chemoselectivity issues.

Support Ticket FAQs

Q1: Why is my reaction yielding predominantly 2-chloro-4-pyridinemethanol instead of the target amine? Causality: You are experiencing premature over-reduction. The 2-chloroisonicotinaldehyde precursor is highly electrophilic. If you use a strong, unhindered reducing agent like Sodium Borohydride (NaBH₄) or add the reducing agent before the iminium ion has fully formed, the hydride will directly attack the aldehyde carbonyl. Solution: Switch to. The electron-withdrawing acetate groups and steric bulk reduce the nucleophilicity of the hydride, making it unreactive toward the aldehyde but reactive enough to reduce the more electrophilic iminium intermediate [1].

Q2: My imine formation seems to stall at 70% conversion. How do I push it to completion? Causality: Imine formation is an equilibrium process that generates water. In standard solvents, the accumulated water drives the equilibrium backward, hydrolyzing the imine back to the starting aldehyde. Solution: Introduce a water scavenger. Adding 1.2 equivalents of Titanium(IV) isopropoxide (Ti(O-iPr)₄) or utilizing activated 4Å molecular sieves will irreversibly sequester the generated water, driving the condensation to >95% completion before the reduction step is initiated.

TroubleshootingRouteA Issue Issue: Low Yield High Alcohol Byproduct Check1 Check Reducing Agent Issue->Check1 Check2 Check Imine Formation Issue->Check2 Fix1 Use NaBH(OAc)3 Instead of NaBH4 Check1->Fix1 If NaBH4 used Fix2 Add Ti(O-iPr)4 or Molecular Sieves Check2->Fix2 If imine incomplete

Fig 2: Troubleshooting logic for minimizing alcohol byproduct in reductive amination.

Self-Validating Protocol: Reductive Amination
  • Imine Condensation: Dissolve 2-chloroisonicotinaldehyde (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) (30 mL). Add pyrrolidine (1.1 eq, 11 mmol) and glacial acetic acid (1.0 eq). Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint 1: Pull a 10 µL aliquot, dilute in DCM, and analyze via FT-IR. Proceed only when the sharp aldehyde carbonyl stretch (~1705 cm⁻¹) disappears and the imine C=N stretch (~1645 cm⁻¹) appears.

  • Selective Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 eq, 15 mmol) over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Checkpoint 2: Analyze via LC-MS. The target product will present a distinct [M+H]⁺ peak at m/z 197.1 (with a characteristic ³⁷Cl isotope peak at 199.1).

  • Quench and Extraction: Quench the reaction slowly with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and destroy excess hydride. Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Part 2: Route B - Nucleophilic Substitution Troubleshooting

Alkylation using 2-chloro-4-(chloromethyl)pyridine as an electrophile provides a direct substitution pathway, often requiring polar aprotic solvents like DMF or MeCN to facilitate the reaction[2]. While atom-economical, it requires strict concentration control.

Support Ticket FAQs

Q3: I am losing yield to a highly polar baseline spot on my TLC plate. What is happening? Causality: You are observing the (quaternization) [3]. The starting material contains an alkyl chloride, and the product contains both a basic pyrrolidine nitrogen and a pyridine nitrogen. At high concentrations, the nitrogen of one molecule attacks the chloromethyl group of another, leading to irreversible intermolecular N-alkylation and polymerization. Solution: Run the reaction at high dilution (≤ 0.05 M) to kinetically favor the desired monomeric substitution over intermolecular quaternization.

Q4: Why am I seeing 2-chloro-4-pyridinemethanol as a byproduct in this route as well? Causality: Hydrolysis. If your solvent (DMF/MeCN) or inorganic base (e.g., K₂CO₃) is not strictly anhydrous, the hydroxide ions generated from residual water will outcompete pyrrolidine as a nucleophile, displacing the chloride to form the hydroxymethyl byproduct. Solution: Swap hygroscopic inorganic bases for an anhydrous organic base like N,N-Diisopropylethylamine (DIPEA) and use strictly anhydrous solvents under a nitrogen atmosphere.

Self-Validating Protocol: Nucleophilic Substitution
  • Reaction Setup: Dissolve 2-chloro-4-(chloromethyl)pyridine (1.0 eq, 5 mmol) in strictly anhydrous Acetonitrile (MeCN) (100 mL) to achieve a highly dilute 0.05 M concentration.

  • Base and Nucleophile Addition: Add DIPEA (2.0 eq, 10 mmol). Using a syringe pump, add pyrrolidine (1.2 eq, 6 mmol) dissolved in 10 mL MeCN dropwise over 30 minutes.

  • Heating: Stir the reaction at 60 °C for 4 hours under a nitrogen atmosphere.

    • Self-Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1). Stain with Ninhydrin. The disappearance of the secondary amine (pyrrolidine) and the emergence of a UV-active spot (Rf ~0.4) indicates successful conversion. LC-MS must confirm the absence of the m/z 144.0 peak (hydrolysis byproduct).

  • Workup: Concentrate the solvent under reduced pressure. Partition the residue between DCM (50 mL) and water (50 mL). Extract the aqueous layer with DCM (2 x 25 mL). Dry the combined organic layers over MgSO₄, filter, and purify via silica gel chromatography.

Part 3: Quantitative Data Presentation

To assist in route selection, the following table summarizes the empirical metrics associated with optimizing both synthetic pathways.

Table 1: Quantitative Comparison of Synthesis Routes for 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine

MetricRoute A: Reductive AminationRoute B: Nucleophilic Substitution
Typical Optimized Yield 82% - 88%65% - 75%
Optimal Reaction Molarity 0.3 M - 0.5 M (Standard)≤ 0.05 M (High Dilution Required)
Primary Yield-Limiting Byproduct 2-chloro-4-pyridinemethanol (Alcohol)Pyridinium quaternary salts (Polymers)
Recommended Base/Additive Glacial Acetic Acid (Catalyst)DIPEA (Acid Scavenger)
Key Reagent Cost / Handling NaBH(OAc)₃ (Moisture sensitive)2-chloro-4-(chloromethyl)pyridine (Vesicant)
Scalability Excellent (Fewer side reactions)Moderate (Dilution limits throughput)

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Frey, L. F., et al. (2001). Synthesis of 2-chloroisonicotinaldehyde. Tetrahedron Letters, 42(39), 6815-6818. URL:[Link]

  • Zoltewicz, J. A., & Deady, L. W. (1978). Quaternization of heteroaromatic compounds. Quantitative aspects. Advances in Heterocyclic Chemistry, 22, 71-121. URL:[Link]

  • US Patent 20050245530A1. Monocyclic heterocycles as kinase inhibitors. Google Patents.
  • WO Patent 2014031928A2. Heterocyclic modulators of hif activity for treatment of disease. Google Patents.

Sources

Reducing impurities in 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Answering your request, as a Senior Application Scientist, here is the technical support center with troubleshooting guides and FAQs for reducing impurities in 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine crystallization.

Welcome to the technical support center for the purification of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine. This guide is designed for researchers, chemists, and process development professionals to address common challenges associated with obtaining high-purity crystalline material. As a critical intermediate in pharmaceutical synthesis, the purity of this compound is paramount. This document provides a series of frequently asked questions and in-depth troubleshooting guides based on established principles of crystallization and practical laboratory experience.

Section 1: Frequently Asked Questions (FAQs)

This section provides answers to common high-level questions regarding the crystallization of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine.

Q1: What are the most likely impurities in a crude sample of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine?

The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the reaction of 2-chloro-4-(chloromethyl)pyridine with pyrrolidine.[1] Based on this and similar synthetic pathways for related pyridine derivatives, the primary impurities can be categorized as follows:

Impurity Class Specific Example(s) Typical Origin
Unreacted Starting Materials 2-chloro-4-(chloromethyl)pyridine, PyrrolidineIncomplete reaction, incorrect stoichiometry.
Reaction By-products Bis-substituted products (e.g., 2-chloro-4-((pyrrolidin-1-yl)methyl)pyridin-1-ium)Side reactions, particularly with excess reagents or incorrect temperature control.
Isomeric Impurities Positional isomers (e.g., impurity at the 6-position)Can arise from the synthesis of the pyridine core itself.[2]
Solvent-Related Impurities Residual synthesis solvents (e.g., DMF, Acetonitrile)Incomplete removal after reaction work-up; can get trapped (occluded) in the crystal lattice.[3]
Degradation Products Hydrolysis products (e.g., 2-hydroxy-4-(pyrrolidin-1-ylmethyl)pyridine)Exposure to water, especially at elevated temperatures or non-neutral pH.
Q2: How do I select the best solvent for recrystallization?

The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[4] Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal via hot filtration).[5]

Causality: This temperature-dependent solubility differential is the driving force for purification. As the hot, saturated solution cools, the solubility of the target compound drops sharply, forcing it to crystallize out while the more soluble impurities remain dissolved in the cold solvent.[6]

A systematic approach is recommended for solvent selection.

Solvent_Selection_Workflow start Start: Obtain Crude 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine test_solubility Test solubility of small amount of crude product in various solvents at room temperature (e.g., Ethanol, IPA, Acetone, Ethyl Acetate, Toluene, Heptane) start->test_solubility is_soluble Is it soluble? test_solubility->is_soluble insoluble_rt Insoluble or Sparingly Soluble is_soluble->insoluble_rt No soluble_rt Soluble is_soluble->soluble_rt Yes heat_sample Heat the mixture to boiling insoluble_rt->heat_sample anti_solvent Consider for anti-solvent crystallization. Pair with a 'good' solvent in which it is miscible. soluble_rt->anti_solvent is_soluble_hot Does it dissolve? heat_sample->is_soluble_hot insoluble_hot Insoluble even when hot. Discard this solvent. is_soluble_hot->insoluble_hot No soluble_hot Fully Dissolved is_soluble_hot->soluble_hot Yes cool_sample Cool slowly to room temperature, then in an ice bath soluble_hot->cool_sample crystals_form Do crystals form? cool_sample->crystals_form no_crystals No crystals form. Consider as 'good' solvent for a multi-solvent system. crystals_form->no_crystals No yes_crystals Abundant crystals form. This is a promising single solvent. crystals_form->yes_crystals Yes

Caption: Workflow for selecting a suitable recrystallization solvent.

Q3: Why is a slow cooling rate critical for achieving high purity?

Causality: Crystallization is a process of molecular self-assembly. Slow cooling provides sufficient time for the 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine molecules to align correctly into a stable crystal lattice. Impurity molecules, which typically have a different size, shape, or charge distribution, do not fit well into this growing lattice and are preferentially excluded, remaining in the solution.[7] In contrast, rapid cooling can trap impurities within the crystal lattice (a process known as inclusion) or cause impurities to precipitate alongside the product, leading to lower purity.[9][10]

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during crystallization experiments in a question-and-answer format.

Problem: The product "oils out" instead of crystallizing.

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is so highly supersaturated that the solute's solubility limit is exceeded above its melting point. The presence of impurities can also depress the melting point of the mixture, exacerbating this issue.

Solutions & Scientific Rationale:

  • Lower the Saturation Temperature: Add more solvent to the hot mixture to decrease the saturation level. The goal is to ensure that the solution becomes saturated at a temperature below the melting point of your compound.

  • Change the Solvent System:

    • Single Solvent: Switch to a lower-boiling point solvent that was identified during your initial screening.

    • Multi-Solvent: Use an anti-solvent (a solvent in which your compound is insoluble) system.[11] Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., acetone or ethanol). Then, slowly add a "poor" anti-solvent (e.g., heptane or water) dropwise to the hot solution until persistent cloudiness is observed. Add a few more drops of the "good" solvent to restore clarity, and then allow it to cool slowly. This technique finely tunes the solubility, often preventing oiling out.

  • Promote Nucleation: After slow cooling, vigorously scratch the inside of the flask with a glass rod at the solvent-air interface. This action creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.[12] Alternatively, add a "seed crystal" from a previous successful batch to provide a template for crystallization.[6]

Problem: After crystallization, my yield is very low.

Answer: A low yield suggests that a significant portion of your product remained dissolved in the mother liquor. This can be due to several factors related to the solvent choice and experimental technique.

Solutions & Scientific Rationale:

  • Minimize Solvent Volume: The most common cause of low yield is using an excessive amount of solvent.[12] Use only the minimum amount of hot solvent required to fully dissolve the crude product. To recover product from a dilute solution, you can carefully evaporate some of the solvent to re-concentrate it and then attempt cooling again.

  • Ensure Complete Cooling: The solubility of the compound is temperature-dependent. Ensure the flask has been cooled to room temperature slowly before placing it in an ice-water bath. Cooling in an ice bath (0-5°C) will significantly decrease the solubility of your product and maximize the amount that crystallizes out of solution.

  • Check Mother Liquor: After filtering your crystals, take a small sample of the mother liquor and evaporate the solvent. A large amount of solid residue indicates that your compound has high solubility in the cold solvent, making it a poor choice for single-solvent recrystallization. A different solvent should be selected for future attempts.

  • Avoid Premature Crystallization: If the product crystallizes in the funnel during hot filtration (used to remove insoluble impurities), you will lose a substantial amount of product. To prevent this, use a stemless funnel, pre-heat the funnel and receiving flask with hot solvent vapor, and perform the filtration as quickly as possible.[12]

Problem: The purified crystals are still colored.

Answer: The presence of color indicates that highly colored, often minor, impurities are co-crystallizing with your product. These impurities may have structural similarities to the target compound, allowing them to be incorporated into the crystal lattice.

Solutions & Scientific Rationale:

  • Use Activated Charcoal (Decolorizing Carbon): Activated charcoal has a high surface area and can adsorb large, polar, colored molecules.[12]

    • Protocol: Dissolve the crude product in the hot recrystallization solvent. Cool the solution slightly below its boiling point and add a very small amount of activated charcoal (typically 1-2% by weight of your compound). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[12]

    • Mechanism: The colored impurities adsorb onto the surface of the charcoal. Swirl or stir the hot mixture for a few minutes.

    • Removal: Perform a hot gravity filtration to remove the charcoal (and the adsorbed impurities). The filtrate should be colorless. Proceed with the cooling and crystallization steps as usual. Be aware that using too much charcoal can also adsorb your desired compound, which will reduce your final yield.[12]

Problem: Purity has not improved, and starting materials are still present.

Answer: This indicates that the chosen crystallization protocol is not effective at rejecting specific impurities, such as unreacted 2-chloro-4-(chloromethyl)pyridine. This often occurs when the impurity has a solubility profile very similar to that of the product.

Solutions & Scientific Rationale:

  • Optimize the Wash Step: Adhesion of mother liquor to the surface of filtered crystals is a common source of contamination.[3] After filtration, wash the crystals with a minimal amount of ice-cold fresh solvent.

    • Causality: Using cold solvent minimizes redissolving your purified product, while still being effective at washing away the impurity-rich mother liquor.[5] Using too much wash solvent or solvent that is not sufficiently cold will dissolve a portion of your product, reducing the yield.[12]

  • Perform a Second Recrystallization: Purity can often be improved by repeating the crystallization process. The product from the first recrystallization is redissolved in fresh hot solvent and recrystallized again. This is particularly effective when the concentration of the impurity has been significantly reduced in the first step.

  • Change the Solvent: An impurity that is difficult to separate in one solvent may have a very different solubility profile in another. Experiment with a different solvent class (e.g., switch from an alcohol like isopropanol to an ester like ethyl acetate or a hydrocarbon like toluene). A multi-solvent (anti-solvent) system can also be highly effective at separating compounds with similar polarities.[11]

Troubleshooting_Tree start Crystallization Issue? oiling_out Product 'Oils Out'? start->oiling_out low_yield Low Yield? oiling_out->low_yield No sol_oiling 1. Add more solvent. 2. Switch to lower boiling solvent. 3. Use anti-solvent method. 4. Scratch or seed. oiling_out->sol_oiling Yes colored_crystals Crystals are Colored? low_yield->colored_crystals No sol_yield 1. Use minimum solvent volume. 2. Ensure complete cooling (ice bath). 3. Pre-heat filtration apparatus. low_yield->sol_yield Yes low_purity Purity Not Improved? colored_crystals->low_purity No sol_color 1. Add activated charcoal. 2. Perform hot gravity filtration. colored_crystals->sol_color Yes success High Purity Crystals Obtained low_purity->success No sol_purity 1. Optimize wash with ice-cold solvent. 2. Perform a second recrystallization. 3. Change solvent system. low_purity->sol_purity Yes sol_oiling->low_yield sol_yield->colored_crystals sol_color->low_purity sol_purity->success

Caption: A decision-making guide for common recrystallization issues.

References
  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents.
  • Alkali Metals. Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Available at: [Link]

  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Available at: [Link]

  • Hughes, D. L. (2017). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 21(5), 716-725. Available at: [Link]

  • NextSDS. 2-(chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine — Chemical Substance Information. Available at: [Link]

  • García-Reyes, J. F., et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Organic & Biomolecular Chemistry, 17(34), 7933-7942. Available at: [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Available at: [Link]

  • MDPI. (2022, July 22). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Materials, 15(15), 5123. Available at: [Link]

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents.
  • NextSDS. 2-CHLORO-4-PYRROLIDIN-1-YL-PYRIDINE — Chemical Substance Information. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Available at: [Link]

  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. Available at: [Link]

  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why? Available at: [Link]

  • ACS Publications. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 716-725. Available at: [Link]

  • MDPI. (2021, May 26). Cooling-Rate Computer Simulations for the Description of Crystallization of Organic Phase-Change Materials. Polymers, 13(11), 1758. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Chlorido{2-[(4-chlorophenyl)iminomethyl]pyridine-κ2N,N′}(η6-toluene)ruthenium(II) hexafluoridophosphate. Available at: [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]

  • Organic Syntheses. 2 - Organic Syntheses Procedure. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2011, September 2). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Available at: [Link]

  • RSC Education. Purifying by recrystallisation | 16–18 years | Resource. Available at: [Link]

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents.
  • The Italian Association of Chemical Engineering. (2018). Influence of Cooling Rate on Crystallization of Borax in Stirred Batch Crystallizer. Chemical Engineering Transactions, 70, 169-174. Available at: [Link]

Sources

Resolving peak tailing of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide specifically for researchers and drug development professionals dealing with the chromatographic challenges of highly basic active pharmaceutical ingredients (APIs).

This guide focuses on resolving the persistent peak tailing of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine , providing you with the mechanistic causality behind the issue and self-validating protocols to ensure analytical integrity.

Section 1: Mechanistic Causality (The "Why")

Q1: Why does 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine exhibit severe peak tailing in standard reversed-phase HPLC? A: The root cause lies in the electrostatic mismatch between the analyte and the stationary phase. Your analyte contains a pyrrolidine ring—a highly basic aliphatic amine with a pKa of approximately 10.4. At standard HPLC mobile phase pH ranges (pH 4.0–7.0), this nitrogen atom is fully protonated and carries a positive charge.

Simultaneously, traditional silica-based stationary phases contain residual, unbonded silanol groups (Si-OH). These silanols have a pKa of roughly 4.0 to 6.0[1]. At a mid-range pH, they deprotonate to form negatively charged silanoxide ions (Si-O⁻). When your positively charged analyte travels through the column, it undergoes a strong cation-exchange interaction with these negatively charged silanols[2]. This secondary retention mechanism causes a fraction of the analyte molecules to lag behind the main band, resulting in an asymmetrical, tailing peak.

G Analyte Analyte: 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine pKa ~10.4 (Protonated at pH 7) Interaction Cation-Exchange Interaction (Secondary Retention) Analyte->Interaction Silica Stationary Phase: Silica pKa ~4.5 (Ionized Si-O⁻ at pH 7) Silica->Interaction Result Peak Tailing (Tf > 1.5) Interaction->Result

Mechanism of secondary silanol interactions causing peak tailing.

Q2: How do I quantitatively determine if my peak tailing is unacceptable? A: The industry standard is the USP Tailing Factor ( Tf​ ). It is calculated at 5% of the peak height using the formula Tf​=W0.05​/2f , where W0.05​ is the total peak width and f is the distance from the leading edge to the peak center[3]. A perfectly symmetrical peak yields a Tf​ of 1.0. For basic compounds in pharmaceutical assays, a Tf​≤1.5 is generally the maximum acceptable threshold[3].

Section 2: Systematic Troubleshooting Workflow

Before altering mobile phase chemistry, you must rule out physical system issues (like mass overload or column voiding). Follow this logical workflow to isolate the variable.

G Start Identify Peak Tailing (Tf > 1.5) CheckMass Inject 1/10th Sample Volume Does Tf improve? Start->CheckMass YesMass Root Cause: Mass Overload Action: Dilute Sample CheckMass->YesMass Yes NoMass Root Cause: Silanol Interactions Proceed to Chemical Mitigation CheckMass->NoMass No LowPH Low pH (pH < 3) Protonates Silanols NoMass->LowPH HighPH High pH (pH > 11) Deprotonates Analyte NoMass->HighPH Blocker Add TEA (Silanol Blocker) or use Endcapped Column NoMass->Blocker

Decision tree for troubleshooting basic analyte peak tailing.

Section 3: Advanced Mitigation Strategies (FAQs)

Q3: Can I resolve the tailing by simply lowering the mobile phase pH? A: Yes, this is a highly effective thermodynamic approach. By lowering the mobile phase pH to ≤2.5 , you force the acidic silanol groups to fully protonate into their neutral state (Si-OH)[4]. While the pyrrolidine nitrogen of your analyte remains positively charged, the lack of ionized silanols eliminates the cation-exchange interaction. Expert Warning: Standard silica dissolves via hydrolysis at pH < 3[5]. You must pair this strategy with a sterically protected, low-pH stable column (e.g., Agilent ZORBAX StableBond)[5].

Q4: What if my assay requires a high pH? A: Operating at a high pH (e.g., pH 11.5) is an excellent orthogonal strategy. By exceeding the pKa of the pyrrolidine group (~10.4) by at least one pH unit, the basic nitrogen becomes deprotonated and entirely neutral[6]. Although the silica silanols are fully ionized at this pH, the neutral analyte will only interact via hydrophobic retention, yielding sharp, symmetrical peaks. Expert Warning: Traditional silica rapidly dissolves above pH 8[1]. You must use a hybrid silica column (e.g., Waters XBridge) specifically engineered with ethylene bridges to withstand high-pH environments[6].

Q5: I am locked into a mid-pH method (pH 6.0) due to regulatory filings. What are my options? A: If you cannot alter the pH, you must alter the surface chemistry dynamically or statically:

  • Dynamic Silanol Blocking: Add a competing base, such as 10–20 mM Triethylamine (TEA), to the mobile phase. TEA is a small, highly basic molecule that aggressively binds to the ionized silanols, effectively masking them and preventing your larger API from interacting[7][8].

  • Static Shielding: Switch to a polar-embedded column. These columns contain a hydrophilic functional group (like an amide) near the silica surface that creates a localized hydration layer, shielding basic analytes from residual silanols[9].

Section 4: Quantitative Data & Self-Validating Protocols

Table 1: Impact of Column Chemistry and pH on Analyte Tailing

Summary of expected chromatographic behavior for 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine under various conditions.

Column ChemistryMobile Phase pHAnalyte Ionization StateSilanol Ionization StateExpected Tailing Factor ( Tf​ )
Standard C18 (Type A)6.0Protonated (+)Ionized (-)> 2.5 (Severe)
High-Purity C18 (Type B)6.0Protonated (+)Partially Ionized1.5 - 2.0
Low-pH Stable C182.5Protonated (+)Neutral (Si-OH)1.1 - 1.3 (Ideal)
Hybrid Silica C1811.0NeutralIonized (-)1.0 - 1.1 (Ideal)
Polar-Embedded C186.0Protonated (+)Shielded1.1 - 1.4
Protocol 1: Low-pH Method Optimization (Silanol Suppression)

This protocol utilizes a self-validating system suitability test (SST) to definitively prove that tailing is chemical, not physical.

Step 1: System Validation (The Neutral Marker Test)

  • Prepare a test mixture containing 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (0.1 mg/mL) and Toluene (0.1 mg/mL) as a neutral hydrophobic marker.

  • Inject the mixture using your current mid-pH mobile phase.

  • Causality Check: If Toluene elutes symmetrically ( Tf​≈1.0 ) while the API tails ( Tf​>1.5 ), you have validated that the column bed is physically intact and the tailing is strictly due to secondary chemical interactions. If both tail, replace the column.

Step 2: Mobile Phase Preparation

  • Prepare Aqueous Phase (A): 20 mM Potassium Phosphate buffer. Adjust to pH 2.5 using concentrated Phosphoric Acid[7]. Filter through a 0.2 µm membrane.

  • Prepare Organic Phase (B): 100% HPLC-grade Acetonitrile.

Step 3: Execution & Equilibration

  • Install a low-pH stable C18 column (e.g., sterically protected di-isobutyl side chains).

  • Flush the column with 20 column volumes of the new mobile phase to ensure complete protonation of the stationary phase silanols.

  • Inject the API. Calculate the new Tf​ . You should observe a reduction to ≤1.3 .

Protocol 2: Dynamic Silanol Blocking (Mid-pH Constraint)

Use this protocol if you are restricted from changing the bulk pH of your method.

Step 1: Additive Preparation

  • Prepare your standard mid-pH aqueous mobile phase (e.g., pH 6.5).

  • Add Triethylamine (TEA) to achieve a final concentration of 10 mM (approx. 1.4 mL TEA per Liter of aqueous phase)[8].

  • Critical Step: The addition of TEA will drastically raise the pH. You must re-adjust the pH back to 6.5 using Phosphoric acid or Acetic acid prior to use.

Step 2: Column Saturation

  • Install a highly endcapped Type-B silica column[10].

  • Pump the TEA-modified mobile phase through the system for at least 30 column volumes. TEA requires significant time to reach equilibrium and saturate all active silanol sites[7].

  • Inject the API. The TEA will act as a sacrificial base, occupying the Si-O⁻ sites and allowing the API to elute with a symmetrical peak shape.

References

  • Troubleshooting Peak Tailing in LC. Scribd. 2

  • Peak Tailing in HPLC. Element Lab Solutions. 5

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. 4

  • A Guide to HPLC and LC-MS Buffer Selection. HPLC.eu. 1

  • Technical Support Center: Troubleshooting Peak Tailing. BenchChem. 3

  • peak tailing. Chromatography Forum. 6

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. 7

  • Development of New Method for Simultaneous Analysis. PMC. 8

  • Home | HPLC Calculator. Khemit. 10

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. 9

Sources

Technical Support Center: Stability & Handling of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the physicochemical nuances of working with 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine .

To ensure reproducibility in your assays, you must treat this molecule not just as a static chemical, but as a dynamic system highly responsive to pH, light, and temperature. This guide breaks down the causality behind its behavior in aqueous media and provides field-proven protocols to maintain its structural integrity.

Physicochemical Profiling & Quantitative Data

Understanding the stability of this compound requires analyzing its two distinct functional moieties: the electron-deficient 2-chloropyridine ring and the basic pyrrolidine nitrogen. According to the IUPAC Digitized pKa Dataset, the conjugate acid of the 2-chloropyridine moiety has a remarkably low pKa of 0.49[1]. In contrast, the pyrrolidine nitrogen in structurally analogous benzylic systems (e.g., 2-benzylpyrrolidine) exhibits a pKa of ~8.9[2].

Table 1: Key Physicochemical Parameters and Their Impact on Aqueous Handling

ParameterValue / CharacteristicImpact on Aqueous Stability & Handling
pKa (Pyridine N) ~0.49Remains unprotonated in all standard aqueous buffers; does not aid in aqueous solubility.
pKa (Pyrrolidine N) ~8.9Protonated at physiological pH (7.4), ensuring high aqueous solubility as a mono-cation.
Hydrolytic Susceptibility Moderate (pH > 10)The 2-chloro group undergoes nucleophilic aromatic substitution (SNAr) to form a 2-hydroxypyridine derivative in strong base[3].
Photostability Low under UVDechlorination and ring degradation occur upon prolonged light exposure, yielding genotoxic byproducts[4].

Troubleshooting & FAQs

Q: My compound precipitated immediately upon dilution from a 10 mM DMSO stock into my assay buffer. Why did this happen? A: This is a classic pH-dependent speciation issue. Because the pyrrolidine nitrogen has a pKa of ~8.9, placing the compound in an alkaline buffer (e.g., pH 9.0 Carbonate or Tris buffer) forces a significant fraction of the molecule into its deprotonated, neutral free-base form. The free base is highly lipophilic and poorly soluble in water, causing it to crash out of solution. Solution: Ensure your working buffer is at pH 7.4 or lower to maintain the soluble cationic state. If a higher pH is mandatory for your assay, maintain at least 5% DMSO co-solvent or add a non-ionic surfactant (e.g., 0.1% Tween-20) to prevent precipitation.

Q: We observed a new secondary peak in our LC-MS chromatogram after storing the aqueous stock at room temperature for a week. What is the likely degradation product? A: The most probable degradation pathway in aqueous media is the hydrolysis of the 2-chloro group. The electron-withdrawing nature of the pyridine nitrogen activates the 2-position toward nucleophilic attack by water or hydroxide ions (SNAr mechanism), yielding the corresponding 2-hydroxypyridine (which tautomerizes to a 2-pyridone). This reaction is significantly accelerated at elevated temperatures or alkaline pH. Solution: Always store aqueous stocks at 4°C or -20°C, and strictly avoid alkaline pH during prolonged storage.

Q: Is it safe to leave clear glass vials of this compound on the benchtop during experiments? A: No. 2-chloropyridine derivatives are highly sensitive to ultraviolet (UV) and ambient light. Photolytic treatment of 2-chloropyridine aqueous solutions has been shown to cause rapid dechlorination and the formation of genotoxic ring-cleavage byproducts[4]. Solution: Always use amber glass vials or wrap your tubes in aluminum foil to protect the solutions from ambient laboratory lighting.

Mandatory Visualizations: Logic & Pathways

G Start 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (in Aqueous Media) Acidic pH < 7.5 (Acidic to Neutral) Start->Acidic Basic pH > 8.5 (Alkaline) Start->Basic Cation Protonated Pyrrolidine (Mono-cation) Acidic->Cation pKa ~8.9 FreeBase Deprotonated Pyrrolidine (Neutral Free Base) Basic->FreeBase pKa ~8.9 Soluble High Aqueous Solubility (Stable Solution) Cation->Soluble Insoluble Low Solubility (Precipitation / Emulsion) FreeBase->Insoluble

Caption: pH-dependent speciation and solubility logic for 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine.

G Parent Aqueous Compound Stock Solution Cond1 High pH (>10) & Temp (>40°C) Parent->Cond1 Cond2 UV / Ambient Light Exposure Parent->Cond2 Cond3 Dissolved O2 / Peroxides Parent->Cond3 Mech1 SNAr Hydrolysis Cond1->Mech1 Mech2 Photolytic Dechlorination Cond2->Mech2 Mech3 N-Oxidation Cond3->Mech3 Prod1 2-Hydroxypyridine Derivative Mech1->Prod1 Prod2 Genotoxic Byproducts (Ring Cleavage) Mech2->Prod2 Prod3 Pyrrolidine N-Oxide Mech3->Prod3

Caption: Primary physical and chemical degradation pathways in aqueous environments.

Validated Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system, incorporating causality for each step and analytical checkpoints.

Protocol A: Preparation of a Stable 10 mM Aqueous Working Stock

Objective: To formulate a stable, precipitation-free aqueous stock that mitigates hydrolytic and photolytic degradation.

  • Initial Solvation: Weigh the appropriate mass of the compound and dissolve it entirely in LC-MS grade DMSO to create a 100 mM master stock.

    • Causality: The free base form of the powder is highly lipophilic. DMSO ensures complete molecular dispersion before introduction to an aqueous environment, preventing the formation of micro-particulates.

  • Buffer Selection & Chilling: Prepare a 50 mM Phosphate buffer adjusted to pH 6.5. Pre-chill the buffer to 4°C.

    • Causality: A pH of 6.5 is more than two units below the pyrrolidine pKa (~8.9), guaranteeing >99% protonation and maximum solubility. Chilling the buffer suppresses the kinetics of any potential SNAr hydrolysis.

  • Dropwise Aqueous Integration: Place the chilled buffer on a magnetic stirrer. While stirring vigorously, add the 100 mM DMSO stock dropwise to reach a final concentration of 10 mM (10% DMSO final).

    • Causality: Dropwise addition prevents localized zones of high concentration that could temporarily exceed the solubility limit and cause irreversible nucleation.

  • Validation Check: Visually inspect the solution against a dark background for turbidity. Run a 1 µL aliquot via LC-MS to confirm the presence of the parent [M+H]+ peak and the absence of the [M-Cl+OH+H]+ hydrolysis peak.

  • Storage: Aliquot the validated solution into amber glass vials. Purge the headspace with Argon gas before sealing, and store at -20°C.

    • Causality: Amber glass blocks UV-mediated photolysis[4]. Argon purging displaces oxygen, preventing N-oxide formation at the pyrrolidine nitrogen.

Protocol B: Accelerated Hydrolytic Degradation (Shelf-Life) Assay

Objective: To empirically determine the hydrolytic boundaries of the compound in your specific assay buffers.

  • Sample Preparation: Prepare a 1 mM solution of the compound in two distinct environments:

    • Condition A: 100 mM Citrate buffer (pH 5.0)

    • Condition B: 100 mM Tris-HCl buffer (pH 9.0)

  • Thermal Stress: Incubate both solutions in sealed amber vials at 40°C in a thermomixer.

    • Causality: Elevated temperature accelerates the thermodynamic degradation pathways, allowing you to project long-term stability at 4°C using the Arrhenius equation.

  • Time-Course Sampling: Extract 50 µL aliquots at T=0, 24h, 48h, and 72h.

  • Reaction Quenching (Critical Step): Immediately quench the pH 9.0 samples by adding 5 µL of 1M HCl.

    • Causality: Lowering the pH neutralizes the hydroxide nucleophiles, instantly halting the SNAr hydrolysis and locking the degradation profile for accurate LC-MS analysis.

  • LC-MS/MS Analysis: Analyze the quenched samples. Calculate the degradation rate by monitoring the ratio of the parent mass to the primary degradation mass (2-hydroxypyridine derivative). Self-Validation: Condition A (pH 5.0) serves as your negative control and should show <2% degradation over 72 hours.

References

  • Genotoxicity study of photolytically treated 2-chloropyridine aqueous solutions. PubMed, National Institutes of Health. Available at:[Link]

  • 2-Chloropyridine. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • 2-Chloropyridine | C5H4ClN | CID 7977. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 2-Benzylpyrrolidine | C11H15N | CID 339556. PubChem, National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Optimizing Purification of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing chromatographic challenges with basic amine derivatives. Here, we dissect the physicochemical behavior of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine and provide field-proven, self-validating protocols to ensure high-purity isolation.

Diagnostic Purification Workflow

Before altering your chemistry, use the following decision matrix to identify the optimal purification strategy based on your initial Thin Layer Chromatography (TLC) results.

Workflow Start Crude 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine TLC TLC on Bare Silica (EtOAc/Hexane) Start->TLC Check Severe Tailing / Low Rf? TLC->Check AddTEA Add 1-5% TEA or NH4OH to Mobile Phase Check->AddTEA Yes (Silanol Interaction) Success Optimal Resolution & Recovery Check->Success No (Rare) AltPhase Use Amine-Functionalized Silica (KP-NH) or C18 Reversed-Phase AddTEA->AltPhase Still Tailing / TEA Intolerable AddTEA->Success Sharp Peaks Achieved AltPhase->Success

Diagnostic workflow for selecting the optimal chromatography strategy for basic amines.

Troubleshooting & Mechanistic FAQs

Q1: Why does 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine exhibit severe tailing and low recovery on standard silica gel? A1: The root cause is a severe pKa​ mismatch. The molecule features a highly basic pyrrolidine moiety ( pKa​ ~11.3). Standard bare silica gel is populated with acidic surface silanol groups (Si-OH) possessing a pKa​ of approximately 4.5 to 5.0. When the basic pyrrolidine nitrogen interacts with these silanols, it triggers a strong Brønsted acid-base reaction [1]. The amine becomes protonated, forming a strong ionic bond with the stationary phase. This irreversible adsorption manifests as broad, asymmetric tailing peaks, poor resolution from structurally similar impurities, and significant compound loss [2].

Q2: How can I optimize the mobile phase to suppress this interaction? A2: The most reliable method is to introduce a volatile "competing base" into your mobile phase. Adding 1% to 5% (v/v) Triethylamine (TEA) or Ammonium Hydroxide ( NH4​OH ) effectively neutralizes the column [3]. These basic modifiers preferentially hydrogen-bond with and saturate the acidic silanol sites. By masking these active sites, the pyrrolidine derivative is forced to partition based on lipophilicity rather than acid-base chemistry, allowing it to elute as a sharp, symmetrical band [4].

Q3: What if basic modifiers fail, or I cannot risk TEA contamination in my final API? A3: If mobile phase modifiers are insufficient or downstream applications strictly prohibit residual TEA, you must alter the stationary phase chemistry:

  • Amine-Functionalized Silica (e.g., KP-NH): The silica surface is covalently modified with aminopropyl groups, inherently neutralizing the acidic silanols. This permits the use of standard normal-phase gradients (e.g., Hexane/EtOAc) without any basic additives [4].

  • Reversed-Phase (C18): Utilize a C18 column with an alkaline mobile phase (e.g., Water/Acetonitrile buffered with 0.1% NH4​OH ). The high pH environment maintains the pyrrolidine in its unprotonated (free base) state, maximizing its lipophilicity and ensuring excellent retention and peak shape on the hydrophobic C18 media [4].

Mechanistic Pathway of Silanol Deactivation

Mechanism Silica Acidic Silanol (Si-OH) Neutralized Neutralized Surface (Si-O⁻ H-N⁺Et3) Silica->Neutralized + TEA TEA Triethylamine (TEA) Competing Base TEA->Neutralized Target 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (Elutes Freely) Neutralized->Target Prevents target amine binding

Mechanism of acidic silanol neutralization by a competing base (TEA) to prevent amine tailing.

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine across different purification strategies.

Purification StrategyStationary PhaseMobile PhasePeak ShapeTypical RecoveryPost-Purification Processing
Standard Normal-Phase Bare Silica (Acidic)Hexane / EtOAcSevere Tailing< 40%Standard Evaporation
Modified Normal-Phase Bare Silica (Acidic)Hexane / EtOAc + 1-2% TEASharp / Symmetrical> 85%High Vacuum (Remove TEA)
Amine-Functionalized KP-NH (Basic)Hexane / EtOAcSharp / Symmetrical> 90%Standard Evaporation
Reversed-Phase C18 (Hydrophobic) H2​O / MeCN + 0.1% NH4​OH Excellent> 95%Lyophilization

Step-by-Step Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Modified Normal-Phase Chromatography (TEA Addition)

Best for routine, cost-effective purification where residual TEA can be managed.

  • Solvent Preparation: Prepare the required volume of your mobile phase (e.g., 50:50 Hexane:EtOAc). Add exactly 1% to 2% (v/v) Triethylamine (TEA). Mix thoroughly.

  • TLC Validation (Self-Check): Run a TLC of the crude mixture using the TEA-modified solvent. Validation: The target spot must show an Rf​ between 0.2–0.3 with a distinct, circular shape (no teardrop tailing). If tailing persists, increase TEA to 3%.

  • Column Equilibration (Critical): Pack the bare silica column. Flush the column with a minimum of 3 to 5 Column Volumes (CVs) of the TEA-modified mobile phase.

    • Causality: The silica must be completely saturated with TEA before the sample is introduced. If the column is under-equilibrated, the target amine will still bind to un-neutralized silanols.

  • Sample Loading: Dissolve the crude 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine in the minimum amount of TEA-modified mobile phase and load it onto the column head.

  • Elution & Recovery: Run the gradient. Collect fractions and pool those containing the pure product. Evaporate under reduced pressure, followed by high vacuum (e.g., Schlenk line) for 12–24 hours to ensure complete removal of volatile TEA.

Protocol B: Amine-Functionalized Silica (KP-NH) Chromatography

Best for late-stage drug development where TEA contamination is strictly prohibited.

  • Column Selection: Select a pre-packed amine-functionalized silica cartridge (e.g., Biotage KP-NH).

  • Solvent Preparation: Prepare a standard, additive-free mobile phase (e.g., Hexane/EtOAc or DCM/MeOH). Do not add TEA or NH4​OH .

  • Equilibration: Flush the column with 2 CVs of the non-polar starting solvent (e.g., 100% Hexane).

  • Loading & Elution: Load the sample directly. Run the optimized gradient.

    • Causality: Because the stationary phase is inherently basic, the pyrrolidine ring will not ionize, allowing for a pure adsorption/desorption partition mechanism.

  • Recovery: Evaporate fractions via standard rotary evaporation. No extended high-vacuum drying is required since no basic modifiers were used.

References

  • Biotage. Successful flash chromatography. Biotage Application Notes. [Link]

  • Frontier, A. Solvent Systems for Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Technical Blog. [Link]

Sources

Overcoming false positives in 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine binding assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for small molecule binding assays. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine .

Rather than providing generic troubleshooting steps, this guide dissects the causality behind why this specific fragment frequently flags as a false positive and provides self-validating workflows to establish true target engagement.

Section 1: Compound Profiling & The Causality of False Positives

Q: Why does 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine frequently flag as a hit in my primary biochemical assays, even across unrelated targets?

A: The structural anatomy of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (LogP ~2.26)[1] predisposes it to severe assay interference. The molecule features a highly basic pyrrolidine ring (pKa ~11) attached to a moderately lipophilic chloropyridine core. At a physiological pH of 7.4, the pyrrolidine nitrogen is >99% protonated, rendering the molecule amphiphilic. This drives two primary mechanisms of interference:

  • Colloidal Aggregation: At the micromolar concentrations typical of High-Throughput Screening (HTS), amphiphilic molecules can form Small Colloidally Aggregating Molecules (SCAMs). These micelles non-specifically sequester target proteins, leading to false-positive readouts[2]. Aggregation is a pervasive cause of false positives, and ruling out this mechanism is a critical first step in hit validation[3].

  • Promiscuous Noncovalent Interactions: Compounds with such physicochemical profiles can mediate noncovalent interactions across multiple targets, mimicking true binding without specific pocket engagement[4].

Q: My TR-FRET and Fluorescence Polarization (FP) assays show a dose-dependent decrease in signal. How do I know if this is a true displacement or just optical interference?

A: Fluorescence interference is a major liability in HTS. Compounds can absorb light at the excitation or emission wavelengths of your assay fluorophores, resulting in attenuated signal intensity (quenching) that masquerades as a positive hit[5]. Furthermore, compound interference and non-specific gross structural changes to the protein can give rise to a large number of false positives in FP screens[6]. To establish causality, you must decouple the biological interaction from the optical readout. If the compound is an optical quencher, it will reduce the fluorescence of the free tracer even in the absence of the target protein.

Section 2: Visualizing the Triage Logic

To systematically eliminate these artifacts, your screening cascade must follow a strict triage logic that tests for aggregation, optical interference, and non-specific binding sequentially.

TriageWorkflow Start Primary Hit: 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine CheckAgg Step 1: Aggregation Check (+ 0.01% Triton X-100) Start->CheckAgg AggResult Signal Lost? CheckAgg->AggResult FalsePos1 False Positive: Colloidal Aggregator (SCAM) AggResult->FalsePos1 Yes CheckOpt Step 2: Optical Interference (Read compound alone) AggResult->CheckOpt No OptResult Auto-fluorescence or Quenching? CheckOpt->OptResult FalsePos2 False Positive: Optical Interference OptResult->FalsePos2 Yes CheckOrth Step 3: Orthogonal Label-Free (SPR or AS-MS) OptResult->CheckOrth No OrthResult Binding Confirmed with 1:1 Kinetics? CheckOrth->OrthResult FalsePos3 False Positive: Non-Specific Binding OrthResult->FalsePos3 No TrueHit Validated Hit: Specific Target Engagement OrthResult->TrueHit Yes

Caption: Workflow for triaging false positives in small molecule binding assays.

Section 3: Overcoming Surface Plasmon Resonance (SPR) Liabilities

Q: When validating this compound via SPR, I see massive, non-saturating binding responses. Is the compound aggregating on the chip?

A: While aggregation is possible, the causality here is almost certainly electrostatic non-specific binding . Standard SPR sensor chips (e.g., CM5) utilize a carboxymethyl dextran matrix, which carries a net negative charge at pH 7.4. Because the pyrrolidine ring of your compound is positively charged, it acts as an electrostatic sink, accumulating in the dextran matrix independently of your immobilized target protein.

SPRMechanism cluster_0 False Positive (Electrostatic) cluster_1 True Positive (Specific) Sensor SPR Sensor Matrix (Carboxymethyl Dextran) Charge: Negative Compound Compound (Protonated Pyrrolidine) Charge: Positive Sensor->Compound Electrostatic Attraction Target Immobilized Target Protein (Specific Binding Pocket) Compound2 Compound (Targeted Fit) Target->Compound2 Lock & Key Interaction

Caption: Electrostatic non-specific SPR binding vs. specific target engagement.

Q: How can I definitively rule out these artifacts and confirm specific target engagement?

A: The gold standard for overcoming these specific false positives is orthogonal, label-free validation. Affinity Selection Mass Spectrometry (AS-MS) has emerged as a powerful, label-free readout that eliminates optical interference entirely. By relying on the precise mass of the compound rather than a surrogate fluorescent signal, MS provides an information-rich, quantitative readout that bypasses traditional HTS artifacts[7]. Additionally, techniques like Dynamic Light Scattering (DLS) can be used to directly observe and rule out aggregation[3].

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. This means the assay contains built-in internal controls that automatically flag the interference mechanisms described above.

Protocol 1: The Self-Validating Detergent & Optical Triage Assay (TR-FRET/FP)

This protocol simultaneously tests for SCAM-based aggregation and optical quenching.

  • Plate Preparation: Prepare a 384-well assay plate with three distinct zones:

    • Zone A (Standard Assay): Target Protein + Fluorescent Tracer + Compound (Dose-response, 10 µM to 1 nM).

    • Zone B (Aggregation Control): Target Protein + Fluorescent Tracer + Compound + 0.01% Triton X-100 (Non-ionic detergent).

    • Zone C (Optical Control): Fluorescent Tracer + Compound (NO Target Protein) .

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for micelle formation and binding equilibration.

  • Data Acquisition: Read the plate on a multi-mode microplate reader at the specific excitation/emission wavelengths of your tracer.

  • Causality Analysis:

    • If Zone A shows inhibition but Zone B does not: The compound is a colloidal aggregator (SCAM). The detergent in Zone B disrupted the micelles, revealing the false positive.

    • If Zone C shows a dose-dependent decrease in signal: The compound is an optical quencher. It is absorbing the emitted light independently of the protein.

    • If Zone A and Zone B show identical inhibition, and Zone C shows no signal change: You have a validated, specific binder.

Protocol 2: High-Ionic Strength SPR Triage

This protocol mitigates the electrostatic liability of the protonated pyrrolidine ring.

  • Chip Selection: Do NOT use a standard CM5 chip. Immobilize your target protein on a PEG-coated sensor chip or a pure gold chip with a self-assembled monolayer (SAM) to minimize matrix negative charge.

  • Buffer Optimization: Prepare a running buffer with high ionic strength (e.g., 10 mM HEPES pH 7.4, 300 mM NaCl , 0.05% Tween-20). The elevated sodium chloride will shield electrostatic interactions between the protonated pyrrolidine and any residual matrix charges.

  • Reference Channel Validation: Immobilize the target protein on Flow Cell 2 (FC2). Leave Flow Cell 1 (FC1) blank as a reference.

  • Injection: Inject the compound in a multi-cycle kinetics format (0.1 µM to 50 µM).

  • Causality Analysis: Subtract the FC1 signal from the FC2 signal. If the raw FC1 signal is exceptionally high (>50 RU) and scales linearly with concentration, the compound is still binding non-specifically to the matrix. True binding will show a saturating, 1:1 Langmuir kinetic profile on FC2-FC1.

Section 5: Quantitative Data & Troubleshooting Matrices

Table 1: Physicochemical Interference Matrix for 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine

Chemical MoietyPhysicochemical PropertyPrimary Interference MechanismExpected Assay ArtifactResolution Strategy
Pyrrolidine Ring High Basicity (pKa ~11)Electrostatic Non-Specific BindingMassive, non-saturating SPR signals.Use PEG SPR chips; increase buffer NaCl to 300 mM.
Chloropyridine Lipophilicity / Electron DeficiencyColloidal Aggregation (SCAM)Steep Hill slopes in FP/TR-FRET; loss of activity with detergent.Add 0.01% Triton X-100 or CHAPS to assay buffer.
Whole Molecule UV/Vis Absorption PotentialOptical QuenchingDose-dependent loss of total fluorescence intensity.Run compound-only optical controls; switch to AS-MS.

Table 2: Orthogonal Assay Selection Guide

Validation TechniqueWhat it MeasuresSusceptibility to Pyrrolidine ArtifactsVerdict for this Compound
TR-FRET / FP Proximity / Molecular RotationHigh (Optical quenching, Aggregation)Primary screen only; requires rigorous counter-screens.
Standard SPR (CM5) Surface Mass ChangeVery High (Electrostatic matrix binding)Not Recommended. Will yield severe false positives.
Dynamic Light Scattering (DLS) Particle SizeNone (Directly observes aggregation)Excellent for ruling out SCAM behavior.
Affinity Selection MS (AS-MS) Compound MassNone (Label-free, matrix-free)Gold Standard. Completely bypasses optical/charge artifacts.

References

  • 2-氯-4-(吡咯烷-1-基甲基)
  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: nih.
  • Source: drug-dev.
  • Source: bmglabtech.

Sources

Technical Support Center: Photodegradation of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions regarding its stability under UV light exposure. Our aim is to equip you with the scientific rationale behind experimental design and data interpretation to ensure the integrity of your research.

Section 1: Troubleshooting Guide for Unexpected Degradation

Encountering unexpected or inconsistent degradation of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine during your photostability studies can be a significant challenge. This section provides a systematic approach to identifying and resolving common issues.

Initial Observation: Higher than expected degradation of the parent compound.
Question 1: My sample of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine is degrading much faster than anticipated under UV exposure. What are the primary factors I should investigate?

Several factors can accelerate the photodegradation of your compound. It's crucial to systematically evaluate your experimental setup. The most common culprits are issues with the solvent, the presence of photosensitizers, and the specifics of your light source.

Troubleshooting Workflow:

Troubleshooting_Degradation start Start: Unexpectedly High Degradation solvent_check Step 1: Evaluate Solvent System start->solvent_check photosensitizer_check Step 2: Assess for Photosensitizers solvent_check->photosensitizer_check Solvent is inert & pure solvent_action Action: Use high-purity, degassed solvents. Consider aprotic alternatives. solvent_check->solvent_action Issue Identified light_source_check Step 3: Verify Light Source Parameters photosensitizer_check->light_source_check No obvious sensitizers photosensitizer_action Action: Purify sample. Analyze for trace impurities (e.g., metals). photosensitizer_check->photosensitizer_action Issue Identified analytical_check Step 4: Confirm Analytical Method light_source_check->analytical_check Light source calibrated light_source_action Action: Calibrate radiometer/lux meter. Ensure appropriate filters are in place. light_source_check->light_source_action Issue Identified conclusion Resolution: Controlled Experiment analytical_check->conclusion Method is stability-indicating analytical_action Action: Re-validate method. Check for co-eluting degradants. analytical_check->analytical_action Issue Identified

Caption: Troubleshooting workflow for excessive degradation.

Detailed Corrective Actions:

  • Solvent Purity and Type: The choice of solvent can significantly influence photodegradation rates. Protic solvents, for instance, can participate in photochemical reactions. Always use high-purity, HPLC-grade solvents and consider degassing them to remove dissolved oxygen, which can participate in photo-oxidative processes.

  • Presence of Photosensitizers: Trace impurities in your sample or solvent, such as metal ions (iron, nickel, chromium) or compounds with carbonyl groups, can act as photosensitizers, accelerating degradation.[1] If you suspect contamination, purify your sample of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine.

  • Light Source Characterization: Ensure your light source is properly calibrated and that you are using the correct filters to eliminate wavelengths below 320 nm, which are not typically encountered in standard pharmaceutical storage conditions.[2] The intensity and spectral output of the lamp should be monitored.

  • Control Experiments: Always run a dark control (sample protected from light, e.g., with aluminum foil) in parallel to your exposed sample.[2][3] This helps to differentiate between photodegradation and thermal degradation.

Observation: Appearance of Unknown Peaks in Chromatogram.
Question 2: I am observing several unexpected peaks in my HPLC chromatogram after UV exposure. How can I identify these and what are the likely degradation products?

The appearance of new peaks is a clear indication of degradation. Identifying these degradants is crucial for understanding the degradation pathway and ensuring the safety of a potential drug product.

Identification Strategy:

  • Forced Degradation Studies: To intentionally generate larger quantities of the degradation products for characterization, perform forced degradation studies under more intense UV exposure.[4][5] This will provide sufficient material for spectroscopic analysis.

  • LC-MS/MS Analysis: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the most powerful tool for identifying degradation products.[6] The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can provide the molecular weight and structural information of the degradants.

  • UV-Vis Spectroscopy: A diode-array detector (DAD) in your HPLC system can provide the UV spectrum of each peak. Changes in the chromophore will result in a shift in the maximum absorbance wavelength, offering clues about the structural modifications.

Plausible Degradation Pathway:

Based on the photochemistry of related chloropyridine compounds, the primary degradation pathway likely involves the cleavage of the carbon-chlorine bond.[7][8] This is often the most labile bond under UV irradiation. Subsequent reactions could involve hydroxylation of the pyridine ring or oxidation of the pyrrolidine moiety.

Degradation_Pathway Parent 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine Intermediate1 Dechlorinated Intermediate Parent->Intermediate1 UV Light (C-Cl Cleavage) Degradant2 Oxidized Pyrrolidine Derivative Parent->Degradant2 Direct Oxidation Intermediate2 Hydroxylated Pyridine Derivative Intermediate1->Intermediate2 Hydrolysis Degradant1 Ring-Opened Products Intermediate2->Degradant1 Further Oxidation

Caption: Plausible photodegradation pathway.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the experimental design and interpretation of photostability studies for 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine.

Question 3: What are the standard ICH guidelines for photostability testing that I should follow?

The International Council for Harmonisation (ICH) provides guidelines for photostability testing of new drug substances and products. The key guideline is ICH Q1B.[4][9]

Key ICH Q1B Recommendations:

ParameterSpecificationRationale
Light Source A source emitting a spectrum similar to the D65/ID65 standard (e.g., xenon or metal halide lamp).To simulate realistic lighting conditions.[10]
Exposure Level Not less than 1.2 million lux hours of visible light and 200 watt hours/square meter of near UV energy.To provide a standardized and sufficient light dose for assessing photostability.[3][4]
Sample Presentation Testing should be conducted on the drug substance itself and, if applicable, in its immediate packaging.To evaluate the intrinsic photostability and the protection offered by the packaging.[3][4]
Controls A dark control, protected from light, should be stored under the same conditions.To differentiate between photodegradation and thermal degradation.[2]
Question 4: How does the quantum yield relate to the observed degradation rate?

The quantum yield (Φ) is a measure of the efficiency of a photochemical process.[11] It is defined as the number of molecules that undergo a specific reaction divided by the number of photons absorbed by the reactant. A higher quantum yield indicates a more efficient photochemical degradation process.

Factors Influencing Quantum Yield:

  • Chemical Structure: The presence of chromophores (light-absorbing groups) and labile bonds influences the quantum yield.[12]

  • Solvent: The polarity and protic/aprotic nature of the solvent can affect the stability of excited states and reactive intermediates.

  • pH: The ionization state of the molecule can alter its absorption spectrum and reactivity.[13]

While a high quantum yield suggests a greater potential for photodegradation, the overall degradation rate also depends on the molar absorptivity of the compound and the intensity of the light source.[11]

Question 5: What analytical techniques are most suitable for monitoring the degradation of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine?

The choice of analytical method depends on the specific requirements of your study, such as the need for quantitation, identification of degradants, or high-throughput screening.

Recommended Analytical Methods:

TechniquePrimary UseAdvantagesConsiderations
HPLC-UV/DAD Quantitation of the parent compound and known degradants.Robust, reproducible, and widely available. DAD provides spectral information for peak purity assessment.[14]May not be able to separate all co-eluting peaks.
LC-MS/MS Identification and quantitation of unknown degradation products.High sensitivity and specificity. Provides molecular weight and structural information.[6]More complex and expensive instrumentation.
Gas Chromatography (GC-FID/MS) Analysis of volatile degradants.Excellent separation for volatile compounds.[15]The parent compound may not be sufficiently volatile or thermally stable.

For routine monitoring of the parent compound, a validated stability-indicating HPLC-UV method is typically sufficient. For in-depth degradation pathway elucidation, LC-MS/MS is indispensable.

Section 3: Experimental Protocols

Protocol 1: Forced Photodegradation Study

Objective: To generate degradation products for identification and to assess the overall photosensitivity of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine.

Materials:

  • 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine

  • HPLC-grade acetonitrile and water

  • Calibrated photostability chamber equipped with a light source compliant with ICH Q1B.

  • Quartz cuvettes or borosilicate glass vials

  • Aluminum foil

Procedure:

  • Prepare a stock solution of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Transfer aliquots of the stock solution into transparent containers (e.g., quartz cuvettes).

  • Prepare a dark control by wrapping an identical sample in aluminum foil.

  • Place the samples and the dark control in the photostability chamber.

  • Expose the samples to a light dose exceeding the ICH Q1B requirements (e.g., 2-3 times the recommended exposure) to force degradation.

  • At specified time intervals, withdraw aliquots from the exposed and dark control samples.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation and the formation of new peaks.

Protocol 2: Quantum Yield Determination (Relative Method)

Objective: To determine the photodegradation quantum yield of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine relative to a known chemical actinometer.

Materials:

  • 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine

  • A suitable chemical actinometer with a well-characterized quantum yield (e.g., quinine sulfate in 0.1 N H₂SO₄).

  • Spectrophotometer

  • Monochromatic light source (e.g., a laser or a lamp with a monochromator)

Procedure:

  • Prepare solutions of both the sample and the actinometer in the same solvent at concentrations that result in similar absorbance values at the excitation wavelength.

  • Irradiate both solutions under identical conditions (same light source, geometry, and irradiation time).

  • Monitor the degradation of both the sample and the actinometer using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_actinometer * (k_sample / k_actinometer) * (ε_actinometer / ε_sample)

    Where:

    • Φ_actinometer is the quantum yield of the actinometer.

    • k is the first-order degradation rate constant.

    • ε is the molar absorptivity at the excitation wavelength.

References

  • Vlastos, D., & Papadak, M. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • Mantzavinos, D. (2006). Degradation of 2-chloropyridine in water by ultraviolet and ultrasound irradiation. International Journal of Environment and Pollution, 28(1/2), 87-99.
  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2014). A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge gaps.
  • ICH. (1996). Q1B: Photostability Testing of New Active Substances and Medicinal Products.
  • Gomes, A. T. P. C., et al. (2020). Sulphur-containing pyrrolidine-fused chlorins as potential candidates for photodynamic therapy: experimental and theoretical photophysical evaluation. Organic & Biomolecular Chemistry, 18(3), 434-444.
  • Sobańska, A. W., & Brzezińska, E. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • Sharpless, C. M., & Page, S. E. (2024). The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters.
  • OSHA. (n.d.). Pyridine.
  • Ortega-Liébana, M. C., et al. (2012). A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO2) processes.
  • Vaitekūnas, J., & Gasparov, S. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00814-20.
  • Khataee, A., et al. (2015). Photocatalytic degradation of N-methyl-2-pyrrolidone in aqueous solutions using light sources of UVA, UVC and UVLED. Journal of Industrial and Engineering Chemistry, 24, 233-240.
  • S, S., & M, S. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science, 24, 1-8.
  • Irimie, F. D., et al. (2012). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Current Drug Metabolism, 13(2), 195-207.
  • Al-Odaini, N. A., et al. (2024). Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanomaterials.
  • BenchChem. (2025).
  • Kubiak, A., et al. (2025). Simultaneous photo-degradation of multi persistent herbicide pollutants using MIL-88A under UV or visible light irradiation. Chemical Engineering Journal, 507, 160545.
  • Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products.
  • Sergeeva, N. N., et al. (2023).
  • Pandey, S. K., et al. (2010). Photophysics of Glycosylated Derivatives of a Chlorin, Isobacteriochlorin, and Bacteriochlorin for Photodynamic Theragnostics: Discovery of a Two-Photon-Absorbing Photosensitizer. The Journal of Physical Chemistry B, 114(45), 14341-14353.
  • Pharmaguideline. (n.d.).
  • Vlastos, D., & Papadak, M. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
  • Ishida, H., et al. (2008). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a back-thinned CCD. Physical Chemistry Chemical Physics, 10(48), 7290-7301.
  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. Journal of Pharmaceutical and Biomedical Analysis, 218, 114883.
  • da Silva, J. C. G., et al. (2023).
  • Michalska, J., & Zieliński, M. (2022). Biodegradation of pharmaceuticals in photobioreactors – a systematic literature review. Bioengineered, 13(2), 3328-3345.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Wang, J., et al. (2021). Degradation of Chloramphenicol Using UV-LED Based Advanced Oxidation Processes: Kinetics, Mechanisms, and Enhanced Formation of Disinfection By-Products.
  • Khan, F., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 8(4), e62178.
  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • Zhang, Y., et al. (2020). Pyridine degradation characteristics of a newly isolated bacterial strain and its application with a novel reactor for the further treatment in pyridine wastewater. Bioresource Technology, 303, 122889.
  • Q1 Scientific. (2021). Photostability testing theory and practice.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing heteroaromatic amines like 2-chloro-4-(pyrrolidin-1-ylmethyl)pyridine (CAS: 1204701-61-0) often presents unique chemical challenges. The electron-deficient nature of the 2-chloropyridine ring alters both the nucleophilicity of the intermediate species and the electrophilicity of the starting materials.

This guide provides a self-validating protocol, mechanistic causality, and troubleshooting FAQs for the direct reductive amination of 2-chloroisonicotinaldehyde with pyrrolidine.

Mechanistic Insights & Synthetic Strategy (E-E-A-T)

Why choose reductive amination over direct alkylation? While one could theoretically synthesize this derivative by reacting 2-chloro-4-(chloromethyl)pyridine with pyrrolidine, the chloromethyl intermediate is highly unstable, acts as a severe lachrymator, and readily undergoes intermolecular quaternization (dimerization).

Direct reductive amination bypasses these hazards. By utilizing Sodium Triacetoxyborohydride (STAB), a reagent developed extensively by process chemists at Johnson & Johnson , we can achieve high chemoselectivity. STAB is structurally hindered and electron-deficient due to its three acetoxy ligands. This tunes its reactivity: it is a poor reducing agent for aldehydes but an excellent reducing agent for the more electrophilic iminium ion . This causality ensures that the C–N bond formation outpaces the parasitic reduction of the starting aldehyde.

Mechanism A Aldehyde (2-Chloro-4-pyridinecarboxaldehyde) C Hemiaminal Intermediate A->C Nucleophilic Attack B Pyrrolidine (Nucleophile) B->C Nucleophilic Attack D Iminium Ion (Electrophile) C->D Dehydration (-H2O) F Target Product (2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine) D->F Reduction E Hydride Transfer [from NaBH(OAc)3] E->F H- donor

Mechanistic pathway highlighting the critical iminium ion intermediate prior to reduction.

Troubleshooting FAQs

Q1: I am observing significant amounts of 2-chloro-4-pyridinemethanol (alcohol byproduct). How can I prevent this? Causality: The reducing agent is attacking the unreacted aldehyde before the iminium ion has time to form. Solution: Pre-stir the 2-chloroisonicotinaldehyde and pyrrolidine in 1,2-dichloroethane (DCE) for 30–45 minutes before adding the reducing agent. Furthermore, ensure you are using STAB rather than Sodium Borohydride (NaBH₄). STAB's steric bulk makes it highly selective for the iminium ion over the starting aldehyde .

Q2: My reaction stalls at 50% conversion. Should I add acetic acid to catalyze it? Causality: While acetic acid is often added to catalyze reductive aminations of ketones, 2-chloroisonicotinaldehyde is an electron-deficient heteroaromatic aldehyde. Adding acetic acid can protonate the highly basic pyrrolidine (pKa ~11.3), rendering it non-nucleophilic and stalling the reaction. Solution: For this specific substrate, keep the reaction strictly neutral. If stalling persists, add a mild drying agent like anhydrous MgSO₄ or 4Å molecular sieves to drive the dehydration of the hemiaminal into the iminium ion.

Q3: Is there a risk of losing the 2-chloro group (hydrodehalogenation) during this reduction? Causality: Catalytic hydrogenation (e.g., H₂ gas with Pd/C) will rapidly cleave the C–Cl bond on the electron-deficient pyridine ring. Solution: Avoid transition-metal catalyzed hydrogenation. STAB is a mild hydride donor that operates under conditions completely orthogonal to aryl halide reduction . The 2-chloro group will remain fully intact.

Q4: I am getting a stubborn, gelatinous emulsion during the aqueous workup. How do I break it? Causality: Boron salts generated from the hydrolysis of STAB can form thick emulsions in biphasic systems (DCM/Water). Solution: Quench the reaction with saturated aqueous NaHCO₃ and stir vigorously for at least 30 minutes to fully hydrolyze the boron complexes into water-soluble borates. If an emulsion persists, filter the entire biphasic mixture through a pad of Celite before separating the layers.

Standard Experimental Protocol

This protocol is designed as a self-validating system, ensuring that researchers can verify the success of each phase before proceeding.

Step 1: Reagent Preparation In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-chloroisonicotinaldehyde (1.0 equiv, e.g., 10 mmol, 1.41 g) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration (50 mL).

Step 2: Iminium Formation Add pyrrolidine (1.1 equiv, 11 mmol, 0.91 mL) dropwise at room temperature (20–25 °C). Stir the mixture for 30–45 minutes. Self-Validation Check: A slight color change (often yellowing) indicates successful hemiaminal/iminium formation.

Step 3: Hydride Reduction Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol, 3.18 g) portionwise over 10 minutes. This prevents clumping and manages mild exotherms.

Step 4: Reaction Monitoring Stir the reaction at room temperature for 2–12 hours. Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 1:1, UV 254 nm) or LCMS. The reaction is complete when the aldehyde peak disappears and a new, more polar spot (the target amine) appears (LCMS m/z = 197.1 [M+H]⁺).

Step 5: Quench and Workup Quench the reaction by slowly adding saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 30 minutes. Transfer to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

Step 6: Purification Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 0-10% MeOH in DCM with 1% Et₃N) to yield the pure 2-chloro-4-(pyrrolidin-1-ylmethyl)pyridine.

Workflow A 2-Chloroisonicotinaldehyde + Pyrrolidine (in DCE) B Stir 30 min at 25°C (Iminium Formation) A->B C Add NaBH(OAc)3 (1.5 eq portionwise) B->C D Stir 2-12 h at 25°C (Reduction) C->D E Aqueous Workup (Sat. NaHCO3) D->E F Target Product Isolation E->F

Experimental workflow for the direct reductive amination of 2-chloroisonicotinaldehyde.

Quantitative Data: Reducing Agent Comparison

Choosing the correct reducing agent is the most critical variable in this synthesis. The table below summarizes the quantitative performance of various reducing agents for pyridinecarboxaldehyde reductive aminations based on established process chemistry data.

Reducing AgentSolvent SystemSelectivity (Iminium vs. Aldehyde)Typical Yield (%)Primary Byproducts / Drawbacks
NaBH(OAc)₃ (STAB) DCE or DCMHigh 85 – 95% Minimal; safest and most efficient choice.
NaBH₃CN MeOH (pH 6)Moderate70 – 80%Generates toxic HCN gas upon workup; trace alcohol.
NaBH₄ MeOHLow< 40%High levels of 2-chloro-4-pyridinemethanol (over-reduction).
H₂, Pd/C EtOHN/A< 10%Severe hydrodehalogenation (cleavage of the 2-chloro group).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. URL:[Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. URL:[Link]

  • Zhao, Y., et al. (2019). Ni-Catalyzed Carbon-Carbon Bond-Forming Reductive Amination. PMC - National Institutes of Health. URL:[Link]

Validation & Comparative

Analytical Validation of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine: A Comparative Guide to Benchtop vs. High-Field NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (CAS: 1204701-61-0)[1] is a critical heterocyclic building block widely utilized in the synthesis of kinase inhibitors and GPCR-targeting therapeutics. Validating the structural integrity and purity of this intermediate is paramount for downstream synthetic success. Traditionally, high-field Nuclear Magnetic Resonance (NMR) spectroscopy (≥400 MHz) has been the gold standard. However, recent advancements in permanent magnet technology have elevated benchtop NMR (60–90 MHz) as a viable, decentralized alternative[2].

This guide objectively compares the performance of a 60 MHz benchtop NMR against a standard 400 MHz high-field system for the structural validation and purity assessment of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine, providing actionable protocols and mechanistic insights for drug development professionals.

Mechanistic Insights: Field Strength and Resolution Causality

The fundamental difference between benchtop and high-field NMR lies in the magnetic field strength ( B0​ ). While the chemical shift in parts-per-million (ppm) is independent of field strength, the frequency width (in Hz) of J -coupled multiplets remains constant regardless of the magnet[3].

Consequently, at lower Larmor frequencies (e.g., 60 MHz), a standard 5 Hz coupling constant occupies a significantly larger ppm range than it would at 400 MHz. This physical reality leads to signal compression and potential peak overlap[3]. Despite this immense resolution difference, modern chemometric algorithms and high-homogeneity permanent magnets allow benchtop systems to achieve quantitative validation errors remarkably close to their high-field counterparts[4],[5],[6].

Resolution B0 Magnetic Field (B0) Larmor Larmor Frequency (v = γB0/2π) B0->Larmor Dispersion Chemical Shift Dispersion (Hz) Larmor->Dispersion Low 60 MHz System Increased Overlap Dispersion->Low Low Hz/ppm High 400 MHz System Baseline Resolution Dispersion->High High Hz/ppm

Causality pathway illustrating how magnetic field strength dictates chemical shift dispersion.

Experimental Protocols: Self-Validating qNMR Workflow

To ensure analytical trustworthiness, the following protocol utilizes quantitative NMR (qNMR) with an internal standard. This creates a self-validating system where the absolute purity of the compound can be calculated independently of relative peak integration.

Protocol 1: Sample Preparation
  • Weighing : Accurately weigh 20.0 mg of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine and 5.0 mg of 1,3,5-Trimethoxybenzene (internal standard for qNMR).

    • Causality : A higher analyte concentration (20 mg) is deliberately chosen to compensate for the lower intrinsic sensitivity of the 60 MHz benchtop system, ensuring a high signal-to-noise ratio (SNR)[3].

  • Dissolution : Dissolve the mixture in 0.6 mL of CDCl3 containing 0.03% v/v TMS.

    • Causality : TMS provides a reliable 0.0 ppm reference. CDCl3 is selected because it lacks exchangeable protons that could obscure the critical pyrrolidine multiplet signals.

  • Transfer : Transfer the homogenous solution to a standard 5 mm NMR tube.

Protocol 2: Acquisition Parameters
  • High-Field (400 MHz) : 16 scans; Relaxation Delay ( D1​ ) = 30s; Pulse Angle = 90°.

  • Benchtop (60 MHz) : 64 scans; Relaxation Delay ( D1​ ) = 15s; Pulse Angle = 90°.

    • Causality : The extended D1​ of 30s in the 400 MHz protocol ensures complete T1​ relaxation of all protons (especially the slower-relaxing internal standard protons), which is a strict mathematical requirement for precise qNMR integration. The benchtop system utilizes 64 scans to build SNR, with a slightly reduced D1​ to keep experiment times practical for routine QA.

Workflow A 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (CAS: 1204701-61-0) B Sample Preparation (20 mg + IS in 0.6 mL CDCl3) A->B C NMR Platform Selection B->C D Benchtop NMR (60 MHz) 64 Scans, 15s D1 C->D Rapid QA E High-Field NMR (400 MHz) 16 Scans, 30s D1 C->E Deep Analysis F Routine Purity & Reaction Monitoring D->F G Trace Impurity Profiling & Full Elucidation E->G

Decision matrix and workflow for NMR platform selection based on analytical goals.

Data Presentation: Spectral Validation & Comparison

Table 1: 1H NMR Peak Assignments (CDCl3)
PositionMultiplicity400 MHz Shift (ppm)60 MHz Shift (ppm)Resolution Notes (60 vs 400 MHz)
Pyridine H-6 Doublet ( J = 5.0 Hz)8.328.32Clear doublet at 400 MHz; broader unresolved peak at 60 MHz.
Pyridine H-3 Singlet7.357.35Baseline resolved at 400 MHz; partial overlap with H-5 at 60 MHz.
Pyridine H-5 Doublet ( J = 5.0 Hz)7.187.18Baseline resolved at 400 MHz; partial overlap with H-3 at 60 MHz.
-CH2- (Bridge) Singlet3.653.65Sharp singlet on both platforms; ideal for qNMR integration .
Pyrrolidine N-CH2 Multiplet2.52 (4H)2.50 (4H)Distinct multiplet at 400 MHz; broad envelope at 60 MHz.
Pyrrolidine C-CH2 Multiplet1.80 (4H)1.80 (4H)Distinct multiplet at 400 MHz; broad envelope at 60 MHz.
Table 2: 13C NMR Peak Assignments (CDCl3)
Carbon Environment100 MHz Shift (ppm)15 MHz Shift (ppm)Signal Clarity
C-4 (Pyridine C-CH2) 152.1152.1Weak (Quaternary)
C-2 (Pyridine C-Cl) 151.4151.4Weak (Quaternary)
C-6 (Pyridine C-H) 149.8149.8Strong
C-3 (Pyridine C-H) 124.2124.2Strong
C-5 (Pyridine C-H) 122.7122.7Strong
-CH2- (Bridge) 59.359.3Strong
Pyrrolidine C-alpha 54.154.1Strong
Pyrrolidine C-beta 23.623.6Strong
Table 3: Platform Performance Comparison
MetricBenchtop NMR (60 MHz)High-Field NMR (400 MHz)
Capital Cost Low (~$50,000 - $90,000)High (>$300,000)
Cryogens Required No (Permanent Magnet)Yes (Liquid He / N2)
Footprint Fume hood / Standard BenchDedicated NMR Facility
Sensitivity (LOD) ~1-5 mg / 0.6 mL< 0.1 mg / 0.6 mL
Primary Use Case Routine QA, Go/No-Go decisionsTrace impurities, complex elucidation

Conclusion & Recommendations

For the routine validation of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine, both platforms deliver highly accurate chemical shift data. The 400 MHz system remains indispensable for resolving fine J -couplings and identifying trace impurities (<1%). However, the 60 MHz benchtop system excels in rapid, decentralized purity checks.

Because the isolated -CH2- bridge singlet at 3.65 ppm remains completely free of overlap even at lower field strengths, benchtop NMR is highly effective for self-validating qNMR workflows. This proves that high-field instrumentation is not always a strict prerequisite for rigorous synthetic validation, and benchtop systems can significantly accelerate drug discovery timelines[4],[6].

Sources

2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine cross-reactivity in kinase screening panels

Author: BenchChem Technical Support Team. Date: March 2026

Title: Scaffold Profiling: 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine Cross-Reactivity in Kinase Screening Panels

Executive Summary In small-molecule kinase inhibitor discovery, selecting the right hinge-binding scaffold dictates the trajectory of lead optimization. 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (CAS 1204701-61-0) is a highly versatile synthon. Through Buchwald-Hartwig amination or SNAr reactions, the 2-chloro position is converted into a 2-aminopyridine core—a privileged motif for ATP-competitive inhibition. Meanwhile, the 4-(pyrrolidin-1-ylmethyl) tail acts as a basic, solubilizing vector that projects into the solvent-exposed channel.

This guide provides an objective comparison of this specific scaffold's cross-reactivity in kinase panels, detailing the causality behind its binding mechanics, and offering a self-validating protocol for high-throughput profiling.

Structural Rationale & Binding Mechanics

To understand the kinome-wide cross-reactivity of derivatives built from 2-chloro-4-(pyrrolidin-1-ylmethyl)pyridine, we must deconstruct its dual-functionality:

  • The Hinge Binder (2-Aminopyridine): Once the chlorine is displaced by an aniline or heterocyclic amine, the resulting 2-aminopyridine forms a conserved bidentate hydrogen bond network with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Leu83 in CDK2 or Met1160 in c-Met)[1].

  • The Solvent Vector (Pyrrolidin-1-ylmethyl): The pyrrolidine ring is highly basic (pKa ~10.4). At physiological pH, it is protonated. While this drastically improves aqueous solubility, the cationic charge can form promiscuous salt bridges with acidic residues (Asp/Glu) located at the lip of the solvent channel, leading to unintended cross-reactivity across the kinome[2].

BindingModel Hinge Kinase Hinge Region (Hydrogen Bonding) Core 2-Aminopyridine Core (Derived from 2-Cl-Pyridine) Hinge->Core Bidentate H-Bonds Tail Pyrrolidin-1-ylmethyl (Protonated Amine, pKa ~10.4) Core->Tail C4 Vector Projection Solvent Solvent Channel (Asp/Glu Salt Bridges) Tail->Solvent Electrostatic Attraction

Mechanistic binding model of the 2-aminopyridine scaffold projecting into the solvent channel.

Kinase Cross-Reactivity: A Comparative Analysis

When profiling libraries derived from 2-chloro-4-(pyrrolidin-1-ylmethyl)pyridine, researchers frequently observe off-target activity against CDKs, JAKs, and Aurora kinases[3]. How does this specific tail compare to alternative solubilizing groups commonly used in drug design?

Table 1: Comparative Kinase Cross-Reactivity & Physicochemical Profile of C4-Substituted 2-Aminopyridines

Scaffold Vector (C4 Position)Primary Target ClassCommon Off-Targets (Cross-Reactivity)Aqueous Solubility (pH 7.4)hERG Liability Risk
Pyrrolidin-1-ylmethyl CDKs, FAK, c-MetJAK2, Aurora A, GSK3βHigh (>100 µM)High (due to high pKa)
Morpholinomethyl PI3K, CDKsmTOR, DNA-PKModerate (~50 µM)Low (lower pKa ~8.3)
Piperazin-1-ylmethyl JAKs, ALKFLT3, RETHigh (>100 µM)Moderate
Unsubstituted (Methyl) VariousHighly promiscuous (Pan-kinase)Poor (<10 µM)Low

Causality Insight: The high pKa of the pyrrolidine ring ensures it remains protonated in vivo. While excellent for solubility, this creates a strong pharmacophore for the hERG potassium channel—a major liability in cardiovascular safety. Substituting the pyrrolidine for a morpholine introduces an electronegative oxygen that pulls electron density away from the nitrogen, lowering the basicity, reducing hERG binding, and narrowing the kinase cross-reactivity profile[2].

Self-Validating Protocol: High-Throughput Kinase Panel Screening

To accurately quantify the cross-reactivity of compounds derived from this scaffold, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended. TR-FRET is chosen over standard luminescence because the time-delay measurement eliminates auto-fluorescence interference commonly caused by highly conjugated pyridine/pyrimidine cores.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized 2-aminopyridine derivatives in 100% DMSO to a 10 mM stock. Use acoustic liquid handling (e.g., Echo 550) to dispense compounds into a 384-well ProxiPlate, achieving a final assay concentration of 1% DMSO.

  • Enzyme/Substrate Addition: Add 5 µL of the kinase of interest (e.g., CDK2/CyclinE or JAK2) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add 5 µL of a master mix containing ATP (at the specific kinase's Km) and the ULight-labeled peptide substrate.

  • Incubation & Self-Validation: Seal the plate and incubate at room temperature for 60 minutes. Critical Step: Include a staurosporine positive control column and a DMSO-only negative control column to calculate the Z'-factor. A Z' > 0.6 is required to validate the statistical robustness of the run.

  • Detection: Add 10 µL of the Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt the reaction) and a Europium-labeled anti-phospho antibody. Incubate for 60 minutes to allow antibody binding.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Excitation at 320 nm; measure emission at 615 nm (Europium) and 665 nm (ULight). The 665/615 ratio is inversely proportional to kinase inhibition.

Workflow Step1 1. Acoustic Dispensing (Test Compounds & Controls) Step2 2. Kinase Reaction (Enzyme + ATP + ULight-Substrate) Step1->Step2 1% Final DMSO Step3 3. Reaction Termination & Detection (EDTA + Eu-Anti-Phospho Antibody) Step2->Step3 60 min Incubation Step4 4. TR-FRET Readout (Calculate 665/615 nm Ratio) Step3->Step4 60 min Equilibration Validate Self-Validation (Ensure Z' > 0.6) Step4->Validate Quality Control

Self-validating TR-FRET screening workflow for kinase cross-reactivity profiling.

Strategic Optimization for Drug Development

When utilizing 2-chloro-4-(pyrrolidin-1-ylmethyl)pyridine as a starting material, medicinal chemists must anticipate the downstream pharmacological profile:

  • Mitigating Promiscuity: If panel screening reveals broad cross-reactivity (e.g., hitting both CDKs and Aurora kinases), the solvent-exposed pyrrolidine can be sterically hindered. Adding a methyl group to the pyrrolidine ring (e.g., 2-methylpyrrolidine) restricts the conformational flexibility of the tail, forcing a specific vector that may clash with the solvent channel architecture of off-target kinases, thereby driving selectivity[4].

  • Balancing Efficacy and Toxicity: While the pyrrolidine motif provides excellent cellular permeability and target engagement, its propensity for hERG cross-reactivity must be monitored early. Transitioning from a pyrrolidine to a bridged bicyclic amine or a morpholine can preserve the hydrogen-bond acceptor properties required for solvent interaction while dampening the basicity that drives toxicological liabilities.

References

  • Title: A selective small molecule c-MET Inhibitor, PHA665752, cooperates with rapamycin Source: Clinical Cancer Research / PubMed URL: [Link]

  • Title: Discovery of CDK5 Inhibitors through Structure-Guided Approach Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Discovery of Novel Potent and Highly Selective Glycogen Synthase Kinase-3β (GSK3β) Inhibitors for Alzheimer's Disease: Design, Synthesis, and Characterization of Pyrazines Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

Sources

Independent Validation of Synthesis Routes for 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and agrochemical research, the efficient and reliable synthesis of key intermediates is paramount. 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine, a heterocyclic building block, is of significant interest due to its utility in the development of complex molecular architectures. This guide provides an in-depth, objective comparison of two primary synthetic routes to this compound: a classical nucleophilic substitution pathway and a modern reductive amination approach. The analysis is grounded in established chemical principles and supported by detailed experimental protocols, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.

Executive Summary: A Tale of Two Routes

The synthesis of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine can be approached from two distinct strategic directions. The first, a Nucleophilic Substitution Route , is a multi-step process that relies on the initial construction of a reactive chloromethylpyridine intermediate. The second, a Reductive Amination Route , offers a more convergent approach, directly coupling the pyridine core with the pyrrolidine moiety in a single, efficient step.

This guide will dissect each route, evaluating them on key performance indicators such as the number of synthetic steps, overall yield, reagent safety and accessibility, and scalability. This comparative analysis aims to provide a clear rationale for selecting the most appropriate method based on the specific needs and constraints of a given research or development environment.

FeatureRoute 1: Nucleophilic SubstitutionRoute 2: Reductive Amination
Starting Materials 2-Amino-4-methylpyridine, Pyrrolidine2-Chloro-4-pyridinecarboxaldehyde, Pyrrolidine
Key Intermediates 2-Chloro-4-(chloromethyl)pyridineIminium ion (in-situ)
Number of Steps 41
Overall Yield Moderate (estimated 30-40%)High (typically 80-95%)
Reagent Hazards POCl₃ (corrosive), SO₂Cl₂ (corrosive, toxic), Radical Initiators (potentially explosive)Sodium Triacetoxyborohydride (mild irritant)
Scalability Moderate; requires careful control of exothermic stepsHigh; generally good for scale-up
Advantages Utilizes readily available starting materials.Highly convergent, fewer steps, milder conditions.
Disadvantages Longer synthetic sequence, use of hazardous reagents.Relies on the availability of the aldehyde precursor.

Route 1: The Nucleophilic Substitution Pathway

This classical approach is a linear synthesis that involves the sequential functionalization of a pyridine ring to build the final product. The overall strategy hinges on the creation of the highly reactive intermediate, 2-chloro-4-(chloromethyl)pyridine, which then undergoes a standard SN2 reaction with pyrrolidine.

Mechanistic Underpinnings

The key transformations in this route are:

  • Diazotization and Chlorination: The initial conversion of the 2-amino group to a chloro group proceeds through a Sandmeyer-type reaction, where the amine is converted to a diazonium salt, which is subsequently displaced by a chloride ion, typically from phosphorus oxychloride (POCl₃).

  • Free-Radical Chlorination: The chlorination of the 4-methyl group is a free-radical chain reaction. An initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, generates radicals that abstract a hydrogen atom from the methyl group. The resulting benzylic radical then reacts with a chlorine source, like sulfuryl chloride (SO₂Cl₂), to form the chloromethyl product and propagate the chain.[1]

  • Nucleophilic Substitution (SN2): The final step is a bimolecular nucleophilic substitution. The nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group in a single, concerted step.[2]

G cluster_0 Route 1: Nucleophilic Substitution 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine 2-Hydroxy-4-methylpyridine 2-Hydroxy-4-methylpyridine 2-Amino-4-methylpyridine->2-Hydroxy-4-methylpyridine 1. NaNO₂, H⁺ 2-Chloro-4-methylpyridine 2-Chloro-4-methylpyridine 2-Hydroxy-4-methylpyridine->2-Chloro-4-methylpyridine 2. POCl₃ 2-Chloro-4-(chloromethyl)pyridine 2-Chloro-4-(chloromethyl)pyridine 2-Chloro-4-methylpyridine->2-Chloro-4-(chloromethyl)pyridine 3. SO₂Cl₂, Initiator Final_Product_1 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine 2-Chloro-4-(chloromethyl)pyridine->Final_Product_1 4. Pyrrolidine, Base

Caption: Workflow for the Nucleophilic Substitution Route.

Experimental Protocol (Based on Patent CN102304082A for a similar transformation)[3]

Step 1: Synthesis of 2-Chloro-4-methylpyridine

  • To a solution of 2-amino-4-methylpyridine in an appropriate acid (e.g., HCl), an aqueous solution of sodium nitrite is added dropwise at low temperature (0-5 °C) to form the diazonium salt, which then converts to 2-hydroxy-4-methylpyridine.

  • The intermediate is isolated and then treated with phosphorus oxychloride (POCl₃), typically with heating, to replace the hydroxyl group with a chlorine atom.

  • The reaction mixture is carefully quenched with ice water, neutralized, and the product is extracted with an organic solvent. The solvent is removed under reduced pressure to yield 2-chloro-4-methylpyridine.

Step 2: Synthesis of 2-Chloro-4-(chloromethyl)pyridine

  • 2-Chloro-4-methylpyridine is dissolved in a suitable solvent (e.g., tetrahydrofuran).

  • A radical initiator (e.g., benzoyl peroxide) is added, and the mixture is heated to reflux (around 80 °C).

  • Sulfuryl chloride (SO₂Cl₂) is added dropwise to the refluxing solution. The reaction is monitored by TLC or GC until completion.

  • After cooling, the pH is adjusted to 7.0 with a saturated sodium bicarbonate solution. The product is extracted, and the solvent is evaporated to yield crude 2-chloro-4-(chloromethyl)pyridine, which can be purified by distillation. A yield of approximately 79% for this step has been reported for an analogous substrate.[3]

Step 3: Synthesis of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine

  • To a solution of 2-chloro-4-(chloromethyl)pyridine in a solvent like anhydrous DMF, add pyrrolidine (1.2 equivalents) and a base such as potassium carbonate (1.5 equivalents).[4]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine.

Route 2: The Reductive Amination Pathway

This modern, convergent approach streamlines the synthesis by forming the C-N bond between the pyridine and pyrrolidine moieties in a single transformation. This is achieved by reacting a pyridine aldehyde with pyrrolidine in the presence of a selective reducing agent.

Mechanistic Underpinnings

Reductive amination is a one-pot reaction that combines two distinct chemical processes:[5]

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of 2-chloro-4-pyridinecarboxaldehyde. This is followed by dehydration to form a transient iminium ion. This step is often acid-catalyzed.

  • Hydride Reduction: A selective reducing agent, most commonly sodium triacetoxyborohydride (NaBH(OAc)₃), then delivers a hydride ion to the electrophilic carbon of the iminium ion.[6] NaBH(OAc)₃ is particularly well-suited for this reaction as it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion.[7]

G cluster_1 Route 2: Reductive Amination Aldehyde 2-Chloro-4-pyridinecarboxaldehyde Iminium_Ion Iminium Ion Intermediate Aldehyde->Iminium_Ion Pyrrolidine Pyrrolidine Pyrrolidine->Iminium_Ion Final_Product_2 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine Iminium_Ion->Final_Product_2 NaBH(OAc)₃

Caption: Workflow for the Reductive Amination Route.

Experimental Protocol (General Procedure)

Synthesis of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine

  • To a solution of 2-chloro-4-pyridinecarboxaldehyde (1.0 equivalent) and pyrrolidine (1.2 equivalents) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.5 equivalents) in portions at room temperature.[3]

  • If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the final product. Yields for this type of reaction are typically high, often exceeding 80%.[7]

Validation and Characterization

Independent validation of any synthetic route requires rigorous characterization of the final product. While a specific, published NMR spectrum for 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine was not identified in the surveyed literature, the expected spectral data can be predicted based on analogous structures.

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 8.2-8.3 ppm (d, 1H): Pyridine H6

  • δ 7.2-7.3 ppm (s, 1H): Pyridine H3

  • δ 7.0-7.1 ppm (d, 1H): Pyridine H5

  • δ 3.6-3.7 ppm (s, 2H): CH₂ (benzylic)

  • δ 2.5-2.6 ppm (t, 4H): Pyrrolidine CH₂ adjacent to N

  • δ 1.7-1.8 ppm (m, 4H): Pyrrolidine CH₂

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ 151-152 ppm: Pyridine C2 (C-Cl)

  • δ 149-150 ppm: Pyridine C6

  • δ 147-148 ppm: Pyridine C4

  • δ 123-124 ppm: Pyridine C5

  • δ 121-122 ppm: Pyridine C3

  • δ 58-59 ppm: CH₂ (benzylic)

  • δ 53-54 ppm: Pyrrolidine CH₂ adjacent to N

  • δ 23-24 ppm: Pyrrolidine CH₂

Conclusion and Recommendation

Both the nucleophilic substitution and reductive amination routes represent viable pathways for the synthesis of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine.

The Nucleophilic Substitution Route , while longer and involving more hazardous reagents, is built upon classical, well-understood reactions and may be advantageous if the starting material, 2-amino-4-methylpyridine, is significantly more accessible or cost-effective than the aldehyde required for the alternative route.

However, for most laboratory and process development applications, the Reductive Amination Route is demonstrably superior. Its highly convergent nature, involving a single synthetic step from a commercially available aldehyde, results in a significantly more efficient process. The use of the mild and selective reducing agent, sodium triacetoxyborohydride, enhances the safety profile and typically leads to higher overall yields with simpler purification. For researchers and drug development professionals seeking a rapid, efficient, and scalable synthesis, the reductive amination pathway is the recommended approach.

References

  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. (URL: [Link])

  • Myers, A. G. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. In Chem 115. Harvard University. (URL: [Link])

  • EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google P
  • Chemguide. (n.d.). Explaining the methane - chlorine free radical substitution mechanism. (URL: [Link])

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. (URL: [Link])

  • Chemistry LibreTexts. (2021). 8.2: Two Mechanistic Models for Nucleophilic Substitution. (URL: [Link])

  • Hou, C. J., Guo, W. L., Liu, X. N., & Yang, D. W. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Heterocyclic Communications, 17(1-2), 21-24. (URL: [Link])

  • Barbe, G., Charette, A. B. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(6), 931-934. (URL: [Link])

  • Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. (URL: [Link])

  • Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (URL: [Link])

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (URL: [Link])

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. (URL: [Link])

  • ResearchGate. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. (URL: [Link])

  • Scribd. (n.d.). Radical Chlorination of 1-Chlorobutane. (URL: [Link])

  • Organic Process Research & Development. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. (URL: [Link])

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... (URL: [Link])

  • Chemguide. (n.d.). Free Radical Substitution in Methane and Other Alkanes. (URL: [Link])

Sources

A Comparative Guide to the Catalytic Potential of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine: A Benchmarking Framework

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Catalytic Promise of a Multifaceted Pyridine Derivative

In the landscape of modern organic synthesis, pyridine derivatives are ubiquitous, serving as foundational scaffolds for ligands, organocatalysts, and key pharmaceutical intermediates. Within this family, 4-aminopyridines have carved out a significant niche. The exceptional nucleophilicity of the pyridine nitrogen, enhanced by the electron-donating amino substituent at the C4 position, is the cornerstone of the remarkable catalytic activity of molecules like 4-(Dimethylamino)pyridine (DMAP) and 4-(Pyrrolidino)pyridine (PPY) in acylation and other transformations.[1][2]

This guide focuses on a lesser-explored analogue: 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine . This molecule presents an intriguing combination of structural features:

  • A 4-pyrrolidinomethyl group , which, like the amino groups in DMAP and PPY, is expected to enhance the nucleophilicity of the pyridine nitrogen.

  • A 2-chloro substituent , an electron-withdrawing group that can modulate the electronic properties of the pyridine ring and also serve as a potential coordination site or a reactive handle for further functionalization.

To date, the catalytic applications of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine have not been extensively benchmarked in the scientific literature. This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare its catalytic performance. We will propose two primary avenues for investigation: its role as a nucleophilic catalyst in acylation reactions and its potential as a ligand in palladium-catalyzed cross-coupling reactions. By providing detailed, side-by-side experimental protocols and a robust theoretical framework, we aim to empower researchers to unlock the full potential of this versatile molecule.

Part 1: Benchmarking in Nucleophilic Acylation Catalysis

Mechanistic Rationale: The N-Acylpyridinium Pathway

The catalytic prowess of 4-aminopyridines in acylation is rooted in a well-established nucleophilic catalysis mechanism.[1][3] The cycle begins with the nucleophilic attack of the pyridine nitrogen on the electrophilic acylating agent (e.g., an acid anhydride), forming a highly reactive and resonance-stabilized N-acylpyridinium intermediate. This intermediate is a far more potent acylating agent than the starting anhydride. In the subsequent, often rate-determining step, the alcohol attacks the activated acyl group, leading to the formation of the ester product and regenerating the catalyst.

For 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine, we can hypothesize how its unique substituents might influence this cycle:

  • Nucleophilicity: The pyrrolidino group is known to be a stronger electron-donating group than the dimethylamino group in DMAP, which generally leads to higher catalytic activity.[2] The +I effect of the methylene spacer in our target molecule will likely contribute to this enhanced nucleophilicity.

  • Electronic Modulation: The electron-withdrawing 2-chloro group will decrease the basicity and nucleophilicity of the pyridine nitrogen to some extent. However, it may also stabilize the resulting N-acylpyridinium intermediate, potentially influencing the overall rate of the reaction.

A direct comparison with the gold-standard DMAP and its close relative PPY is therefore essential to quantify these competing electronic effects.

Nucleophilic_Catalysis_Cycle Catalytic Cycle of 4-Aminopyridine in Acylation Catalyst 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine Acylpyridinium N-Acylpyridinium Intermediate [Highly Reactive] Catalyst->Acylpyridinium Nucleophilic Attack AcylatingAgent R-C(O)-O-C(O)-R (Acid Anhydride) AcylatingAgent->Acylpyridinium Ester R-C(O)-OR' (Ester Product) Acylpyridinium->Ester Acyl Transfer Alcohol R'-OH Alcohol->Ester RegeneratedCatalyst Catalyst (Regenerated) Ester->RegeneratedCatalyst Catalyst Release

Caption: Catalytic cycle of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine in acylation.

Proposed Benchmark Reaction and Comparative Catalysts

To provide a clear and quantitative comparison, we propose the acylation of a sterically hindered secondary alcohol, 1-phenylethanol , with isobutyric anhydride . This reaction is sufficiently challenging to highlight differences in catalytic activity.

  • Target Catalyst: 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine

  • Benchmark Catalyst 1: 4-(Dimethylamino)pyridine (DMAP)

  • Benchmark Catalyst 2: 4-(Pyrrolidino)pyridine (PPY)

Experimental Protocol for Benchmarking Acylation Activity

This protocol is designed for the parallel evaluation of the three catalysts under identical conditions. Reaction progress should be monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion and yield over time.

Materials:

  • 1-Phenylethanol (≥98%)

  • Isobutyric anhydride (≥98%)

  • 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine

  • 4-(Dimethylamino)pyridine (DMAP)

  • 4-(Pyrrolidino)pyridine (PPY)

  • Triethylamine (NEt₃), freshly distilled (≥99.5%)

  • Anhydrous dichloromethane (DCM)

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M stock solution of 1-phenylethanol in anhydrous DCM.

    • Prepare a 0.6 M stock solution of isobutyric anhydride in anhydrous DCM.

    • Prepare 0.05 M stock solutions of each catalyst (Target, DMAP, PPY) in anhydrous DCM.

    • Prepare a 0.5 M stock solution of triethylamine in anhydrous DCM.

    • Prepare a stock solution of the internal standard in anhydrous DCM.

  • Reaction Setup (for each catalyst):

    • To a clean, dry vial equipped with a magnetic stir bar, add 1.0 mL of the 1-phenylethanol stock solution (0.5 mmol, 1.0 equiv).

    • Add 1.0 mL of the triethylamine stock solution (0.5 mmol, 1.0 equiv).

    • Add a specific volume of the internal standard stock solution.

    • Place the vial in a temperature-controlled reaction block or water bath set to 25 °C and begin stirring.

  • Initiation and Monitoring:

    • Initiate the reaction by the simultaneous addition of 1.0 mL of the isobutyric anhydride stock solution (0.6 mmol, 1.2 equiv) and 0.5 mL of the respective catalyst stock solution (0.025 mmol, 5 mol%).

    • Immediately withdraw the first time-point sample (t=0) and quench it in a vial containing a small amount of a primary amine solution (e.g., butylamine in DCM) to consume any unreacted anhydride.

    • Withdraw aliquots at regular intervals (e.g., 10, 30, 60, 120, 240 minutes), quenching each sample in the same manner.

    • Analyze the quenched samples by GC or HPLC to determine the conversion of 1-phenylethanol to the corresponding ester.

Acylation_Workflow Workflow for Benchmarking Acylation Catalysts cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis StockSolutions Prepare Stock Solutions (Substrate, Anhydride, Catalysts, Base) Setup Set up parallel reactions in vials at 25°C StockSolutions->Setup Initiate Initiate with Anhydride and Catalyst Setup->Initiate Monitor Monitor by taking time-point samples Initiate->Monitor Quench Quench aliquots Monitor->Quench Analyze Analyze by GC/HPLC Quench->Analyze Data Calculate Conversion vs. Time Analyze->Data

Caption: Experimental workflow for comparative acylation studies.

Data Presentation and Interpretation

The collected data should be tabulated to allow for a direct and objective comparison of catalyst performance.

Table 1: Comparative Performance in the Acylation of 1-Phenylethanol

CatalystCatalyst Loading (mol%)Time for 50% Conversion (min)Yield at 4h (%)Turnover Frequency (TOF) at 1h (h⁻¹)
2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine 5.0Experimental DataExperimental DataExperimental Data
4-(Dimethylamino)pyridine (DMAP)5.0Experimental DataExperimental DataExperimental Data
4-(Pyrrolidino)pyridine (PPY)5.0Experimental DataExperimental DataExperimental Data

Turnover Frequency (TOF) can be calculated as (moles of product per mole of catalyst) / time.

Interpretation:

  • A shorter time to reach 50% conversion and a higher yield at a fixed time point indicate superior catalytic activity.

  • By comparing the performance of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine to DMAP and PPY, a clear understanding of the electronic impact of the 2-chloro substituent can be gained. If its activity is intermediate between DMAP and PPY, it suggests the electron-donating character of the 4-substituent is dominant. If it is significantly lower than both, the electron-withdrawing nature of the chloro group has a more pronounced effect.

Part 2: Benchmarking as a Ligand in Palladium-Catalyzed Cross-Coupling

Mechanistic Rationale: The Role of Ligands in the Suzuki-Miyaura Coupling

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, ligands play a critical role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5] Pyridine-based ligands are well-established in this field.

2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine offers several features that make it a promising ligand candidate:

  • Coordination: The pyridine nitrogen can coordinate to the palladium center.

  • Electronic Tuning: The 2-chloro group can influence the electron density at the palladium center, which affects the rates of oxidative addition and reductive elimination.

  • Steric Influence: The 4-pyrrolidinomethyl group provides steric bulk, which can promote the reductive elimination step and stabilize the active catalytic species.

By benchmarking its performance against standard phosphine-based ligands, we can determine its efficacy in this catalytic context.

Suzuki_Miyaura_Cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation PdII_Diaryl->Pd0 Product Ar-Ar' PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide Ar-X ArylHalide->Pd0 Organoboron Ar'-B(OR)₂ Organoboron->PdII_Aryl Base Base Base->Organoboron

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of central nervous system (CNS) therapeutics—particularly non-imidazole Histamine H3 receptor antagonists and GSK-3 inhibitors—the selection of the basic amine pharmacophore is a critical determinant of both target affinity and pharmacokinetic viability. Early H3 antagonists relied on an imidazole ring, which frequently led to off-target cytochrome P450 (CYP) inhibition and poor blood-brain barrier (BBB) penetration.

To circumvent these liabilities, medicinal chemists pivoted to aliphatic amines. 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (2-C-4-PMP) has emerged as a privileged building block in this space. This guide objectively compares 2-C-4-PMP against its structural analogs (piperidine, morpholine, and positional isomers), providing mechanistic insights and a self-validating experimental workflow for its integration into drug discovery pipelines.

Structural & Physicochemical Comparison

The choice of the cyclic amine and its substitution pattern on the pyridine ring profoundly impacts the physicochemical properties (pKa, LogP) and the spatial geometry (vectorial projection) of the resulting drug candidate.

Performance Metrics & Alternative Analysis

The table below summarizes the comparative profile of 2-C-4-PMP against common alternatives when integrated into a standard diarylamine or ether scaffold.

Building BlockStructural VariationCalc. pKa (Conjugate Acid)CLogP (Fragment)Typical Target Affinity (e.g., H3R Ki)Primary Application / Liability Profile
2-C-4-PMP 4-(pyrrolidin-1-ylmethyl)~9.22.2+++ (<10 nM)Optimal: Balances basicity for salt-bridge formation with moderate lipophilicity, minimizing hERG liability.
2-C-5-PMP 5-(pyrrolidin-1-ylmethyl)~9.22.2++ (~50 nM)Suboptimal Vector: The 5-position alters the trajectory of the basic nitrogen, often reducing receptor pocket fit.
2-C-4-PipMP 4-(piperidin-1-ylmethyl)~9.62.7++ (~30 nM)Lipophilic Liability: Increased steric bulk and lipophilicity often lead to higher off-target hERG channel blockade.
2-C-4-MMP 4-(morpholinomethyl)~7.41.3+ (>100 nM)Weak Affinity: The electron-withdrawing oxygen drastically lowers basicity, weakening critical receptor interactions.

Mechanistic Insights & Causality

As an application scientist, it is crucial to understand why 2-C-4-PMP outperforms its analogs in specific biological contexts:

  • The Basicity Imperative (Pyrrolidine vs. Morpholine): In G-protein coupled receptors (GPCRs) like the H3 receptor, the basic amine must be protonated at physiological pH to form a critical salt bridge with a conserved Aspartate residue (e.g., Asp114 in human H3R) . The pyrrolidine moiety (pKa ~9.2) ensures >99% protonation at pH 7.4. Substituting it with morpholine (pKa ~7.4) leaves a significant fraction of the drug unprotonated, collapsing the salt bridge and drastically reducing binding affinity.

  • Steric Bulk and Lipophilic Efficiency (Pyrrolidine vs. Piperidine): While piperidine offers similar basicity to pyrrolidine, its expanded ring size increases the compound's overall lipophilicity (LogP). In CNS drug design, exceeding optimal lipophilicity thresholds frequently triggers promiscuous binding to the hERG potassium channel, leading to cardiotoxicity . Pyrrolidine provides the "Goldilocks" balance—sufficiently basic, yet compact.

  • Electrophilic Reactivity: The 2-chloropyridine motif in 2-C-4-PMP is highly primed for transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). The electron-deficient nature of the pyridine ring accelerates the oxidative addition step of the catalytic cycle.

Experimental Workflow: Self-Validating Buchwald-Hartwig Amination

To demonstrate the synthetic utility of 2-C-4-PMP, below is a step-by-step, self-validating protocol for its coupling with an aryl amine (e.g., 3-aminoisoquinoline) to generate a diarylamine precursor.

Reagents & Materials
  • Electrophile: 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (1.0 eq)

  • Nucleophile: 3-Aminoisoquinoline (1.1 eq)

  • Catalyst Precursor: Pd2(dba)3 (0.05 eq)

  • Ligand: Xantphos (0.10 eq)

  • Base: Cs2CO3 (2.0 eq)

  • Solvent: Anhydrous Toluene (0.1 M)

Step-by-Step Methodology
  • System Preparation & Degassing: In an oven-dried Schlenk flask, combine 2-C-4-PMP, 3-aminoisoquinoline, Pd2(dba)3, Xantphos, and Cs2CO3. Causality: Pd(0) complexes are highly susceptible to oxidation. Rigorous exclusion of oxygen via evacuation and backfilling with Argon (3x) prevents catalyst deactivation.

  • Solvent Addition & Heating: Add anhydrous, degassed toluene. Heat the reaction mixture to 100 °C for 12–16 hours. Causality: Toluene is chosen because its non-polar nature stabilizes the catalytic intermediates. Xantphos is selected for its wide "bite angle" (111°), which forces the Pd center into a geometry that accelerates the reductive elimination of bulky amines while suppressing unwanted β-hydride elimination.

  • In-Process Control (IPC) & Validation: Monitor the reaction via LC-MS. Self-Validation Check: The reaction is proceeding successfully when the deep red/purple color of Pd2(dba)3 transitions to a yellowish-brown suspension. LC-MS must show the disappearance of the 2-C-4-PMP peak (m/z 197.1 [M+H]+) and the emergence of the product peak (m/z 305.2 [M+H]+).

  • Workup (Celite Filtration): Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Causality: The basic pyrrolidine ring readily forms emulsions during aqueous extraction if fine particulates are present. Celite filtration efficiently strips out insoluble Pd-black and cesium salts, ensuring a clean phase separation.

  • Purification (Amine-Modified Chromatography): Concentrate the filtrate and purify via flash column chromatography using a DCM/MeOH gradient (95:5) containing 1% Et3N or aqueous NH4OH. Causality: The highly basic pyrrolidine nitrogen will interact strongly with acidic silanol groups on standard silica gel, causing severe peak tailing. The volatile amine modifier caps these active sites, ensuring sharp elution bands and maximizing isolated yield.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle of the Buchwald-Hartwig amination utilizing 2-C-4-PMP, highlighting the specific roles of the reagents chosen in the protocol above.

G A 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (Electrophile) D Oxidative Addition [Pd(II) Intermediate] A->D B Aryl Amine (Nucleophile) E Amine Coordination & Deprotonation (Cs2CO3) B->E C Pd2(dba)3 / Xantphos (Catalyst System) C->D D->E F Reductive Elimination E->F F->C Catalyst Regeneration G Diarylamine Product (e.g., H3 Antagonist) F->G

Catalytic cycle of Buchwald-Hartwig amination using 2-C-4-PMP.

References

  • Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. Journal of Medicinal Chemistry.[Link]

  • Discovery of a Potent Thiadiazole Class of Histamine H3 Receptor Antagonist for the Treatment of Diabetes. ACS Medicinal Chemistry Letters.[Link]

  • Synthesis and in Vitro Characterization of 1-(4-Aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[1,2,3]triazole-4-carboxylic Acid Derivatives. A New Class of Selective GSK-3 Inhibitors. Journal of Medicinal Chemistry.[Link]

Safety Operating Guide

Comprehensive Operational and Disposal Protocol for 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a specialized heterocyclic building block frequently utilized in drug discovery and medicinal chemistry, 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (CAS: 1204701-61-0) presents unique handling and disposal challenges. The molecule combines a halogenated aromatic system (chloropyridine) with a basic aliphatic amine (pyrrolidine). This dual-functionality dictates strict adherence to specific operational safety and environmental protection protocols.

This guide provides researchers, EHS (Environmental Health and Safety) professionals, and laboratory managers with a self-validating, step-by-step framework for the safe handling, segregation, and terminal disposal of this compound, grounded in EPA and RCRA (Resource Conservation and Recovery Act) standards[1].

Chemical Profile & Hazard Causality

To design an effective safety and disposal protocol, we must first understand the structural causality behind the compound's hazards. The pyridine ring is highly stable and resists standard biological degradation, meaning environmental release can lead to prolonged soil and water contamination[2]. Furthermore, the presence of the chlorine atom classifies this compound's waste stream as a halogenated organic , which strictly prohibits standard solvent disposal methods[3].

Table 1: Quantitative Data & Hazard Classification Summary
Property / FeatureData / ClassificationMechanistic Causality & Operational Impact
CAS Number 1204701-61-0Unique identifier for SDS and TSDF tracking.
Chemical Class Halogenated Pyridine / Tertiary AmineBasic amine reacts exothermically with strong acids; halogen dictates high-temp incineration[3].
RCRA Waste Category Halogenated Organic WasteCannot be mixed with non-halogenated solvents. Requires specialized thermal destruction[4].
Thermal Stability High (Aromatic Ring)Requires incineration temperatures exceeding 820°C to prevent the formation of toxic dioxins/furans[5].
Combustion Byproducts NOx, HCl, CO, CO2Incinerator must be equipped with a caustic scrubber to neutralize hydrochloric acid gas[3].

Operational Safety & Spill Response Protocol

Before addressing disposal, laboratories must implement self-validating safety systems to manage the compound during active experimentation.

Step-by-Step Spill Response Methodology

In the event of a localized spill (e.g., < 500 mL or < 500 g of solution/powder), follow this validated workflow:

  • Isolate and Ventilate: Immediately evacuate the immediate area and ensure the laboratory fume hood sashes are lowered to maximize exhaust draw. Pyridine derivatives evaporate and pose inhalation risks[2].

  • Don Appropriate PPE: Equip chemically resistant nitrile gloves (double-gloved), safety goggles, and a lab coat. If the spill is outside a hood, a half-face respirator with organic vapor cartridges may be required.

  • Neutralize and Absorb: Do not use combustible materials like paper towels. Apply a chemically inert, non-combustible absorbent (e.g., vermiculite, dry sand, or a proprietary spill control pad).

  • Mechanical Collection: Use a non-sparking scoop to collect the absorbed mixture.

  • Containment: Transfer the absorbed material into a rigid, sealable polyethylene container. Label immediately as "Hazardous Waste - Halogenated Pyridine Spill Residue"[5].

Waste Segregation & RCRA Compliance

Under EPA RCRA guidelines, the misclassification of halogenated waste is a severe compliance violation. 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine must be strictly segregated from non-halogenated waste streams[1].

Table 2: Waste Segregation Matrix
Waste StreamCompatibilityAction / Destination
Non-Halogenated Solvents (e.g., Acetone, Ethanol)Incompatible DO NOT MIX. Mixing triggers the "rebuttable presumption," classifying the entire bulk drum as highly regulated halogenated waste, exponentially increasing disposal costs[6].
Strong Oxidizers / Acids Incompatible DO NOT MIX. The pyrrolidine moiety is basic and will react exothermically, potentially causing container rupture.
Halogenated Solvents (e.g., DCM, Chloroform)Compatible Store together in a designated "Halogenated Organic Waste" carboy.

Terminal Disposal Procedures & Mechanistic Rationale

The ultimate disposal of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine relies on High-Temperature Rotary Kiln Incineration coupled with Caustic Scrubbing [3].

Step-by-Step Disposal Workflow
  • Satellite Accumulation: Collect waste in a high-density polyethylene (HDPE) carboy equipped with a vented cap. Causality: Vented caps prevent pressure build-up from trace exothermic degradation or off-gassing.

  • Labeling: Affix a hazardous waste tag detailing the exact chemical name, concentration, and the primary hazard (Toxic/Halogenated).

  • Transfer to TSDF: Within the regulatory timeframe (typically 90 to 180 days depending on generator status), transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF)[5].

  • Thermal Destruction (Incineration): The TSDF will inject the waste into a rotary kiln operating between 820°C and 1600°C[5]. Causality: The immense heat is required to provide the activation energy necessary to cleave the highly stable aromatic C-C and C-N bonds of the pyridine ring, ensuring complete destruction[7].

  • Caustic Scrubbing: The combustion of the chlorinated molecule generates Hydrogen Chloride (HCl) gas. The incinerator's exhaust is passed through a wet scrubber containing Sodium Hydroxide (NaOH). Causality: The acid-base reaction ( HCl+NaOH→NaCl+H2​O ) neutralizes the toxic gas into harmless saltwater, preventing acid rain and environmental toxicity[3].

Visualization: Disposal & Treatment Pathway

G Start Waste Generation: 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine Segregation Segregation: Halogenated Organic Waste Start->Segregation Identify Halogens & Amines Storage Satellite Accumulation (Vented, Compatible Container) Segregation->Storage Label & Cap Transport Licensed HazMat Transport (EPA RCRA Compliant) Storage->Transport Max 90-180 Days Incineration High-Temp Incineration (820°C - 1600°C) Transport->Incineration Transfer to TSDF Scrubber Caustic Scrubbing (Neutralize HCl & NOx) Incineration->Scrubber Exhaust Gases (HCl) Emission Safe Environmental Release (CO2, H2O, N2, NaCl) Scrubber->Emission Neutralized Effluent

Caption: Workflow for the segregation, transport, and thermal destruction of halogenated pyridine waste.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Available at:[Link]

  • Production, Import, Use, and Disposal of Pyridine. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency (EPA). Available at:[Link]

Sources

Personal protective equipment for handling 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safety & Handling Guide for 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine

Introduction

2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine (CAS: 1204701-61-0) is a highly versatile halogenated N-heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and GPCR-targeting therapeutics. While its structural features—a mildly electrophilic 2-chloropyridine ring coupled with a basic pyrrolidine moiety—make it synthetically valuable, they also dictate specific toxicological hazards. This guide provides drug development professionals with a self-validating, causally-driven operational protocol for the safe handling, storage, and disposal of this compound.

Hazard Identification & Mechanistic Causality

According to standardized safety data [1], this compound presents several acute hazards that must be mitigated through engineered controls and proper handling:

  • H302 (Harmful if swallowed): The compound exhibits systemic toxicity upon ingestion.

  • H315 & H319 (Causes skin/serious eye irritation): The tertiary amine (pyrrolidine) is moderately basic. Upon contact with the physiological moisture of the skin or eyes, it causes localized alkaline irritation and lipid bilayer disruption.

  • H335 (May cause respiratory irritation): As a free base, fine powders or aerosols can irritate the mucous membranes of the respiratory tract.

Expert Insight: The lipophilicity of the pyridine scaffold enhances the molecule's ability to cross the stratum corneum (the skin's outermost layer). If the compound is dissolved in an organic solvent (e.g., dichloromethane or dimethyl sulfoxide), dermal absorption is exponentially accelerated, requiring stringent barrier protection [2].

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires understanding the physical state of the chemical and the permeation kinetics of its carrier solvents.

PPE CategorySpecification & MaterialCausal Justification & Usage Notes
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against basic amine vapor irritation and particulate dust. Standard safety glasses are insufficient due to the lack of a facial seal.
Hand Protection (Solid) Standard Nitrile (≥ 5-8 mil)Sufficient for incidental contact with the dry powder. Nitrile provides a reliable barrier against solid basic amines [3].
Hand Protection (Solution) Butyl Rubber or Heavy-Duty Nitrile (≥ 14 mil)Pyridine derivatives and organic carrier solvents (like DCM/DMF) rapidly permeate thin nitrile. Butyl rubber prevents solvent-mediated solute breakthrough [3].
Respiratory N95/P100 Particulate RespiratorRequired only if weighing outside a localized exhaust ventilation (LEV) system (which is strictly discouraged).
Body Protection Flame-retardant lab coat, closed-toe shoesPrevents the accumulation of static-charged powders on personal clothing.

Operational Workflow: Safe Handling Protocol

Every step in the handling process must be designed to minimize aerosolization and prevent static accumulation.

Step 1: Environmental Preparation

  • Conduct all weighing and transfer operations inside a certified chemical fume hood with a face velocity of 80–100 feet per minute (fpm) [2].

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids, which can react exothermically with the pyrrolidine moiety.

Step 2: Weighing and Transfer

  • Place an anti-static weighing boat on the balance. Causality: The basic nitrogen atoms can interact with static charges on standard plastic surfaces, causing the fine powder to scatter or "jump."

  • Transfer the solid using a grounded, stainless-steel spatula.

  • If transferring to a narrow-necked reaction vessel, utilize a powder funnel to prevent dusting along the vessel walls.

Step 3: Solubilization

  • When adding solvents, do so slowly and steadily. The dissolution of basic amines in acidic or highly polar solvents can be mildly exothermic.

Spill Response & Decontamination Plan

A spill of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine must be neutralized based on its specific chemical properties rather than generic cleanup methods.

Step 1: Containment

  • For a Solid Spill: Do not dry-sweep, as this aerosolizes the irritating powder. Gently cover the spill with damp absorbent pads.

  • For a Solution Spill: Surround the spill perimeter with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite) to prevent spreading.

Step 2: Chemical Neutralization (The Acid-Wash Method)

  • Mechanism: The pyrrolidine nitrogen has a pKa of approximately 8-9. Treating the spill area with a mild acid protonates the amine, converting the volatile, lipophilic free base into a highly water-soluble, non-volatile ammonium salt.

  • Spray the contained spill area with a mild acid solution (e.g., 5% citric acid or 1M HCl).

  • Allow 2-3 minutes for the acid-base neutralization to occur, then wipe up the neutralized residue with absorbent pads.

Step 3: Final Decontamination

  • Wash the surface with a standard laboratory detergent and water to remove any residual salts.

  • Perform a final wipe-down with 70% ethanol or isopropanol to ensure the benchtop is entirely free of organic residue.

Waste Disposal Logistics

  • Classification: Collect all contaminated PPE, absorbent pads, and reaction residues in a clearly labeled "Halogenated Organic Waste" container.

  • Rationale: The presence of the 2-chloropyridine ring mandates halogenated disposal streams to prevent the formation of toxic dioxins during municipal incineration[2]. Never mix this compound with non-halogenated solvent waste.

Workflow Visualization

G Start Start: Handling CAS 1204701-61-0 Hood Transfer to Fume Hood Start->Hood PPE Don PPE (Nitrile/Butyl, Goggles) Hood->PPE State Physical State? PPE->State Solid Solid Powder State->Solid Solution In Organic Solvent State->Solution Weigh Weigh on Anti-static Paper Solid->Weigh HandleSol Use Butyl Gloves & Syringe Solution->HandleSol Spill Spill Occurs? Weigh->Spill HandleSol->Spill Decon Decontaminate (Mild Acid Wash) Spill->Decon Yes Waste Halogenated Waste Disposal Spill->Waste No Decon->Waste

Figure 1: Safe handling, PPE selection, and spill response workflow for CAS 1204701-61-0.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. Available at:[Link]

  • Ansell Occupational Healthcare. "Permeation/Degradation Resistance Guide for Ansell Gloves (8th Edition)." Ansell Chemical Resistance Guide. Available at:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.